Tiotropium-d3 Bromide
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
[9-methyl-9-(trideuteriomethyl)-3-oxa-9-azoniatricyclo[3.3.1.02,4]nonan-7-yl] 2-hydroxy-2,2-dithiophen-2-ylacetate;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22NO4S2.BrH/c1-20(2)12-9-11(10-13(20)17-16(12)24-17)23-18(21)19(22,14-5-3-7-25-14)15-6-4-8-26-15;/h3-8,11-13,16-17,22H,9-10H2,1-2H3;1H/q+1;/p-1/i1D3; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQHNAVOVODVIMG-NIIDSAIPSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1(C2CC(CC1C3C2O3)OC(=O)C(C4=CC=CS4)(C5=CC=CS5)O)C.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])[N+]1(C2CC(CC1C3C2O3)OC(=O)C(C4=CC=CS4)(C5=CC=CS5)O)C.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22BrNO4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Chemical Properties and Analytical Applications of Tiotropium-d3 Bromide
Executive Summary
Tiotropium-d3 Bromide is the deuterated analogue of Tiotropium Bromide, a potent, long-acting muscarinic antagonist used clinically as a bronchodilator for managing chronic obstructive pulmonary disease (COPD) and asthma.[1][2] The strategic incorporation of three deuterium atoms into one of the N-methyl groups results in a molecule with a slightly higher mass but nearly identical physicochemical properties to its non-labeled counterpart.[3] This key feature makes this compound an ideal internal standard for quantitative bioanalytical assays, particularly those employing Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[3][4][5] This guide provides a comprehensive examination of its chemical properties, analytical characterization, and a detailed protocol for its application in a validated, high-sensitivity bioanalytical workflow.
Chemical Identity and Molecular Structure
A precise understanding of the molecular identity is foundational for any analytical work. This compound is a quaternary ammonium compound characterized by a complex tricyclic ether system linked via an ester to a di-(2-thienyl)glycolic acid moiety.
-
Systematic IUPAC Name: (1α,2β,4β,5α,7β)-7-[(2-hydroxy-2,2-di-2-thienylacetyl)oxy]-9-methyl-9-(methyl-d3)-3-oxa-9-azoniatricyclo[3.3.1.02,4]nonane, monobromide.[4][5]
Caption: Molecular structure of this compound.
Physicochemical Properties
The physical and chemical characteristics of this compound dictate its handling, storage, and application in analytical methods. These properties are summarized below.
| Property | Value / Description | Significance in Research & Development |
| Appearance | White to Off-White or Yellowish-White Solid/Crystalline Powder.[8][9] | Provides a first-pass quality check. Color deviation may indicate impurities or degradation. |
| Molecular Weight | 475.43 g/mol .[6][7] | Essential for preparing solutions of known concentration and for mass spectrometry calibration. |
| Melting Point | >184°C with decomposition.[10] The non-deuterated form melts with decomposition between 225°C and 235°C. | High melting point is typical for a salt. Decomposition suggests thermal lability. |
| Solubility | Slightly soluble in Methanol; Soluble in DMSO; Sparingly soluble in water.[4][11] | Critical for selecting appropriate solvents for stock solutions, mobile phases in HPLC, and extraction. |
| Stability | Stable for ≥ 4 years when stored at -20°C.[4] Hygroscopic.[8] | Dictates required storage conditions to ensure long-term integrity of the reference standard. |
| Purity | Typically ≥99% deuterated forms (d1-d3).[4] HPLC purity often ≥99.9%.[9] | High isotopic and chemical purity is mandatory for its role as an accurate internal standard. |
Analytical Characterization & Core Application
The primary utility of this compound is as an internal standard (IS) for the quantification of Tiotropium.[3][4][5] Its efficacy hinges on having physicochemical properties that are virtually identical to the analyte, while being distinguishable by mass.
The Rationale for a Deuterated Internal Standard
In quantitative analysis, particularly within complex biological matrices like plasma or urine, an IS is added at a known concentration to every sample, calibrator, and quality control sample. The IS corrects for variability during sample processing (e.g., extraction, evaporation) and instrumental analysis (e.g., injection volume, ionization suppression/enhancement).
Why this compound is the Gold Standard:
-
Co-elution: It has the same chromatographic retention time as Tiotropium, meaning it experiences the same matrix effects at the same time.
-
Similar Ionization Efficiency: It ionizes in the mass spectrometer source with the same efficiency as Tiotropium.
-
Mass Differentiation: The +3 Da mass difference allows the mass spectrometer to detect and quantify both the analyte and the IS simultaneously and without interference.
This self-validating system ensures that any loss of analyte during sample preparation is mirrored by a proportional loss of the IS, leading to a consistent analyte/IS peak area ratio and, consequently, highly accurate and precise quantification.
Instrumental Analysis
-
Mass Spectrometry (MS): LC-MS/MS is the definitive technique for using this compound.[12] In positive electrospray ionization (ESI) mode, the molecule will be detected as its parent ion. Fragmentation via collision-induced dissociation (CID) will produce specific product ions for Multiple Reaction Monitoring (MRM) transitions, ensuring high selectivity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: While detailed spectra are not provided in the search results, ¹H NMR would confirm the overall structure, while the integration of the N-methyl signal would be slightly reduced relative to other protons due to the deuterium substitution. ²H NMR would show a signal corresponding to the deuterated methyl group.
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC methods are commonly used for the separation of Tiotropium from potential impurities and matrix components.[13][14] A typical method might use a C8 or C18 column with a mobile phase consisting of an acidic buffer and an organic modifier like acetonitrile or methanol.[12][13]
Experimental Protocol: Quantification of Tiotropium in Human Plasma
This section details a representative workflow for a validated bioanalytical LC-MS/MS assay using this compound.
Materials & Reagents
-
Tiotropium Bromide reference standard
-
This compound internal standard
-
Control Human Plasma (K₂EDTA)
-
Methanol (HPLC Grade)
-
Acetonitrile (HPLC Grade)
-
Formic Acid (LC-MS Grade)
-
Water (Ultrapure, 18.2 MΩ·cm)
-
Solid Phase Extraction (SPE) Cartridges
Solution Preparation
-
Primary Stock Solutions (1 mg/mL): Accurately weigh ~1 mg of Tiotropium Bromide and this compound and dissolve in separate 1 mL volumetric flasks with methanol.
-
Spiking Solutions: Prepare serial dilutions from the primary stocks using a 50:50 acetonitrile:water mixture to create working solutions for calibrators and quality controls.
-
Internal Standard Working Solution (e.g., 50 ng/mL): Dilute the this compound primary stock to the desired concentration. This concentration is optimized during method development to yield a robust signal without causing detector saturation.
Sample Preparation: Solid Phase Extraction (SPE)
-
Aliquot: To 450 µL of human plasma in a 2 mL microcentrifuge tube, add 50 µL of the Internal Standard Working Solution.[12] Vortex briefly.
-
Pre-treatment: Add 400 µL of an appropriate buffer (e.g., phosphate buffer) to the plasma.[12]
-
SPE Cartridge Conditioning: Condition the SPE cartridges sequentially with 1 mL of methanol followed by 1 mL of water.
-
Load: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Wash: Wash the cartridge with 1 mL of a weak organic solvent (e.g., 5% methanol in water) to remove polar interferences.
-
Elute: Elute the analyte and internal standard with 1 mL of an appropriate elution solvent (e.g., methanol with 0.1% formic acid).
-
Evaporate & Reconstitute: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.
LC-MS/MS Conditions
-
Instrument: Triple Quadrupole Mass Spectrometer (e.g., Shimadzu LCMS-8060).[12]
-
Column: C18 or C8 analytical column (e.g., Kromacil C8, 150mm × 4.6 mm, 5 µm).[13]
-
Mobile Phase A: 0.1% Formic Acid in Water.[12]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[12]
-
Flow Rate: 0.2 - 1.2 mL/min (gradient or isocratic elution).[12][13]
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions:
-
Tiotropium: Q1 mass → Q3 mass (e.g., 392.1 → 171.1)
-
Tiotropium-d3: Q1 mass → Q3 mass (e.g., 395.1 → 171.1) (Note: Specific mass transitions must be optimized empirically on the instrument.)
-
Caption: Workflow for bioanalytical quantification using an internal standard.
Stability, Storage, and Handling
Storage and Stability
Proper storage is paramount to maintain the integrity of this critical reference material.
-
Recommended Storage: Store at -20°C in a tightly sealed container, protected from light and moisture.[4][8]
-
Long-term Stability: The compound is stable for at least four years under these conditions.[4]
-
Chemical Stability: this compound is stable under recommended storage conditions.[11] Avoid contact with strong oxidizing agents.[11] Hazardous decomposition products under fire conditions include carbon oxides, nitrogen oxides, sulfur oxides, and toxic bromides.[11]
Safety and Handling
While comprehensive toxicological data for the deuterated form is not available, it should be handled with the same precautions as its non-labeled analogue.
-
Potential Health Effects: May be harmful if inhaled, ingested, or absorbed through the skin. May cause irritation to the skin, eyes, and respiratory tract.[11]
-
Personal Protective Equipment (PPE): Use appropriate PPE, including safety glasses, gloves, and a lab coat. In case of insufficient ventilation or when handling powder, wear suitable respiratory equipment.[11]
-
Handling: Avoid formation of dust and aerosols. Use in a well-ventilated area, preferably a fume hood.[11]
Conclusion
This compound is an indispensable tool in modern pharmaceutical analysis. Its chemical properties, being nearly identical to the active pharmaceutical ingredient Tiotropium, make it the quintessential internal standard for correcting analytical variability. The strategic incorporation of a stable isotopic label provides the necessary mass shift for selective detection by mass spectrometry without altering its chemical behavior. A thorough understanding of its physicochemical properties, coupled with validated analytical protocols, enables researchers to achieve the high levels of accuracy, precision, and reliability required for pharmacokinetic studies, drug metabolism research, and regulatory submissions.
References
-
This compound - ARTIS STANDARDS. [Link]
-
CAS No : 1127226-56-5| Chemical Name : this compound | Pharmaffiliates. [Link]
-
Attachment: Product Information: Tiotropium bromide. [Link]
-
Rp-HPLC Method Development and Validation for The Quantification of Tiotropium Bromide and Formoterol Fumarate Dihydrate Rotacap. [Link]
-
Determination of tiotropium bromide and its related substances by HPLC - Semantic Scholar. [Link]
-
Tiotropium bromide - Wikipedia. [Link]
-
Tiotropium - PubChem - NIH. [Link]
Sources
- 1. Tiotropium bromide - Wikipedia [en.wikipedia.org]
- 2. Tiotropium - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. caymanchem.com [caymanchem.com]
- 5. Tiotropium-d3 (bromide) | CAS 1127226-56-5 | Cayman Chemical | Biomol.com [biomol.com]
- 6. scbt.com [scbt.com]
- 7. This compound [artis-standards.com]
- 8. guidechem.com [guidechem.com]
- 9. esschemco.com [esschemco.com]
- 10. labsolu.ca [labsolu.ca]
- 11. esschemco.com [esschemco.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]
- 14. Determination of tiotropium bromide and its related substances by HPLC | Semantic Scholar [semanticscholar.org]
Tiotropium-d3 Bromide: A Technical Deep Dive into its Mechanism as a Long-Acting Muscarinic Antagonist
This guide provides an in-depth technical exploration of the mechanism of action of Tiotropium-d3 Bromide, a deuterated analogue of Tiotropium Bromide, a cornerstone therapy in the management of chronic obstructive pulmonary disease (COPD) and asthma.[1][2] We will dissect its molecular interactions, receptor kinetics, and the downstream signaling pathways it modulates, providing a comprehensive resource for researchers, scientists, and drug development professionals.
The Cholinergic System in Airway Pathophysiology: The Rationale for Muscarinic Antagonism
The parasympathetic nervous system plays a pivotal role in regulating airway smooth muscle tone and mucus secretion through the release of the neurotransmitter acetylcholine (ACh).[3][4] In inflammatory airway diseases like COPD and asthma, increased vagal tone leads to exaggerated ACh release and heightened sensitivity of the airways.[3] ACh acts on muscarinic receptors, primarily the M1, M2, and M3 subtypes, which are expressed on various cells in the lungs, including smooth muscle cells, submucosal glands, and inflammatory cells.[5][6]
-
M3 Receptors: Located on airway smooth muscle cells and submucosal glands, activation of M3 receptors by ACh is the primary driver of bronchoconstriction and mucus secretion.[1][2][7]
-
M2 Receptors: These autoreceptors are found on presynaptic parasympathetic nerve endings and function to inhibit further ACh release, acting as a negative feedback mechanism.[7][8]
-
M1 Receptors: Found in parasympathetic ganglia, these receptors facilitate neurotransmission.[8]
The therapeutic strategy behind muscarinic antagonists like tiotropium is to competitively block the action of ACh, particularly at the M3 receptors, thereby inducing bronchodilation and reducing mucus production.[2][9]
Tiotropium Bromide: Unraveling the Mechanism of a Long-Acting Muscarinic Antagonist (LAMA)
Tiotropium bromide is a quaternary ammonium compound that acts as a potent and long-acting muscarinic antagonist (LAMA).[1][10][11] Its efficacy stems from its unique receptor binding kinetics and selectivity.
Receptor Binding Profile and Kinetic Selectivity
While tiotropium exhibits a similar high affinity for all five muscarinic receptor subtypes (M1-M5) in vitro, its clinical effectiveness and prolonged duration of action are attributed to its kinetic selectivity.[7][8] Tiotropium dissociates very slowly from M1 and M3 receptors, leading to a sustained blockade of their function.[8][10] In contrast, it dissociates more rapidly from M2 receptors.[8][10]
This "kinetic selectivity" is crucial. A sustained blockade of the presynaptic M2 autoreceptors would be counterproductive, as it would lead to increased ACh release and potentially offset the beneficial effects of M3 receptor antagonism. Tiotropium's faster dissociation from M2 receptors helps to preserve this important negative feedback loop.[2]
The remarkably long duration of action, allowing for once-daily dosing, is a direct consequence of its extremely slow dissociation from the M3 receptor, with a half-life of over 24 hours.[2][12][13] This prolonged receptor occupancy ensures sustained bronchodilation.[9][14][15] Molecular studies suggest this slow dissociation is due to specific interactions within the M3 receptor binding site, including a "snap-lock" mechanism involving an asparagine residue (N508).[12][16] Furthermore, recent evidence suggests a second, allosteric binding site for tiotropium on the M3 receptor, which may contribute to its insurmountable antagonism and prevent acetylcholine from accessing the primary binding site.[13]
Downstream Signaling Pathways
By antagonizing the M3 receptor, tiotropium effectively inhibits the downstream signaling cascade initiated by acetylcholine. M3 receptors are Gq-protein coupled receptors.[4] Their activation leads to the stimulation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), leading to smooth muscle contraction. Tiotropium's blockade of the M3 receptor prevents this cascade, resulting in smooth muscle relaxation and bronchodilation.
The Role of Deuteration: this compound
This compound is a stable isotope-labeled version of Tiotropium Bromide, where three hydrogen atoms on one of the methyl groups have been replaced with deuterium.[17] In pharmacology, deuteration is a strategy that can potentially alter the pharmacokinetic profile of a drug.[][19] The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can make the molecule more resistant to metabolic breakdown, a phenomenon known as the kinetic isotope effect.[] This can lead to a longer half-life and altered metabolic pathways.[20][21]
While this compound is primarily used as an internal standard for the quantification of tiotropium in mass spectrometry-based assays, the principles of deuteration suggest potential, though not yet clinically explored, modifications to its pharmacokinetic profile.[17][22] It is important to note that the fundamental mechanism of action as a muscarinic antagonist remains unchanged, as the deuteration does not alter the molecule's ability to bind to the muscarinic receptors.[]
Experimental Protocols for Characterizing this compound's Muscarinic Antagonist Activity
A robust characterization of a muscarinic antagonist like this compound involves a combination of in vitro and in vivo assays.
In Vitro Characterization
Radioligand binding assays are fundamental for determining the affinity of a compound for its receptor.[23]
Objective: To determine the equilibrium dissociation constant (Ki) of this compound for the M1, M2, and M3 muscarinic receptor subtypes.
Methodology:
-
Membrane Preparation: Prepare cell membranes from cell lines expressing high levels of the desired human muscarinic receptor subtype (e.g., CHO or HEK293 cells).[24]
-
Radioligand: Use a high-affinity muscarinic antagonist radioligand, such as [3H]-N-methylscopolamine ([3H]-NMS).[25][26]
-
Competition Binding Assay:
-
Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of unlabeled this compound.
-
Allow the reaction to reach equilibrium.
-
Separate the bound and free radioligand by rapid filtration.
-
Quantify the radioactivity of the bound ligand using liquid scintillation counting.
-
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration. The IC50 (the concentration of this compound that inhibits 50% of the specific radioligand binding) is determined by non-linear regression. The Ki is then calculated using the Cheng-Prusoff equation.
| Receptor Subtype | Radioligand | Cell Line | Expected Outcome |
| M1 | [3H]-NMS | CHO-hM1 | Determination of Ki for M1 |
| M2 | [3H]-NMS | CHO-hM2 | Determination of Ki for M2 |
| M3 | [3H]-NMS | CHO-hM3 | Determination of Ki for M3 |
Functional assays measure the ability of an antagonist to inhibit the cellular response to an agonist.
Objective: To determine the functional potency (IC50) of this compound in blocking agonist-induced responses mediated by M3 and M2 receptors.
A. M3 Receptor Functional Assay (Calcium Flux): [27][28]
-
Cell Culture: Use a cell line stably expressing the human M3 receptor (e.g., HEK293-hM3).
-
Calcium Indicator Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Antagonist Incubation: Pre-incubate the cells with varying concentrations of this compound.
-
Agonist Stimulation: Add a known muscarinic agonist (e.g., carbachol or acetylcholine) at a concentration that elicits a submaximal response (EC80).
-
Signal Detection: Measure the change in fluorescence intensity using a fluorescence plate reader.
-
Data Analysis: Plot the inhibition of the agonist-induced calcium response against the this compound concentration to determine the IC50.
B. M2 Receptor Functional Assay (cAMP Inhibition): [24][27]
-
Cell Culture: Use a cell line stably expressing the human M2 receptor (e.g., CHO-hM2).
-
Forskolin Stimulation: Treat the cells with forskolin to stimulate adenylyl cyclase and increase intracellular cAMP levels.
-
Agonist Inhibition: Add a muscarinic agonist to inhibit the forskolin-stimulated cAMP production.
-
Antagonist Treatment: In parallel experiments, pre-incubate the cells with varying concentrations of this compound before adding the agonist.
-
cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a commercially available ELISA or HTRF assay kit.
-
Data Analysis: Determine the ability of this compound to reverse the agonist-induced inhibition of cAMP production and calculate the IC50.
Ex Vivo and In Vivo Characterization
Objective: To assess the bronchodilator activity and duration of action of this compound in a more physiologically relevant setting.
Methodology:
-
Tissue Preparation: Isolate tracheal rings from a suitable animal model (e.g., guinea pig or rat).
-
Organ Bath Setup: Mount the tracheal rings in an organ bath containing physiological salt solution, maintained at 37°C and aerated with carbogen.
-
Contraction Induction: Induce a sustained contraction of the tracheal smooth muscle using a muscarinic agonist like methacholine.
-
Antagonist Addition: Add cumulative concentrations of this compound to the organ bath and measure the relaxation of the tracheal rings.
-
Data Analysis: Construct a concentration-response curve to determine the potency of this compound in reversing bronchoconstriction.
Methodology:
-
Animal Model: Use an appropriate animal model of airway hyperreactivity (e.g., ovalbumin-sensitized mice or guinea pigs).
-
Bronchoconstriction Challenge: Induce bronchoconstriction by exposing the animals to an aerosolized bronchoconstrictor agent like methacholine.
-
Drug Administration: Administer this compound via inhalation or intratracheal instillation at various time points before the bronchoconstrictor challenge.
-
Pulmonary Function Measurement: Measure airway resistance and compliance using techniques such as whole-body plethysmography.
-
Data Analysis: Evaluate the ability of this compound to inhibit the methacholine-induced bronchoconstriction and determine its duration of action.
Conclusion
Tiotropium Bromide's mechanism of action as a long-acting muscarinic antagonist is well-established, centered on its kinetic selectivity and prolonged blockade of the M3 receptor. The deuterated analogue, this compound, while primarily an analytical tool, operates through the same fundamental antagonistic mechanism. The comprehensive suite of in vitro and in vivo assays described herein provides a robust framework for the detailed characterization of its pharmacological profile, offering valuable insights for researchers and drug development professionals in the respiratory field.
References
-
Wikipedia. Tiotropium bromide. [Link]
-
Patsnap Synapse. (2024-07-17). What is the mechanism of Tiotropium Bromide? [Link]
-
Gosens, R., et al. (2006). Muscarinic receptor signalling in the pathophysiology of asthma and COPD. Respiratory Research, 7(1), 73. [Link]
-
Tautermann, C. S., et al. (2013). Molecular basis for the long duration of action and kinetic selectivity of tiotropium for the muscarinic M3 receptor. Journal of Medicinal Chemistry, 56(21), 8767-8776. [Link]
-
Dr.Oracle. (2025-04-13). Which muscarinic receptors does Tiotropium (tiotropium bromide) act on to dilate the airway? [Link]
-
Disse, B., et al. (2001). Tiotropium (Spiriva): mechanistical considerations and clinical profile in obstructive lung disease. Pulmonary Pharmacology & Therapeutics, 14(3), 205-217. [Link]
-
Dr.Oracle. (2025-04-13). Which muscarinic receptors does Tiotropium (tiotropium bromide) act on? [Link]
-
Dr.Oracle. (2025-06-21). What is the mechanism of action for Spiriva (tiotropium)? [Link]
-
Cazzola, M., & Donner, C. F. (2000). Tiotropium. StatPearls. [Link]
-
Schellekens, R. C., et al. (2011). Applications of stable isotopes in clinical pharmacology. British Journal of Clinical Pharmacology, 72(6), 879-897. [Link]
-
Tautermann, C. S., et al. (2013). Molecular Basis for the Long Duration of Action and Kinetic Selectivity of Tiotropium for the Muscarinic M3 Receptor. Journal of Medicinal Chemistry. [Link]
-
Conti, M., & Beavo, J. A. (2007). A multiplicity of muscarinic mechanisms: Enough signaling pathways to take your breath away. Proceedings of the National Academy of Sciences, 104(15), 6161-6162. [Link]
-
YouTube. (2024-12-15). Pharmacology of Tiotropium (Spiriva) ; Overview, Mechanism of action, Pharmacokinetics, Uses, Effect. [Link]
-
Kistemaker, L. E., & Gosens, R. (2015). Muscarinic Receptors and Their Antagonists in COPD: Anti-Inflammatory and Antiremodeling Effects. BioMed Research International, 2015, 760240. [Link]
-
YouTube. (2024-12-15). Pharmacology of Tiotropium-Olodaterol (Stiolto) Inhaler; Mechanism of action, Pharmacokinetics. [Link]
-
Kushner, D. J., et al. (1999). Pharmacological uses and perspectives of heavy water and deuterated compounds. Canadian Journal of Physiology and Pharmacology, 77(2), 79-88. [Link]
-
Kistemaker, L. E., et al. (2015). Second M3 muscarinic receptor binding site contributes to bronchoprotection by tiotropium. British Journal of Pharmacology, 172(15), 3848-3858. [Link]
-
PubChem. Tiotropium. [Link]
-
Scott, J. S., & Tice, C. M. (2023). Deuterium in drug discovery: progress, opportunities and challenges. Nature Reviews Drug Discovery, 22(6), 483-502. [Link]
-
O'Donnell, D. E. (2004). The role of tiotropium bromide, a long-acting anticholinergic bronchodilator, in the management of COPD. Current Opinion in Pulmonary Medicine, 10(2), 103-109. [Link]
-
OMICS International. Review Article IN-VIVO AND IN-VITRO SCREENING MODELS OF ASTHMA: AN OVERVIEW. [Link]
-
University of Groningen. Muscarinic receptor signaling in the pathophysiology of asthma and COPD. [Link]
-
Eurisotop. Stable Isotopes in Drug Development. [Link]
-
Dupont, J., et al. (1991). Human M1-, M2- and M3-muscarinic cholinergic receptors: binding characteristics of agonists and antagonists. British Journal of Pharmacology, 104(2), 335-341. [Link]
-
Peters, S. P. (2004). Tiotropium bromide. Expert Opinion on Pharmacotherapy, 5(5), 1147-1157. [Link]
-
Lüllmann, H., et al. (2008). Muscarinic Receptor Antagonists: Effects on Pulmonary Function. Handbook of Experimental Pharmacology, (187), 185-207. [Link]
-
Volpicelli, L. A., & Levey, A. I. (2013). In Vitro Muscarinic Receptor Radioligand-Binding Assays. Current Protocols in Neuroscience, Chapter 6, Unit 6.13. [Link]
-
Tashkin, D. P. (2003). Tiotropium bromide. Chest, 124(1), 23-24. [Link]
-
Addison, K. J., et al. (2017). A Novel in vivo System to Test Bronchodilators. Journal of Infectious and Pulmonary Diseases, 3(1), 120. [Link]
-
Roberts, F. F., et al. (1989). Functional and binding studies with muscarinic M2-subtype selective antagonists. British Journal of Pharmacology, 96(4), 861-868. [Link]
-
Chan, H. K., et al. (2017). In Vitro-In Vivo Correlations Observed With Indacaterol-Based Formulations Delivered with the Breezhaler®. Journal of Aerosol Medicine and Pulmonary Drug Delivery, 30(5), 333-341. [Link]
-
Kruse, A. C., et al. (2012). Structure and Dynamics of the M3 Muscarinic Acetylcholine Receptor. Nature, 482(7386), 552-556. [Link]
-
Ward, R. J., et al. (2007). Ligand-Specific Changes in M3 Muscarinic Acetylcholine Receptor Structure Detected by a Disulfide Scanning Strategy. Biochemistry, 46(13), 3953-3964. [Link]
-
ResearchGate. Comparison of bronchodilators in feline airways: in vitro and in vivo investigations. [Link]
-
Addison, K. J., et al. (2017). A Novel in vivo System to Test Bronchodilators. Journal of Infectious and Pulmonary Diseases, 3(1). [Link]
-
Univerzita Karlova. CHARACTERIZATION OF LIGAND BINDING TO M1 MUSCARINIC ACETYLCHOLINE RECEPTOR USING FLUORESCENCE ANISOTROPY METHOD. [Link]
-
ResearchGate. Comparison of intracellular calcium assays for the endogenous muscarinic receptor expressed in 293-F cells. [Link]
-
Jakubík, J., et al. (2014). Novel long-acting antagonists of muscarinic ACh receptors. British Journal of Pharmacology, 171(5), 1215-1227. [Link]
-
Liu, K., et al. (2007). A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists. Journal of Biomolecular Screening, 12(1), 34-41. [Link]
-
Fryer, A. D., & Jacoby, D. B. (2005). Muscarinic receptor antagonists, from folklore to pharmacology; finding drugs that actually work in asthma and COPD. British Journal of Pharmacology, 145(5), 551-560. [Link]
-
Wikipedia. Muscarinic antagonist. [Link]
Sources
- 1. Tiotropium bromide - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of Tiotropium Bromide? [synapse.patsnap.com]
- 3. Muscarinic receptor signaling in the pathophysiology of asthma and COPD - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Muscarinic Receptors and Their Antagonists in COPD: Anti-Inflammatory and Antiremodeling Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Muscarinic Receptor Antagonists: Effects on Pulmonary Function - PMC [pmc.ncbi.nlm.nih.gov]
- 7. droracle.ai [droracle.ai]
- 8. droracle.ai [droracle.ai]
- 9. droracle.ai [droracle.ai]
- 10. Tiotropium (Spiriva): mechanistical considerations and clinical profile in obstructive lung disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Tiotropium - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Molecular basis for the long duration of action and kinetic selectivity of tiotropium for the muscarinic M3 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Second M3 muscarinic receptor binding site contributes to bronchoprotection by tiotropium - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The role of tiotropium bromide, a long-acting anticholinergic bronchodilator, in the management of COPD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Tiotropium bromide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. caymanchem.com [caymanchem.com]
- 19. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Pharmacological uses and perspectives of heavy water and deuterated compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. eurisotop.com [eurisotop.com]
- 22. Applications of stable isotopes in clinical pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 23. In vitro muscarinic receptor radioligand-binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. pdf.benchchem.com [pdf.benchchem.com]
- 25. Structure and Dynamics of the M3 Muscarinic Acetylcholine Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 26. pubs.acs.org [pubs.acs.org]
- 27. Hi-Affi™ In Vitro Cell based Muscarinic Receptor Functional Assay Service - Creative Biolabs [creative-biolabs.com]
- 28. researchgate.net [researchgate.net]
Introduction: The Quintessential Role of Isotopic Labeling in Pharmaceutical Analysis
An In-depth Technical Guide to the Synthesis and Characterization of Tiotropium-d3 Bromide
Tiotropium Bromide is a potent, long-acting muscarinic antagonist that has become a cornerstone in the management of chronic obstructive pulmonary disease (COPD).[1][2] As a quaternary ammonium compound, it provides significant, long-lasting bronchodilation, primarily through its action on M3 muscarinic receptors in the airways.[3][4] In the landscape of drug development and clinical pharmacokinetics, the precise quantification of such potent molecules in biological matrices is paramount for establishing safety, efficacy, and dosage regimens.[5]
This guide delves into the synthesis and characterization of this compound, the deuterium-labeled analog of Tiotropium. The incorporation of stable isotopes, such as deuterium (²H or D), into a drug molecule creates an ideal internal standard for quantitative analysis by mass spectrometry.[6] this compound is intended for use as an internal standard for the quantification of Tiotropium by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).[3] These isotopically labeled standards are indispensable tools, as they share nearly identical physicochemical properties with the unlabeled analyte, ensuring they behave similarly during sample extraction, chromatography, and ionization, thereby correcting for matrix effects and variability.[1][7] This document provides a comprehensive framework for researchers and drug development professionals, detailing the synthetic strategy, step-by-step protocols, and rigorous analytical characterization required to produce and validate this critical analytical reagent.
Section 1: The Synthetic Pathway: A Strategic Approach to Deuterium Labeling
The synthesis of this compound is strategically designed to introduce the deuterium label in the final step of the reaction sequence. This approach is economically and synthetically efficient, as it avoids carrying the expensive isotopic label through a multi-step process. The core strategy involves the synthesis of the non-labeled tertiary amine precursor, followed by a quaternization reaction using a deuterated methylating agent.
The overall synthesis is adapted from established methods for producing Tiotropium Bromide.[8][9][10] The key transformation is the N-alkylation of the scopine ester precursor with methyl-d3 bromide to form the quaternary ammonium salt, this compound.
Caption: Synthetic route for this compound.
1.1: Experimental Protocol: Synthesis of this compound
This protocol details the final quaternization step. The synthesis of the scopine ester precursor from scopine and di-(2-thienyl)glycolic acid can be achieved through various patented methods, often involving coupling agents like N,N'-dicyclohexylcarbodiimide (DCC).[8]
Materials:
-
Scopine di-(2-thienyl)glycolate (N-demethyl-tiotropium precursor)
-
Methyl-d3 Bromide (CD₃Br)
-
Acetonitrile (CH₃CN), anhydrous
-
Diethyl ether
Procedure:
-
Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (Nitrogen or Argon), dissolve the scopine ester precursor (1 equivalent) in anhydrous acetonitrile.
-
Reagent Addition: Introduce Methyl-d3 Bromide (typically 1.1 to 1.5 equivalents). This reagent may be supplied in a sealed ampule or as a solution. Exercise appropriate caution as it is a volatile and toxic gas. The reaction is typically performed at room temperature or with gentle heating.
-
Reaction Monitoring: Stir the mixture at room temperature for 18-72 hours.[10] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or LC-MS by observing the disappearance of the starting material. The product, being a salt, will often precipitate out of the acetonitrile solution as a solid.
-
Isolation: Upon completion, cool the reaction mixture. If a precipitate has formed, collect the solid by vacuum filtration. If no precipitate is present, the product can be precipitated by the addition of a less polar solvent, such as diethyl ether.
-
Purification: Wash the filtered solid product sequentially with cold acetonitrile and then diethyl ether to remove any unreacted starting material and impurities.
-
Drying: Dry the resulting white to off-white solid under high vacuum to afford the final product, this compound.
Section 2: Comprehensive Characterization and Quality Control
Rigorous analytical characterization is essential to confirm the identity, purity, and isotopic enrichment of the synthesized this compound. A multi-technique approach ensures the material is fit for its purpose as a high-quality internal standard.
Caption: Analytical workflow for the characterization of this compound.
2.1: Mass Spectrometry (MS) for Identity and Isotopic Purity
Mass spectrometry is the definitive technique for confirming the successful incorporation of the deuterium atoms. High-resolution mass spectrometry (HRMS) provides an accurate mass measurement, distinguishing the labeled compound from its unlabeled counterpart.
Protocol Outline (LC-MS/MS):
-
Instrumentation: A liquid chromatograph coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent like methanol or an acetonitrile/water mixture.
-
Chromatography: Use a C18 reversed-phase column with a gradient mobile phase of acetonitrile and water (containing 0.1% formic acid for better ionization).[2]
-
MS Detection: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode, acquiring full scan data.
Expected Results: The primary objective is to observe the molecular ion [M]⁺ corresponding to the cationic portion of Tiotropium-d3. The mass difference of +3.018 Da compared to unlabeled Tiotropium confirms the incorporation of three deuterium atoms.
| Analyte | Formula of Cation (M⁺) | Theoretical m/z | Observed m/z | Isotopic Purity |
| Tiotropium | C₁₉H₂₂NO₄S₂⁺ | 392.0985 | - | - |
| Tiotropium-d3 | C₁₉H₁₉D₃NO₄S₂⁺ | 395.1173 | Within 5 ppm | ≥99% |
2.2: Nuclear Magnetic Resonance (NMR) for Structural Verification
NMR spectroscopy provides unambiguous structural confirmation and verifies the exact location of the deuterium label.
Protocol Outline:
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: Dissolve an accurately weighed sample (5-10 mg) in a suitable deuterated solvent, such as DMSO-d₆ or Methanol-d₄.
-
Data Acquisition: Acquire ¹H NMR and ¹³C NMR spectra.
Expected Results:
-
¹H NMR: The spectrum should match that of unlabeled Tiotropium Bromide, with one critical exception: the complete absence of the singlet corresponding to the N-CH₃ protons.[11] The integral of the other N-CH₃ group should remain unchanged.
-
¹³C NMR: The spectrum will be consistent with the Tiotropium structure. The carbon atom attached to the deuterium atoms (N-CD₃) will appear as a multiplet (typically a triplet of triplets due to C-D coupling) and will be shifted slightly upfield compared to the N-CH₃ signal in the unlabeled standard.[12]
2.3: High-Performance Liquid Chromatography (HPLC) for Chemical Purity
HPLC with UV detection is the standard method for determining the chemical purity of the synthesized compound and quantifying any process-related impurities or degradation products.[13]
Protocol Outline (RP-HPLC):
-
Instrumentation: HPLC system with a UV detector.
-
Chromatographic Conditions: [7][14][15]
-
Column: C18 or C8, 4.6 mm x 150 mm, 5 µm.
-
Mobile Phase: An isocratic or gradient mixture of a phosphate or ammonium acetate buffer and an organic modifier like acetonitrile or methanol.
-
Flow Rate: 1.0 - 1.2 mL/min.
-
Detection Wavelength: 235-240 nm.
-
Column Temperature: 30°C.
-
-
Analysis: Inject a standard solution of known concentration. Purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks.
Acceptance Criteria:
-
Chemical Purity: ≥ 98.0%
-
Individual Impurity: Not more than 0.5%
Section 3: Application as an Internal Standard in Bioanalysis
The primary application of this compound is as an internal standard (IS) in LC-MS/MS methods for the quantification of Tiotropium in biological samples like plasma or urine.[5] Its use is critical for achieving the low limits of quantification (in the pg/mL range) required for pharmacokinetic studies.[7]
Caption: Workflow for using this compound as an internal standard.
Workflow Explanation:
-
Sample Preparation: A known amount of this compound IS is added (spiked) into every sample, calibrator, and quality control sample at the beginning of the workflow.
-
Extraction: The analyte (Tiotropium) and the IS are co-extracted from the biological matrix using techniques like Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE). Any loss during this multi-step process will affect both the analyte and the IS equally.
-
LC-MS/MS Analysis: The extracted sample is injected into the LC-MS/MS system. Tiotropium and this compound co-elute from the HPLC column but are differentiated by the mass spectrometer based on their different masses. The instrument is set to monitor specific mass transitions (Multiple Reaction Monitoring, MRM) for both the analyte and the IS.
-
Quantification: The concentration of Tiotropium in the unknown sample is determined by calculating the ratio of the analyte's peak area to the IS's peak area and comparing this ratio to a calibration curve generated from samples with known concentrations. The IS normalizes the response, correcting for any variability in sample handling or instrument performance.
Conclusion
The synthesis and rigorous characterization of this compound represent a critical enabling step in the clinical and non-clinical development of Tiotropium-based therapies. This guide outlines a robust and logical framework for its preparation and validation, emphasizing the scientific rationale behind each step. By adhering to these protocols, researchers can produce a high-quality, reliable internal standard that is essential for the accurate and precise quantification of Tiotropium in complex biological matrices, ultimately supporting the development of safe and effective medicines for patients worldwide.
References
- BenchChem. (n.d.). Isotopic Labeling of Tiotropium Bromide Impurities: An In-depth Technical Guide.
- MedChemExpress. (n.d.). This compound.
- BenchChem. (n.d.). A Comparative Guide to the Analytical Validation of Tiotropium Bromide using Tiotropium bromide EP impurity A-d6.
- Sanovel Ilaç Sanayi Ve Ticaret Anonim Şirketi. (2013). SYNTHESIS METHOD FOR PRODUCING TIOTROPIUM BROMIDE. European Patent Office. EP Patent 2552912.
- Aslan, T. et al. (2015). Methods for the synthesis of tiotropium bromide. Google Patents. US Patent 8957209B2.
- Shu-guang, J. (n.d.). Determination of tiotropium bromide and its related substances by HPLC. Semantic Scholar.
- Erkol, S. et al. (2023). Simultaneous quantification of tiotropium bromide impurities G + H in capsule formulation by LC-MS/MS. PubMed.
- BenchChem. (n.d.). A Comparative Guide to the Quantification of Tiotropium Bromide Impurity A: Linearity and Range.
- Cayman Chemical. (n.d.). Tiotropium-d3 (bromide).
- U.S. Food and Drug Administration (FDA). (2015). Clinpharm PREA for Tiotropium bromide.
- Zhang, Z. et al. (n.d.). Sensitive HPLC-ESI-MS method for the determination of tiotropium in human plasma.
- Sanovel Ilaç Sanayi Ve Ticaret Anonim Şirketi. (2013). Method for synthesis of tiotropium bromide. Google Patents. EP Patent 2552913A1.
- World Intellectual Property Organization. (2011). METHOD FOR SYNTHESIS OF TIOTROPIUM BROMIDE. Patent WO/2011/123080.
- ChemicalBook. (n.d.). Tiotropium bromide(136310-93-5) 1H NMR spectrum.
- Australian Government Department of Health. (2016). Product Information: Tiotropium bromide.
- Shah, D. et al. (2025). Rp-HPLC Method Development and Validation for The Quantification of Tiotropium Bromide and Formoterol Fumarate Dihydrate Rotacap. African Journal of Biomedical Research.
- Trivedi, R. K. et al. (n.d.). A Rapid, Stability-Indicating RP-HPLC Method for the Simultaneous Determination of Formoterol Fumarate, Tiotropium Bromide, and Ciclesonide in a Pulmonary Drug Product. PMC - PubMed Central.
- Pindelska, E. et al. (2015). Crystal structures of tiotropium bromide and its monohydrate in view of combined solid-state nuclear magnetic resonance and gauge-including projector-augmented wave studies. Journal of Pharmaceutical Sciences.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Simultaneous quantification of tiotropium bromide impurities G + H in capsule formulation by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. tga.gov.au [tga.gov.au]
- 5. fda.gov [fda.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. SYNTHESIS METHOD FOR PRODUCING TIOTROPIUM BROMIDE - Patent 2552912 [data.epo.org]
- 9. US8957209B2 - Methods for the synthesis of tiotropium bromide - Google Patents [patents.google.com]
- 10. EP2552913A1 - Method for synthesis of tiotropium bromide - Google Patents [patents.google.com]
- 11. Tiotropium bromide(136310-93-5) 1H NMR spectrum [chemicalbook.com]
- 12. Crystal structures of tiotropium bromide and its monohydrate in view of combined solid-state nuclear magnetic resonance and gauge-including projector-augmented wave studies. | Semantic Scholar [semanticscholar.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Determination of tiotropium bromide and its related substances by HPLC | Semantic Scholar [semanticscholar.org]
- 15. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]
An In-depth Technical Guide to Tiotropium-d3 Bromide for Advanced Bioanalytical Applications
Introduction
Tiotropium bromide is a long-acting anticholinergic bronchodilator widely utilized in the management of chronic obstructive pulmonary disease (COPD).[1][2][3] Its therapeutic effect is achieved through the antagonism of muscarinic receptors in the airway smooth muscle, leading to bronchodilation.[1][2][3][4] In the realm of drug development, pharmacokinetics, and clinical research, the precise and accurate quantification of tiotropium in biological matrices is paramount. This necessity drives the use of stable isotope-labeled internal standards, which are considered the gold standard in quantitative mass spectrometry.[5][6]
This technical guide provides a comprehensive overview of Tiotropium-d3 Bromide, a deuterated analogue of tiotropium. We will delve into its fundamental properties, the critical role of deuterated standards in achieving analytical accuracy, the mechanism of action of tiotropium, and a detailed experimental protocol for its application in a validated bioanalytical workflow. This document is intended for researchers, scientists, and drug development professionals who require robust and reliable methods for the quantification of tiotropium.
Core Physicochemical Properties of this compound
This compound is a synthetic, isotopically labeled form of Tiotropium Bromide where three hydrogen atoms on one of the N-methyl groups have been replaced with deuterium. This substitution makes it an ideal internal standard for mass spectrometry-based quantification of tiotropium.[7][8] Its physicochemical identity to the unlabeled analyte ensures it co-elutes chromatographically and experiences similar ionization and matrix effects, thereby providing the highest degree of analytical accuracy.[5][9][10]
| Property | Value | Source(s) |
| CAS Number | 1127226-56-5 | [7][11][12] |
| Molecular Formula | C₁₉H₁₉D₃BrNO₄S₂ | [11][13] |
| Molecular Weight | 475.43 g/mol | [11][13][14][15] |
| Synonyms | (1α,2β,4β,5α,7β)-7-[(2-hydroxy-2,2-di-2-thienylacetyl)oxy]-9-methyl-9-(methyl-d₃)-3-oxa-9-azoniatricyclo[3.3.1.0²,⁴]nonane, monobromide | [7] |
| Appearance | White to Off-White Solid | [13][16] |
| Purity (Isotopic) | ≥99% deuterated forms (d₁-d₃) | [7] |
| Solubility | Slightly soluble in Methanol | [7][14] |
| Storage | Hygroscopic, -20°C Freezer, Under Inert Atmosphere | [16] |
The Indispensable Role of Deuterated Standards in Mass Spectrometry
In quantitative bioanalysis, especially using Liquid Chromatography-Mass Spectrometry (LC-MS), achieving precision and accuracy is a significant challenge due to the complexity of biological matrices (e.g., plasma, urine).[5] Matrix effects, such as ion suppression or enhancement, along with variability in sample preparation and instrument response, can lead to erroneous results.[5]
The use of a stable isotope-labeled internal standard, such as this compound, is the most effective strategy to mitigate these issues.[6][17] This approach, known as stable isotope dilution, relies on a standard that is chemically identical to the analyte but has a different mass.[5]
Causality Behind the Choice:
-
Co-elution and Identical Behavior: Because the deuterated standard is chemically identical to the analyte, it behaves in the same manner during every step of the analytical process—extraction, chromatography, and ionization.[9][10]
-
Correction for Variability: Any loss of analyte during sample preparation or fluctuation in instrument signal will be mirrored by a proportional loss or fluctuation in the internal standard.[5][17]
-
Accurate Quantification: By measuring the ratio of the analyte's mass spectrometer signal to that of the known concentration of the internal standard, a highly accurate and precise quantification of the analyte can be achieved, effectively nullifying most sources of experimental error.[5][9] This makes the method self-validating and robust.
Caption: Workflow demonstrating how a deuterated internal standard corrects for variability.
Mechanism of Action: Tiotropium as a Muscarinic Antagonist
Tiotropium exerts its therapeutic effect by acting as a competitive, reversible antagonist of acetylcholine at muscarinic receptors.[3][4] While it binds to all subtypes (M1-M5), its primary action in the airways is mediated through the blockade of M3 receptors located on smooth muscle cells.[1][3][4]
-
Parasympathetic Stimulation: Acetylcholine released from vagal nerve endings binds to M3 receptors on airway smooth muscle.
-
Bronchoconstriction: This binding event triggers a signaling cascade that results in smooth muscle contraction, narrowing the airways.[4]
-
Tiotropium Blockade: When inhaled, tiotropium binds to these M3 receptors with high affinity and dissociates very slowly.[2] This prolonged receptor occupancy prevents acetylcholine from binding and inducing bronchoconstriction.[4][18]
-
Bronchodilation: The result is a long-lasting relaxation of the airway smooth muscle, leading to bronchodilation and improved airflow for up to 24 hours.[2][3]
Caption: Mechanism of action of Tiotropium as a competitive antagonist at the M3 receptor.
Experimental Protocol: Quantification of Tiotropium in Human Plasma via LC-MS/MS
This protocol describes a validated method for the sensitive quantification of tiotropium in human plasma, employing this compound as the internal standard. Such methods are crucial for pharmacokinetic studies where plasma concentrations can be extremely low (sub-pg/mL).[19][20]
Materials and Reagents
-
Tiotropium Bromide reference standard
-
This compound internal standard (IS)
-
Human plasma (with K₂EDTA anticoagulant)
-
Acetonitrile (LC-MS grade)
-
Formic Acid (LC-MS grade)
-
Water (Ultrapure, 18.2 MΩ·cm)
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
Preparation of Standards
-
Stock Solutions (1 mg/mL): Prepare separate stock solutions of Tiotropium and Tiotropium-d3 in methanol.
-
Working Solutions: Serially dilute the stock solutions to create calibration curve standards (e.g., ranging from 0.2 to 50 pg/mL) and a fixed concentration IS working solution (e.g., 100 pg/mL).[19][20]
Sample Preparation (Solid Phase Extraction)
-
Spiking: To 450 µL of plasma sample (calibrator, QC, or unknown), add 50 µL of the Tiotropium-d3 IS working solution.
-
Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Loading: Load the spiked plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.
-
Elution: Elute the analyte and IS with 1 mL of acetonitrile.
-
Evaporation & Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.
LC-MS/MS Conditions
-
LC System: UHPLC system (e.g., Shimadzu Nexera X2).[19]
-
Column: Reversed-phase C18 column (e.g., 100 x 2.1 mm, 2.7 µm).[19]
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).[19]
-
Flow Rate: 0.2 - 0.4 mL/min.
-
Injection Volume: 40 µL.[19]
-
Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Shimadzu LCMS-8060).[19]
-
Ionization Mode: Heated Electrospray Ionization (HESI), Positive.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
Data Analysis
-
Integrate the peak areas for both the tiotropium and Tiotropium-d3 MRM transitions.
-
Calculate the peak area ratio (Tiotropium / Tiotropium-d3).
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the prepared calibrators.
-
Determine the concentration of tiotropium in unknown samples by interpolating their peak area ratios from the calibration curve.
Conclusion
This compound is an essential tool for researchers and drug development professionals engaged in the study of tiotropium. Its physicochemical properties, specifically its mass difference from the parent compound, make it the ideal internal standard for quantitative bioanalysis by mass spectrometry. The use of this deuterated standard within a validated LC-MS/MS workflow, as detailed in this guide, enables the generation of highly accurate, precise, and reproducible data.[5][6] This analytical rigor is fundamental to the successful execution of pharmacokinetic, toxicokinetic, and clinical studies, ultimately ensuring data integrity and supporting regulatory compliance.
References
- Tiotropium bromide. (n.d.). In Wikipedia. Retrieved January 15, 2026.
-
A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. (n.d.). PharmaTutor. Retrieved January 15, 2026, from [Link]
-
Patsnap Synapse. (2024, July 17). What is the mechanism of Tiotropium Bromide? Retrieved January 15, 2026, from [Link]
- Cazzola, M., & Matera, M. G. (2004). Tiotropium Bromide: An Update. Pulmonary Pharmacology & Therapeutics, 17(4), 147-154.
-
Patsnap Synapse. (2024, June 14). What is Tiotropium Bromide used for? Retrieved January 15, 2026, from [Link]
-
Anapharm Europe. (n.d.). Anapharm Europe validates new LC/MS/MS bioanalytical method for Tiotropium. Retrieved January 15, 2026, from [Link]
-
Dr.Oracle. (2025, June 21). What is the mechanism of action for Spiriva (tiotropium)? Retrieved January 15, 2026, from [Link]
-
ESS Chem Co. (n.d.). This compound. Retrieved January 15, 2026, from [Link]
-
Shimadzu. (2023). Rapid, Sensitive and Direct Quantitation of Tiotropium at sub-pg/mL in Plasma using Shimadzu LCMS-8060. LabRulez. Retrieved January 15, 2026, from [Link]
-
Pharmaffiliates. (n.d.). This compound. Retrieved January 15, 2026, from [Link]
- Yilmaz, B., & Kadi, S. (2024). Simultaneous quantification of tiotropium bromide impurities G + H in capsule formulation by LC-MS/MS. European Journal of Mass Spectrometry, 30(1), 76-83.
-
ResolveMass Laboratories Inc. (2025, November 8). Deuterated Standards for LC-MS Analysis. Retrieved January 15, 2026, from [Link]
- Xu, F., et al. (2007). Highly sensitive assay for tiotropium, a quaternary ammonium, in human plasma by high-performance liquid chromatography/tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 21(11), 1755-8.
-
ResolveMass Laboratories Inc. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Retrieved January 15, 2026, from [Link]
- Ding, L., et al. (2008). Sensitive HPLC–ESI-MS Method for the Determination of Tiotropium in Human Plasma.
-
AptoChem. (n.d.). Deuterated internal standards and bioanalysis. Retrieved January 15, 2026, from [Link]
Sources
- 1. Tiotropium bromide [medbox.iiab.me]
- 2. Tiotropium Bromide: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is Tiotropium Bromide used for? [synapse.patsnap.com]
- 4. What is the mechanism of Tiotropium Bromide? [synapse.patsnap.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. resolvemass.ca [resolvemass.ca]
- 7. caymanchem.com [caymanchem.com]
- 8. Tiotropium-d3 (bromide) | CAS 1127226-56-5 | Cayman Chemical | Biomol.com [biomol.com]
- 9. texilajournal.com [texilajournal.com]
- 10. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 11. scbt.com [scbt.com]
- 12. This compound | CAS 1127226-56-5 | LGC Standards [lgcstandards.com]
- 13. esschemco.com [esschemco.com]
- 14. labsolu.ca [labsolu.ca]
- 15. pharmaffiliates.com [pharmaffiliates.com]
- 16. guidechem.com [guidechem.com]
- 17. resolvemass.ca [resolvemass.ca]
- 18. droracle.ai [droracle.ai]
- 19. lcms.labrulez.com [lcms.labrulez.com]
- 20. Highly sensitive assay for tiotropium, a quaternary ammonium, in human plasma by high-performance liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Isotopic purity and stability of Tiotropium-d3 Bromide.
An In-depth Technical Guide to the Isotopic Purity and Stability of Tiotropium-d3 Bromide
Introduction: The Quintessential Internal Standard
Tiotropium Bromide is a long-acting muscarinic antagonist pivotal in managing chronic obstructive pulmonary disease (COPD).[1] In the realm of pharmaceutical analysis, particularly in pharmacokinetic and bioequivalence studies, the quantification of such potent molecules requires methods of exceptional precision and accuracy. This is where isotopically labeled compounds, such as this compound, become indispensable.[2][3] this compound serves as an ideal internal standard for mass spectrometry-based assays, as its chemical and physical properties are nearly identical to the unlabeled analyte, yet it is distinguishable by its mass.[2]
This guide provides a comprehensive technical overview of two critical quality attributes of this compound that underpin its reliability as an internal standard: isotopic purity and chemical stability. For researchers, scientists, and drug development professionals, a thorough understanding of these parameters is not merely a matter of analytical chemistry; it is the foundation upon which the integrity of quantitative data rests. We will explore the causality behind the analytical choices for assessing these attributes and provide field-proven methodologies for their evaluation.
Part 1: Isotopic Purity Assessment
The Rationale: Why Isotopic Purity is Paramount
The function of a stable isotope-labeled internal standard (SIL-IS) is to correct for variability during sample preparation and analysis.[2] The core assumption is that the SIL-IS and the analyte behave identically. High isotopic purity is crucial because the presence of unlabeled Tiotropium (d0) within the Tiotropium-d3 (d3) standard would artificially inflate the analyte signal, leading to an underestimation of the true analyte concentration in the sample. Conversely, the presence of d1 or d2 species can contribute to the d3 signal, affecting the accuracy of the standard's concentration. Therefore, rigorous assessment and confirmation of isotopic enrichment are the first steps in validating a SIL-IS.[4]
Analytical Methodology: Mass Spectrometry
Liquid Chromatography coupled with Mass Spectrometry (LC-MS), particularly tandem mass spectrometry (LC-MS/MS), is the definitive technique for determining isotopic purity.[1][4]
-
The Principle of Separation: The mass spectrometer separates ions based on their mass-to-charge ratio (m/z). Since Tiotropium-d3 has a higher mass than its unlabeled counterpart due to the three deuterium atoms, MS can readily distinguish between them.[5]
-
The Advantage of High Resolution: High-Resolution Mass Spectrometry (HRMS), such as Time-of-Flight (TOF) or Orbitrap instruments, provides superior mass accuracy and resolution.[6][7] This allows for the clear separation of isotopic peaks and accurate measurement of their relative intensities, which is essential for calculating the percentage of each isotopic form (d0, d1, d2, d3).[6][7]
Experimental Protocol: Isotopic Purity Determination by LC-HRMS
This protocol outlines a general procedure for assessing the isotopic purity of a this compound reference standard.
1. Sample Preparation:
- Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol or a methanol/water mixture) to create a stock solution of approximately 1 mg/mL.[8]
- Prepare a working solution by diluting the stock solution to a final concentration suitable for direct infusion or LC-MS analysis (e.g., 1 µg/mL).
2. LC-MS Conditions:
- LC System: A UHPLC or HPLC system.
- Column: A reversed-phase C18 or C8 column is typically used for Tiotropium analysis.[2][9]
- Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B) is a common choice.[2]
- MS System: A high-resolution mass spectrometer.
- Ionization Mode: Electrospray Ionization (ESI) in positive mode.
- Acquisition Mode: Full scan mode over a relevant m/z range (e.g., m/z 350-450) to observe the full isotopic cluster. The target ion for Tiotropium is m/z 392.0, so Tiotropium-d3 will be at approximately m/z 395.0.[10]
3. Data Acquisition and Analysis:
- Inject the working solution into the LC-MS system.
- Obtain the mass spectrum for the Tiotropium-d3 peak.
- Identify the peaks corresponding to the unlabeled (M+0), d1 (M+1), d2 (M+2), and d3 (M+3) species.
- Integrate the peak area or intensity for each isotopic species.
- Calculate the isotopic purity using the following formula:
- % Isotopic Purity (d3) = [Intensity(d3) / (Intensity(d0) + Intensity(d1) + Intensity(d2) + Intensity(d3))] x 100
Data Presentation and Interpretation
The results of the isotopic purity analysis are compared against pre-defined acceptance criteria.
Table 1: Typical Isotopic Purity Specifications for this compound
| Parameter | Acceptance Criteria | Rationale |
|---|---|---|
| Isotopic Enrichment (d3) | ≥ 98% | Ensures minimal contribution to the unlabeled analyte signal. |
| Deuterated Forms (d1-d3) | ≥ 99% | Confirms the overall success of the deuteration synthesis.[11] |
| Chemical Purity (by HPLC) | ≥ 99% | Guarantees that the standard is free from other chemical impurities.[12] |
Part 2: Stability Profiling
The Rationale: Ensuring Integrity Over Time
The chemical stability of this compound is as critical as its isotopic purity. Degradation of the standard can lead to a decrease in its concentration, resulting in an overestimation of the analyte in unknown samples. Furthermore, degradation products could potentially cause interference in the chromatographic analysis.[13] Stability testing is performed under various environmental conditions to establish a re-test period and recommend storage conditions, in line with International Council for Harmonisation (ICH) guidelines.[14][15][16]
Stability Study Design: A Two-Pronged Approach
A comprehensive stability program involves both forced degradation and long-term studies.
-
Forced Degradation (Stress Testing): The purpose of stress testing is to deliberately degrade the molecule to understand its intrinsic stability and identify potential degradation pathways.[17][18][19] This is essential for developing a "stability-indicating" analytical method—one that can separate the intact drug from its degradation products, ensuring that a loss in the main peak can be accurately measured.[13][20] Key stress conditions include acid and base hydrolysis, oxidation, heat, and light.[18][21] For Tiotropium, the primary degradation pathway is hydrolysis of the ester linkage, yielding N-methylscopine and dithienylglycolic acid (Impurity A).[1][22]
-
Long-Term and Accelerated Stability: These studies are performed on primary batches of the material in its intended container closure system to evaluate how the quality of the substance varies over time under defined storage conditions (e.g., 25°C/60% RH for long-term, 40°C/75% RH for accelerated).[14][16]
Experimental Protocol: Forced Degradation Study
This protocol describes a typical forced degradation study for this compound. A solution of the standard (e.g., 1 mg/mL) is subjected to the following conditions.
1. Acid Hydrolysis:
- Mix the standard solution with 0.1 M HCl.[18]
- Heat at 60°C for a specified period (e.g., 2-8 hours).
- Cool, neutralize with 0.1 M NaOH, and dilute to the target concentration for analysis.
2. Base Hydrolysis:
- Mix the standard solution with 0.1 M NaOH.[18]
- Keep at room temperature for a specified period (e.g., 1-4 hours).
- Neutralize with 0.1 M HCl and dilute for analysis.
3. Oxidative Degradation:
- Mix the standard solution with 3-6% H₂O₂.[18]
- Keep at room temperature for a specified period (e.g., 24 hours).
- Dilute for analysis.
4. Thermal Degradation:
- Store the solid standard in an oven at an elevated temperature (e.g., 80°C) for a set duration (e.g., 7 days).[18]
- Separately, heat a solution of the standard.
- Prepare samples for analysis.
5. Photolytic Degradation:
- Expose the solid standard and a solution of the standard to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[18]
- A control sample should be protected from light.
- Prepare samples for analysis.
Analysis: All stressed samples, along with an unstressed control, are analyzed by a validated stability-indicating HPLC-UV or LC-MS method.[8][9][23]
Data Presentation and Interpretation
The goal is to achieve a target degradation of 5-20% to ensure the degradation pathways are adequately explored without destroying the molecule completely.[18]
Table 2: Summary of Forced Degradation Conditions and Potential Degradants
| Stress Condition | Typical Reagents/Conditions | Potential Major Degradation Products |
|---|---|---|
| Acid Hydrolysis | 0.1 M HCl, 60°C | Dithienylglycolic acid (Impurity A), N-methylscopine[1] |
| Base Hydrolysis | 0.1 M NaOH, Room Temp | Dithienylglycolic acid (Impurity A), N-methylscopine[1] |
| Oxidation | 3% H₂O₂, Room Temp | N-oxide and other oxidative products[1] |
| Thermal | 80°C (Solid & Solution) | Various, potentially including hydrolysis products |
| Photolytic | ICH Q1B Light Conditions | Photodegradants (structure elucidation may be required) |
Conclusion
The utility of this compound as an internal standard in high-stakes analytical applications is directly contingent upon its quality. This guide has delineated the two central pillars of that quality: isotopic purity and chemical stability. A robust assessment of isotopic purity, preferably using high-resolution mass spectrometry, ensures the standard does not interfere with the quantification of the unlabeled analyte. Concurrently, a comprehensive stability program, encompassing both forced degradation and long-term studies according to ICH principles, guarantees the standard's integrity throughout its lifecycle. By adhering to these rigorous evaluation protocols, researchers and scientists can employ this compound with confidence, ensuring the generation of accurate, reliable, and defensible data in drug development and beyond.
References
-
Jubilant Biosys. What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. 2022. Available from: [Link].
-
Pharmaguideline. Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. Available from: [Link].
-
ResolveMass Laboratories Inc. Forced Degradation Testing in Pharma. 2025. Available from: [Link].
-
Pharmaceutical Outsourcing. Forced Degradation Studies: Regulatory Considerations and Implementation. 2007. Available from: [Link].
-
Apicule. Understanding Forced Degradation Studies: A Critical Step in Drug Development. Apicule. Available from: [Link].
-
International Council for Harmonisation. Q1A(R2) Stability Testing of New Drug Substances and Products. 2003. Available from: [Link].
-
European Medicines Agency. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. 2003. Available from: [Link].
-
European Medicines Agency. ICH Q1 guideline on stability testing of drug substances and drug products. 2025. Available from: [Link].
-
PubMed. Determination of the enrichment of isotopically labelled molecules by mass spectrometry. 2014. Available from: [Link].
-
Journal of Chromatographic Science. Sensitive HPLC–ESI-MS Method for the Determination of Tiotropium in Human Plasma. 2006. Available from: [Link].
-
International Council for Harmonisation. ICH Topic Q 1 A Stability Testing Guidelines: Stability Testing of New Drug Substances and Products. 1995. Available from: [Link].
-
SNS Courseware. ICH STABILITY TESTING GUIDELINES. Available from: [Link].
-
ResolveMass Laboratories Inc. Isotopic Purity Using LC-MS. 2025. Available from: [Link].
-
Almac Group. Determination of Isotopic Purity by Accurate Mass LC/MS. Available from: [Link].
-
ResearchGate. Determination of Isotopic Purity by Accurate Mass LC/MS. 2014. Available from: [Link].
-
Semantic Scholar. Determination of tiotropium bromide and its related substances by HPLC. Available from: [Link].
-
Environmental Molecular Sciences Laboratory. Isotope Ratio Mass Spectrometry. Available from: [Link].
-
International Journal of Biomedical Investigation. RP HPLC Method Development and Validation for Quantitative Estimation of Tiotropium Bromide and Oldaterol. 2018. Available from: [Link].
-
National Center for Biotechnology Information. Quantitative Determination of Related Substances in Formoterol Fumarate and Tiotropium in Tiomate Transcaps® Dry Powder Inhaler. 2018. Available from: [Link].
- Google Patents. A stable tiotropium nebuliser solution. 2016.
-
Pink Sheet. Tiotropium Bromide Inhalation Metered Spray. 2017. Available from: [Link].
-
U.S. Food and Drug Administration. Tiotropium Bromide Inhalation Powder. Available from: [Link].
-
ESS Chem Co. This compound [CAS 1127226-56-5]. Available from: [Link].
-
PubMed. Tiotropium bromide inhibits TGF-β-induced MMP production from lung fibroblasts by interfering with Smad and MAPK pathways in vitro. 2010. Available from: [Link].
-
National Center for Biotechnology Information. A Rapid, Stability-Indicating RP-HPLC Method for the Simultaneous Determination of Formoterol Fumarate, Tiotropium Bromide, and Ciclesonide in a Pulmonary Drug Product. 2013. Available from: [Link].
-
ANU Open Research. Synthesis and radiolabelling of ipratropium and tiotropium for use as PET ligands in the study of inhaled drug deposition. Available from: [Link].
-
ResearchGate. Synthesis of tiotropium bromide. 2023. Available from: [Link].
-
Vels Institute of Science, Technology and Advanced Studies. Quantitative Determination of Related Substances in Formoterol Fumarate and Tiotropium in Tiomate Transcaps® Dry Powder Inhaler. Available from: [Link].
- Google Patents. Methods for the synthesis of tiotropium bromide. 2015.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. resolvemass.ca [resolvemass.ca]
- 5. Determination of the enrichment of isotopically labelled molecules by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. almacgroup.com [almacgroup.com]
- 7. researchgate.net [researchgate.net]
- 8. Determination of tiotropium bromide and its related substances by HPLC | Semantic Scholar [semanticscholar.org]
- 9. Quantitative Determination of Related Substances in Formoterol Fumarate and Tiotropium in Tiomate Transcaps® Dry Powder Inhaler - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. caymanchem.com [caymanchem.com]
- 12. esschemco.com [esschemco.com]
- 13. biopharminternational.com [biopharminternational.com]
- 14. database.ich.org [database.ich.org]
- 15. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]
- 16. pharma.gally.ch [pharma.gally.ch]
- 17. acdlabs.com [acdlabs.com]
- 18. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 19. apicule.com [apicule.com]
- 20. resolvemass.ca [resolvemass.ca]
- 21. snscourseware.org [snscourseware.org]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. A Rapid, Stability-Indicating RP-HPLC Method for the Simultaneous Determination of Formoterol Fumarate, Tiotropium Bromide, and Ciclesonide in a Pulmonary Drug Product - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Solubility Landscape of Tiotropium-d3 Bromide: An In-Depth Technical Guide for Researchers
Introduction: Tiotropium-d3 Bromide in the Drug Development Pipeline
This compound, a deuterated isotopologue of the long-acting muscarinic antagonist Tiotropium Bromide, serves as a critical internal standard in pharmacokinetic and metabolic studies. Its precise quantification is paramount for the robust clinical development of Tiotropium-based therapeutics for chronic obstructive pulmonary disease (COPD). A fundamental yet often overlooked parameter that underpins the success of these analytical endeavors is the compound's solubility in various organic solvents. This technical guide provides a comprehensive exploration of the solubility characteristics of this compound, offering both established data for its non-deuterated counterpart and a scientific rationale for its application to the deuterated form. Furthermore, this document details a rigorous, field-proven protocol for the experimental determination of solubility, empowering researchers to generate reliable and reproducible data.
Understanding the Molecular Determinants of this compound Solubility
This compound is a quaternary ammonium salt, a structural feature that profoundly influences its solubility profile.[1][2] The permanent positive charge on the nitrogen atom imparts a high degree of polarity to the molecule. This inherent polarity dictates its affinity for polar solvents while limiting its solubility in non-polar environments. The presence of two thiophene rings and a glycolic acid ester moiety introduces lipophilic character, creating a molecule with distinct hydrophilic and lipophilic regions. The solubility of such a molecule is a delicate balance between the energy required to overcome the crystal lattice forces and the energy released upon solvation.
The impact of isotopic substitution—replacing three hydrogen atoms with deuterium on one of the N-methyl groups—on solubility is generally considered to be subtle. While deuterium substitution can influence physicochemical properties like melting point and hydrophilicity, the changes in solubility are not always predictable and often modest.[3] For practical purposes in the laboratory, the solubility data for Tiotropium Bromide can serve as a highly reliable surrogate for this compound, especially in the context of selecting appropriate solvents for stock solution preparation and analytical method development.
Solubility Profile of Tiotropium Bromide in Common Organic Solvents
The following table summarizes the available solubility data for Tiotropium Bromide, which, as discussed, provides a strong proxy for this compound.
| Solvent | Type | Solubility | Reference |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Freely Soluble (~20 mg/mL) | [4][5] |
| Methanol | Polar Protic | Soluble | [1][2][4] |
| Dimethylformamide (DMF) | Polar Aprotic | Soluble (~10 mg/mL) | [5] |
| Water | Polar Protic | Sparingly Soluble (~2.5%) | [1][2][4] |
| Methylene Chloride | Non-Polar | Practically Insoluble | [1][2][4] |
| Ethanol | Polar Protic | Insoluble |
It is important to note that for this compound specifically, it has been described as "slightly soluble" in Methanol.[6]
Experimental Determination of Thermodynamic Solubility: A Validated Protocol
For researchers requiring precise, in-house solubility data, the following thermodynamic shake-flask method is recommended. This protocol is designed to achieve equilibrium between the solid compound and the solvent, providing a true measure of solubility.
Materials and Equipment:
-
This compound (solid)
-
Selected organic solvents (HPLC grade or equivalent)
-
Scintillation vials or glass test tubes with screw caps
-
Orbital shaker or rotator
-
Temperature-controlled environment (e.g., incubator)
-
Centrifuge
-
Syringe filters (0.22 µm, compatible with the solvent)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)
-
Volumetric flasks and pipettes
-
Analytical balance
Experimental Workflow:
The following diagram illustrates the key steps in the thermodynamic solubility determination protocol.
Caption: Thermodynamic Solubility Determination Workflow.
Step-by-Step Methodology:
-
Preparation of the Slurry: To an appropriate vial, add an excess amount of this compound (e.g., 5-10 mg). The key is to ensure that undissolved solid remains at the end of the experiment. Record the exact weight.
-
Solvent Addition: Add a precise volume of the desired organic solvent (e.g., 1 mL) to the vial.
-
Equilibration: Securely cap the vials and place them on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient period to reach equilibrium, typically 24 to 48 hours. Visual inspection should confirm the continued presence of excess solid.
-
Phase Separation: After the equilibration period, centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes) to pellet the undissolved solid.
-
Sample Collection and Filtration: Carefully collect an aliquot of the supernatant, being cautious not to disturb the solid pellet. Immediately filter the supernatant through a 0.22 µm syringe filter that is chemically compatible with the solvent. This step is critical to remove any fine, undissolved particles.
-
Sample Dilution: Accurately dilute the filtered supernatant with the same solvent to bring the concentration within the linear range of the analytical method.
-
Quantification: Analyze the diluted samples using a validated HPLC method. Prepare a standard curve of this compound of known concentrations in the same solvent. Calculate the concentration of the saturated solution from the standard curve, accounting for the dilution factor. The resulting concentration is the thermodynamic solubility.
Expert Insights and Troubleshooting
-
Solvent Purity: The use of high-purity solvents is crucial, as impurities can affect the solubility of the compound.
-
Temperature Control: Solubility is temperature-dependent. Maintaining a constant and accurately recorded temperature throughout the experiment is essential for data reproducibility.
-
Equilibration Time: For some compounds, reaching equilibrium may take longer than 48 hours. It is advisable to test multiple time points (e.g., 24, 48, and 72 hours) to ensure that the concentration in the supernatant has plateaued.
-
Filter Compatibility and Adsorption: Ensure the syringe filter material does not interact with or adsorb the analyte. A pre-test of the filter is recommended.
-
Kinetic vs. Thermodynamic Solubility: This guide focuses on thermodynamic solubility, which is the true equilibrium solubility. Kinetic solubility, often measured in high-throughput screening, is typically higher as it can involve supersaturated solutions and is determined over a shorter timeframe. For foundational drug development work, thermodynamic solubility is the gold standard.
Conclusion
A thorough understanding of the solubility of this compound is indispensable for researchers in the fields of drug metabolism, pharmacokinetics, and analytical chemistry. While specific quantitative data for the deuterated form is limited, the well-documented solubility of Tiotropium Bromide provides a robust and scientifically sound starting point. For applications demanding the highest level of precision, the detailed experimental protocol provided herein offers a validated pathway to determine the thermodynamic solubility in any organic solvent of interest. By adhering to these principles and methodologies, scientists can ensure the accuracy and reliability of their experimental outcomes, ultimately contributing to the successful advancement of pharmaceutical research and development.
References
- Attachment: Product Inform
- Impact of multiple H/D replacements on the physicochemical properties of flurbiprofen - NIH.
- Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions) - Enamine.
- Shake-Flask Aqueous Solubility assay (Kinetic solubility) - Protocols.io. (2024-12-09).
- ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science.
- In vitro solubility assays in drug discovery - PubMed.
- Thermodynamic Solubility Assay - Evotec.
- Kinetic & Thermodynamic Solubility Testing - WuXi AppTec.
- Tiotropium-d3 (bromide) (CAS Number: 1127226-56-5) | Cayman Chemical.
- Tiotropium bromide (5902) by Tocris, Part of Bio-Techne.
- Automated assays for thermodynamic (equilibrium)
- Attachment: Product Inform
- Attachment: Product Inform
- Solubility Toolbox for Successful Design of Drug Candid
- Deuterium in drug discovery: progress, opportunities and challenges - PMC. (2023-06-05).
- TIOTROPIUM BROMIDE HAVING A LOW DEGREE OF CRYSTALLINITY - European Patent Office - EP 2358724 B1. (2009-10-29).
- PRODUCT INFORM
- Tiotropium bromide | Solubility of Things.
- Benefits and Mechanisms of Deuterated Drugs | Enhanced Efficacy - BOC Sciences. (2025-08-30).
- SAFETY DATA SHEET Version: 2 Revision Date: 05/25/18 - Expert Synthesis Solutions. (2018-05-25).
- (PDF) Deuterium as a tool for changing the properties of pharmaceutical substances (Review)
- Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals. (2018-08-13).
- Summary: Solubility in deuter
- Tiotropium bromide = 98 HPLC 411207-31-3 - Sigma-Aldrich.
- Tiotropium Bromide (BA679 BR) | mAChR Antagonist | MedChemExpress.
- Deuter
- Deuterated Drug Molecules: Perfecting the Gamechanger - Neuland Labs. (2021-12-01).
Sources
- 1. tga.gov.au [tga.gov.au]
- 2. tga.gov.au [tga.gov.au]
- 3. Impact of multiple H/D replacements on the physicochemical properties of flurbiprofen - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. caymanchem.com [caymanchem.com]
A Technical Guide to the Storage and Handling of Tiotropium-d3 Bromide Solid
This guide provides an in-depth technical framework for researchers, scientists, and drug development professionals on the proper storage and handling of Tiotropium-d3 Bromide solid. Adherence to these protocols is critical for maintaining the compound's chemical stability and isotopic integrity, thereby ensuring the validity and reproducibility of experimental outcomes.
Introduction: The Critical Nature of Deuterated Compound Integrity
This compound is the deuterated analogue of Tiotropium Bromide, a long-acting muscarinic antagonist used in the management of chronic obstructive pulmonary disease (COPD) and asthma.[1][2] In research and development, this compound serves as an invaluable internal standard for the quantification of tiotropium in biological matrices via mass spectrometry.[1]
The strategic substitution of hydrogen atoms with their stable, heavier isotope, deuterium, is a technique used to alter a molecule's metabolic profile.[3][4] This is due to the "kinetic isotope effect," where the stronger carbon-deuterium (C-D) bond is more resistant to enzymatic cleavage than a carbon-hydrogen (C-H) bond.[5][6] This modification can enhance pharmacokinetic properties.[4] However, the very nature of this isotopic labeling makes the compound susceptible to degradation and isotopic exchange if not stored and handled with meticulous care.[6] This guide outlines the core principles and validated protocols necessary to preserve the integrity of this compound solid.
Physicochemical Profile and Stability Considerations
A foundational understanding of this compound's properties is essential to appreciate the rationale behind the recommended handling procedures.
-
Molecular Formula: C₁₉H₁₉D₃NO₄S₂ • Br.[1]
-
Solubility: Slightly soluble in methanol; low water solubility.[1][10]
-
Stability: The compound is stable under the recommended storage conditions.[8] However, its primary vulnerabilities are moisture, temperature, and light.
-
Hygroscopicity: this compound is hygroscopic.[7] This presents a significant risk, as exposure to atmospheric moisture can lead to isotopic dilution through H/D exchange, compromising its function as an internal standard.[6]
Long-Term Storage Protocols
The primary objective of long-term storage is to prevent chemical degradation and isotopic exchange. The following conditions are mandatory for maintaining the compound's integrity over time.
-
Temperature: The recommended long-term storage temperature is -20°C.[8][11] This sub-zero condition drastically slows molecular motion and potential degradative chemical reactions.
-
Atmosphere: Store under an inert atmosphere, such as argon or nitrogen.[7] This is a critical step to mitigate two risks: oxidation from atmospheric oxygen and, more importantly, contamination by atmospheric water, which is a key concern for a hygroscopic, deuterated compound.[6][7]
-
Container: The solid should be kept in a tightly sealed, opaque container.[8][10] Amber glass vials with airtight caps are ideal for protecting the compound from both moisture ingress and photodegradation.[12]
-
Environment: The storage location (e.g., a -20°C freezer) must be dry and well-ventilated.[8]
| Parameter | Recommendation | Rationale |
| Temperature | -20°C | Minimizes thermal degradation and preserves long-term chemical stability.[8][11] |
| Atmosphere | Inert Gas (Argon, Nitrogen) | Prevents oxidation and isotopic exchange with atmospheric moisture.[6][7] |
| Light Exposure | Protect from light | Prevents potential photodegradation.[12] |
| Container | Tightly sealed, opaque/amber vial | Provides a physical barrier against moisture and light.[8][10][12] |
| Key Vulnerability | Hygroscopic | Susceptible to moisture, which can lead to isotopic dilution.[7] |
Laboratory Handling and Workflow for Solution Preparation
Proper handling during experimental use is as crucial as long-term storage. The primary goal is to prevent contamination, particularly with water, and to ensure operator safety.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat.[5]
-
Engineering Controls: All handling of the solid powder must be conducted in a certified chemical fume hood or other ventilated enclosure.[8] This is to avoid the formation and inhalation of dust and aerosols.[8][10]
This protocol is designed to prevent moisture contamination, which is the most significant risk during handling.
-
Equilibration: Before opening, place the sealed container of this compound in a desiccator at room temperature for at least 30-60 minutes. This crucial step allows the container to warm to ambient temperature without condensation forming on the cold surfaces, which would introduce water upon opening.
-
Weighing: Move the equilibrated, sealed container into a chemical fume hood. Open the container and, using a clean spatula, promptly weigh the desired amount of the solid onto a tared weigh boat. Minimize the time the primary container is open to the atmosphere.
-
Dissolution: Transfer the weighed solid into an appropriate volumetric flask. Add a portion of the desired solvent (e.g., methanol) and mix to dissolve.[1] Gentle warming or sonication may be necessary to aid dissolution, given its slight solubility. Once dissolved, dilute to the final volume with the solvent.
-
Solution Storage: The resulting stock solution should be stored in a tightly sealed vial, preferably with a PTFE-lined cap, at -20°C to maintain its stability.
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. Tiotropium bromide - Wikipedia [en.wikipedia.org]
- 3. salamandra.net [salamandra.net]
- 4. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Page loading... [guidechem.com]
- 8. esschemco.com [esschemco.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. aksci.com [aksci.com]
- 11. datasheets.scbt.com [datasheets.scbt.com]
- 12. tcichemicals.com [tcichemicals.com]
Navigating Bioanalytical Assays: A Technical Guide to Tiotropium-d3 Bromide for Researchers and Drug Development Professionals
In the landscape of pharmaceutical research and development, particularly in the realm of respiratory therapeutics, the precision and accuracy of bioanalytical methods are paramount. For long-acting muscarinic antagonists (LAMAs) like Tiotropium Bromide, understanding its pharmacokinetic profile is crucial for establishing safety and efficacy. This guide provides an in-depth technical overview of Tiotropium-d3 Bromide, a critical tool for researchers, scientists, and drug development professionals. We will delve into its fundamental properties, supplier information, and its application as an internal standard in quantitative bioanalysis, moving beyond a simple recitation of facts to explain the scientific rationale behind its use.
The Imperative for a Stable Isotope-Labeled Internal Standard
Tiotropium Bromide is a quaternary ammonium compound widely used in the management of chronic obstructive pulmonary disease (COPD) and asthma.[1][2] Its therapeutic efficacy is directly linked to its concentration at the site of action and its systemic exposure.[3][4] Consequently, the accurate quantification of Tiotropium in biological matrices such as plasma is a critical aspect of clinical and preclinical studies.[5]
Bioanalytical methods, especially those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS), are susceptible to variations arising from sample preparation, matrix effects, and instrument response.[6] To mitigate these variables and ensure the reliability of the data, an internal standard (IS) is incorporated into the analytical workflow. The ideal internal standard is a compound that is chemically and physically similar to the analyte of interest but can be distinguished by the detector.[6]
This is where this compound, a deuterated analog of Tiotropium Bromide, proves invaluable. The incorporation of three deuterium atoms (d3) results in a molecule with a higher mass-to-charge ratio (m/z) that is easily differentiated by a mass spectrometer, while its physicochemical properties remain nearly identical to the parent compound.[7][8] This near-identical behavior during extraction, chromatography, and ionization ensures that any variability affecting the analyte will similarly affect the internal standard, allowing for accurate correction and precise quantification.[9]
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is essential for method development and its proper handling and storage.
| Property | Value | Source |
| Chemical Name | (1α,2β,4β,5α,7β)-7-[(2-hydroxy-2,2-di-2-thienylacetyl)oxy]-9-methyl-9-(methyl-d3)-3-oxa-9-azoniatricyclo[3.3.1.02,4]nonane, monobromide | [7] |
| CAS Number | 1127226-56-5 | [7] |
| Molecular Formula | C₁₉H₁₉D₃BrNO₄S₂ | [7] |
| Molecular Weight | 475.43 g/mol | [8] |
| Appearance | White to Off-White Solid | [10][11] |
| Purity | Typically ≥99% deuterated forms (d₁-d₃) | [7] |
| Solubility | Slightly soluble in methanol | [7] |
| Storage | Hygroscopic, -20°C Freezer, Under Inert Atmosphere | [10] |
Sourcing this compound: A Supplier Overview
The availability of high-purity this compound is critical for obtaining reliable and reproducible analytical results. Several reputable chemical suppliers specialize in the synthesis and provision of stable isotope-labeled compounds for research purposes. When selecting a supplier, it is imperative to consider factors such as purity, isotopic enrichment, availability of a Certificate of Analysis (CoA), and technical support.
| Supplier | Product Name | CAS Number | Notes |
| Cayman Chemical | Tiotropium-d3 (bromide) | 1127226-56-5 | Provides detailed technical information and purity specifications.[7] |
| Santa Cruz Biotechnology | This compound | 1127226-56-5 | Offers the product for research use with specified molecular formula and weight.[8] |
| MedChemExpress | This compound | 1127226-56-5 | Labeled as a deuterium-labeled Tiotropium for use as an internal standard.[9] |
| ESS Chem Co. | This compound | 1127226-56-5 | Provides purity details by HPLC and isotopic enrichment.[11] |
| Chromato Scientific | Tiotropium D3 Bromide | 1127116-70-4 (free base) | Specifies the chemical name and country of origin.[12] |
| RXN Chemicals | Tiotropium Bromide EP Impurity H-d3 Bromide | Not specified for Tiotropium-d3 | Specializes in pharmaceutical impurities and reference standards.[13] |
Note: Researchers should always verify the product specifications and intended use with the respective supplier before purchase.
Experimental Protocol: Quantification of Tiotropium in Human Plasma using LC-MS/MS with this compound as an Internal Standard
This protocol outlines a typical workflow for the sensitive and accurate quantification of Tiotropium in human plasma. The use of a deuterated internal standard like this compound is central to the robustness of this method.[5][6]
Materials and Reagents:
-
Tiotropium Bromide reference standard
-
This compound (internal standard)
-
Human plasma (with appropriate anticoagulant)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
-
Buffer solution (e.g., ammonium acetate)
Step-by-Step Methodology:
-
Preparation of Stock and Working Solutions:
-
Prepare a primary stock solution of Tiotropium Bromide and this compound in methanol.
-
Perform serial dilutions of the Tiotropium stock solution with a mixture of methanol and water to create calibration standards and quality control (QC) samples at various concentrations.
-
Prepare a working solution of the this compound internal standard at a fixed concentration.
-
-
Sample Preparation (Solid Phase Extraction - SPE):
-
To 450 µL of human plasma (calibration standards, QC samples, and unknown samples), add 50 µL of the Tiotropium-d3 internal standard working solution.[6]
-
Vortex the samples to ensure thorough mixing.
-
Add 400 µL of a suitable buffer to the plasma samples.[6]
-
Condition the SPE cartridges according to the manufacturer's instructions.
-
Load the plasma samples onto the SPE cartridges.
-
Wash the cartridges to remove interfering substances.
-
Elute the analyte and internal standard from the cartridges using an appropriate solvent (e.g., methanol).
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography (LC) Conditions:
-
Instrument: A high-performance liquid chromatography system (e.g., Shimadzu LCMS-8060).[6]
-
Column: A suitable reversed-phase column (e.g., C18).[14][15]
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).[6]
-
Flow Rate: 0.2 mL/min.[6]
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.[16]
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for both Tiotropium and Tiotropium-d3. For example:
-
Tiotropium: m/z 392.0 → [Product Ion]
-
Tiotropium-d3: m/z 395.0 → [Product Ion]
-
-
Optimize MS parameters (e.g., collision energy, declustering potential) for maximum sensitivity.
-
-
-
Data Analysis:
-
Integrate the peak areas for both the analyte (Tiotropium) and the internal standard (Tiotropium-d3).
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards.
-
Determine the concentration of Tiotropium in the QC and unknown samples by interpolating their peak area ratios from the calibration curve.
-
Workflow for Pharmacokinetic Analysis using this compound
The following diagram illustrates the logical flow of a pharmacokinetic study where this compound is employed as an internal standard for accurate drug quantification.
Sources
- 1. Tiotropium bromide - Wikipedia [en.wikipedia.org]
- 2. Efficacy of tiotropium in the prevention of exacerbations of COPD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tiotropium bromide: a novel once-daily anticholinergic bronchodilator for the treatment of COPD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tiotropium Bromide: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 5. shimadzu.com [shimadzu.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. caymanchem.com [caymanchem.com]
- 8. scbt.com [scbt.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. guidechem.com [guidechem.com]
- 11. esschemco.com [esschemco.com]
- 12. chromatoscientific.com [chromatoscientific.com]
- 13. rxnchem.com [rxnchem.com]
- 14. Determination of tiotropium bromide and its related substances by HPLC | Semantic Scholar [semanticscholar.org]
- 15. Simultaneous quantification of tiotropium bromide impurities G + H in capsule formulation by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
A Technical Guide to Tiotropium Bromide and its Deuterated Analog, Tiotropium-d3 Bromide: Principles and Applications in Quantitative Bioanalysis
This guide provides an in-depth exploration of Tiotropium Bromide and its stable isotope-labeled counterpart, Tiotropium-d3 Bromide. Designed for researchers, scientists, and drug development professionals, this document elucidates the fundamental differences between these two compounds, focusing on the critical role of the deuterated analog as an analytical tool in modern bioanalysis. We will move from the core pharmacology of Tiotropium to the principles of isotopic labeling and its practical application in a validated bioanalytical workflow.
Part 1: Tiotropium Bromide - The Therapeutic Agent
Tiotropium Bromide, sold under brand names like Spiriva, is a long-acting muscarinic antagonist (LAMA) used as a maintenance bronchodilator for managing chronic obstructive pulmonary disease (COPD) and asthma.[1][2]
Mechanism of Action
Tiotropium functions by blocking muscarinic receptors in the airways, particularly the M3 subtype located on smooth muscle cells.[1][2][3] This antagonism prevents acetylcholine-induced bronchoconstriction, leading to smooth muscle relaxation, bronchodilation, and improved airflow.[2][4] Its long duration of action, allowing for once-daily dosing, is attributed to its slow dissociation from the M1 and M3 receptors.[4][5]
Pharmacokinetic Profile: The Analytical Challenge
Tiotropium is administered via inhalation to ensure targeted delivery to the lungs.[6] A key characteristic is its low systemic bioavailability; following inhalation of a dry powder, only about 19.5% of the dose reaches systemic circulation.[1][7][8] While peak plasma concentrations are reached rapidly (within 5-7 minutes post-inhalation), they are exceedingly low, often in the low picogram per milliliter (pg/mL) range.[9][10] The drug is primarily cleared unchanged via renal excretion.[7][11][12][13]
This pharmacokinetic profile presents a significant analytical challenge: to accurately characterize the drug's behavior in the body (e.g., in pharmacokinetic or bioequivalence studies), a highly sensitive and precise quantitative method is required. This necessity is the primary driver for the development and use of its deuterated analog.
Part 2: The Principle of Stable Isotope Labeling in Bioanalysis
In quantitative mass spectrometry, an internal standard (IS) is essential for achieving accuracy and precision. The ideal IS is a compound that behaves identically to the analyte of interest (the drug being measured) during sample preparation and analysis but is distinguishable by the mass spectrometer.
A Stable Isotope Labeled Internal Standard (SIL-IS) is the gold standard for this purpose.[14] In a SIL-IS, one or more atoms in the drug molecule are replaced with their heavier, non-radioactive stable isotopes (e.g., replacing Hydrogen, ¹H, with Deuterium, ²H or D; or ¹²C with ¹³C).[14][15]
Why is a SIL-IS superior?
-
Identical Physicochemical Properties: A SIL-IS has virtually the same chemical structure, polarity, and ionization efficiency as the analyte.[14] This means it co-elutes during chromatography and experiences the same effects during sample processing (e.g., extraction recovery) and ionization in the mass spectrometer source (e.g., matrix-induced ion suppression or enhancement).[15]
-
Correction for Variability: By adding a known concentration of the SIL-IS to every sample at the beginning of the workflow, any variability introduced during the process affects both the analyte and the IS equally. The final measurement is based on the ratio of the analyte's signal to the IS's signal, which remains constant even if absolute signal intensities fluctuate. This robustly corrects for procedural errors and matrix effects.[15][16]
Part 3: Tiotropium Bromide vs. This compound
The core difference is one of function: Tiotropium Bromide is the active pharmaceutical ingredient (API), whereas this compound is its corresponding analytical internal standard.[17]
In this compound, three hydrogen atoms on one of the N-methyl groups have been replaced by three deuterium atoms.[17] This specific placement is critical as it is on a chemically stable part of the molecule, preventing the deuterium atoms from exchanging with hydrogen atoms from the solvent, which would compromise the integrity of the standard.[14][18]
Comparative Data Summary
| Feature | Tiotropium Bromide | This compound |
| Primary Use | Therapeutic Agent (Bronchodilator)[1][19] | Analytical Internal Standard[17] |
| Molecular Formula | C₁₉H₂₂BrNO₄S₂[1] | C₁₉H₁₉D₃BrNO₄S₂[17][20] |
| Molecular Weight | ~472.4 g/mol [1] | ~475.4 g/mol [17][20] |
| Mass Difference | N/A | +3 Da |
| CAS Number | 136310-93-5[21] | 1127226-56-5[17][20] |
Part 4: Application in Practice: A Bioanalytical Workflow for Tiotropium Quantification
The following protocol outlines a robust method for quantifying Tiotropium in human plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with this compound as the internal standard. Such methods are crucial for clinical pharmacology studies.
Experimental Protocol
1. Preparation of Solutions
-
Stock Solutions (100 µg/mL): Separately weigh Tiotropium Bromide and this compound and dissolve in methanol to create primary stock solutions.
-
Calibration Standards & Quality Controls (QCs): Perform serial dilutions of the Tiotropium Bromide stock solution with a 50:50 methanol:water mixture to prepare working solutions. These are then spiked into blank human plasma to create calibration standards (e.g., 1-100 pg/mL) and QC samples (low, mid, high concentrations).
-
Internal Standard Working Solution (e.g., 200 pg/mL): Dilute the this compound stock solution to an appropriate working concentration. The goal is to have a consistent, strong signal in all samples.
2. Sample Preparation: Solid Phase Extraction (SPE) Causality: SPE is employed to remove endogenous plasma components like proteins and phospholipids that can interfere with the analysis and cause ion suppression in the mass spectrometer. This "cleanup" step is critical for achieving low limits of quantification.
-
Sample Spiking: To 500 µL of each plasma sample (calibrator, QC, or unknown), add 50 µL of the Internal Standard Working Solution. Vortex briefly.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge by passing 1 mL of methanol followed by 1 mL of ultrapure water.
-
Loading: Load the entire spiked plasma sample onto the conditioned cartridge.
-
Washing: Wash the cartridge with 1 mL of ultrapure water, followed by 1 mL of 5% methanol in water to remove hydrophilic interferences.
-
Elution: Elute the Tiotropium and Tiotropium-d3 from the cartridge with 1 mL of an appropriate organic solvent (e.g., 50% methanol in water).
-
Evaporation & Reconstitution: Evaporate the eluent to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the LC mobile phase. This step concentrates the sample.
3. LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient: A time-programmed gradient from low to high organic phase (B) to elute the analytes.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions (Example):
-
Tiotropium: Q1: 392.1 m/z → Q3: 171.1 m/z
-
Tiotropium-d3: Q1: 395.1 m/z → Q3: 171.1 m/z Causality: MRM provides exceptional selectivity. The first quadrupole (Q1) isolates the parent ion (e.g., m/z 392.1), which is then fragmented. The third quadrupole (Q3) isolates a specific fragment ion (e.g., m/z 171.1). This specific parent→fragment transition is unique to the molecule, filtering out background noise.
-
-
4. Data Analysis & Validation
-
Calibration Curve: Plot the peak area ratio (Tiotropium Area / Tiotropium-d3 Area) against the nominal concentration of the calibration standards.
-
Regression: Apply a linear regression with appropriate weighting (e.g., 1/x²) to the calibration curve. The R² value should be ≥ 0.99 for acceptance.
-
Quantification: Determine the concentration of Tiotropium in the QC and unknown samples by back-calculating from their peak area ratios using the regression equation.
-
Validation: The method must be validated according to regulatory guidelines (e.g., FDA), assessing parameters such as accuracy, precision, selectivity, stability, and matrix effect to ensure the data is reliable.[22]
Conclusion
The distinction between Tiotropium Bromide and this compound is a clear example of the synergy between therapeutics and analytical chemistry in drug development. Tiotropium Bromide is the active molecule designed to elicit a pharmacological response in patients. This compound, its deuterated twin, is a non-therapeutic but indispensable analytical tool. Its use as a stable isotope-labeled internal standard enables researchers to overcome the challenges of complex biological matrices and low drug concentrations, facilitating the highly accurate and precise quantification required for pivotal pharmacokinetic, bioequivalence, and clinical safety studies. Understanding this difference is fundamental for any scientist working in the field of drug metabolism and pharmacokinetics.
References
- U.S. Food and Drug Administration. (2015). Tiotropium bromide Clinpharm PREA. FDA.
- ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. ResolveMass.
- Anapharm Bioanalytics. (n.d.). Anapharm Europe validates new LC/MS/MS bioanalytical method for Tiotropium. Anapharm Bioanalytics.
-
Wikipedia. (2024). Tiotropium bromide. Wikipedia. [Link]
-
Hvizdos, K. M., & Kale, D. (2013). Pharmacokinetics and pharmacodynamics of tiotropium solution and tiotropium powder in chronic obstructive pulmonary disease. The Journal of Clinical Pharmacology, 53(12), 1249-1258. [Link]
-
U.S. Food and Drug Administration. (2001). Spiriva Inhalation Powder. FDA. [Link]
-
Hvizdos, K. M., & Kale, D. (2013). Pharmacokinetics and pharmacodynamics of tiotropium solution and tiotropium powder in chronic obstructive pulmonary disease. The Journal of Clinical Pharmacology, 53(12), 1249-1258. [Link]
-
Dr. Hasnat. (2024). Pharmacology of Tiotropium (Spiriva). YouTube. [Link]
-
Tashkin, D. P. (2009). Biochemical properties, pharmacokinetics and pharmacological response of tiotropium in chronic obstructive pulmonary disease patients. Expert opinion on drug metabolism & toxicology, 5(4), 433-446. [Link]
-
PharmGKB. (n.d.). tiotropium. Clinical Pharmacogenetics Implementation Consortium. [Link]
-
Yamada, T., Uchikata, T., Sakamoto, S., & Yokoi, T. (2020). Limitations of deuterium-labeled internal standards for quantitative electrospray ionization mass spectrometry analysis of fatty acid metabolites. Rapid communications in mass spectrometry, 34(13), e8814. [Link]
-
National Center for Biotechnology Information. (n.d.). Tiotropium. PubChem. [Link]
-
van de Merbel, N. C. (2008). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Bioanalysis, 1(1), 221-230. [Link]
-
National Cancer Institute. (n.d.). Definition of tiotropium bromide monohydrate. NCI Drug Dictionary. [Link]
-
Cazzola, M., & Brusasco, V. (2010). Tiotropium. StatPearls. [Link]
-
Patsnap. (2024). What is Tiotropium Bromide used for?. Patsnap Synapse. [Link]
-
National Center for Biotechnology Information. (n.d.). Tiotropium Bromide. PubChem. [Link]
-
Wang, J., Jiang, Y., & Wang, Y. (2007). Sensitive HPLC-ESI-MS method for the determination of tiotropium in human plasma. Journal of Pharmaceutical and Biomedical Analysis, 43(3), 1235-1239. [Link]
-
MedlinePlus. (2016). Tiotropium Oral Inhalation. MedlinePlus. [Link]
-
National Center for Biotechnology Information. (n.d.). Tiotropium Bromide Monohydrate. PubChem. [Link]
-
Ates, H. C., & Koc, F. (2024). Simultaneous quantification of tiotropium bromide impurities G + H in capsule formulation by LC-MS/MS. European Journal of Mass Spectrometry, 30(1), 76-83. [Link]
-
Wang, J., Jiang, Y., & Wang, Y. (2007). Sensitive HPLC–ESI-MS Method for the Determination of Tiotropium in Human Plasma. Journal of Pharmaceutical and Biomedical Analysis, 43(3), 1235-1239. [Link]
-
MedCentral. (n.d.). Tiotropium: uses, dosing, warnings, adverse events, interactions. MedCentral. [Link]
-
Shutterstock. (n.d.). Molecular Structure Tiotropium Bromide Spiriva Anticholinergic. Shutterstock. [Link]
-
Tashkin, D. P. (2009). Biochemical properties, pharmacokinetics and pharmacological response of tiotropium in chronic obstructive pulmonary disease patients. Expert opinion on drug metabolism & toxicology, 5(4), 433-446. [Link]
-
Abad-Santos, F., et al. (2016). Pharmacokinetic Bioequivalence of Two Inhaled Tiotropium Bromide Formulations in Healthy Volunteers. Pulmonary Pharmacology & Therapeutics, 39, 11-17. [Link]
-
SynZeal. (n.d.). Tiotropium Bromide. SynZeal. [Link]
-
ICH GCP. (2020). Tiotropium Bromide and Tiotropium 18 mcg in COPD. Clinical Trials Registry. [Link]
-
Cazzola, M., & Brusasco, V. (2010). Tiotropium Bromide: An Update. Current Opinion in Pharmacology, 10(3), 257-263. [Link]
-
Cheyne, A. J., et al. (2015). Tiotropium versus ipratropium bromide for chronic obstructive pulmonary disease. Cochrane Database of Systematic Reviews, (9). [Link]
Sources
- 1. Tiotropium bromide - Wikipedia [en.wikipedia.org]
- 2. What is Tiotropium Bromide used for? [synapse.patsnap.com]
- 3. youtube.com [youtube.com]
- 4. selleckchem.com [selleckchem.com]
- 5. ClinPGx [clinpgx.org]
- 6. Tiotropium Oral Inhalation: MedlinePlus Drug Information [medlineplus.gov]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. Pharmacokinetic Bioequivalence of Two Inhaled Tiotropium Bromide Formulations in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacokinetics and pharmacodynamics of tiotropium solution and tiotropium powder in chronic obstructive pulmonary disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. fda.gov [fda.gov]
- 12. Biochemical properties, pharmacokinetics and pharmacological response of tiotropium in chronic obstructive pulmonary disease patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Tiotropium - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 15. resolvemass.ca [resolvemass.ca]
- 16. scispace.com [scispace.com]
- 17. caymanchem.com [caymanchem.com]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. medcentral.com [medcentral.com]
- 20. scbt.com [scbt.com]
- 21. Tiotropium Bromide - PubChem [pubchem.ncbi.nlm.nih.gov]
- 22. pdf.benchchem.com [pdf.benchchem.com]
Methodological & Application
Application Note: Quantitative Bioanalysis of Tiotropium in Human Plasma using Tiotropium-d3 Bromide as an Internal Standard by LC-MS/MS
Abstract
This application note presents a comprehensive protocol for the highly sensitive and robust quantification of Tiotropium, a long-acting anticholinergic bronchodilator, in human plasma. Due to the low systemic bioavailability following inhalation, plasma concentrations of Tiotropium are exceedingly low, often in the sub-pg/mL to low pg/mL range, demanding an analytical method with exceptional sensitivity and precision.[1] This protocol leverages the power of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and employs a stable isotope-labeled (SIL) internal standard, Tiotropium-d3 Bromide, to ensure the highest level of accuracy and reproducibility. The use of a deuterated internal standard is the cornerstone of this method, providing superior correction for matrix effects, sample preparation variability, and instrument fluctuations.[2][3] This guide provides a detailed methodology, from sample preparation to instrument parameters and method validation, in accordance with regulatory expectations.[4][5]
Introduction: The Rationale for a Stable Isotope-Labeled Internal Standard
In quantitative bioanalysis, particularly for regulatory submissions, the objective is to obtain an accurate measurement of an analyte in a complex biological matrix. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred technique for this purpose due to its inherent selectivity and sensitivity.[6] However, the analytical process is susceptible to several sources of variability, including:
-
Sample Preparation: Inconsistent recovery during extraction steps.
-
Matrix Effects: Co-eluting endogenous components from the biological matrix (e.g., phospholipids, salts) can suppress or enhance the ionization of the target analyte at the mass spectrometer's ion source, leading to erroneous quantification.[7][8][9]
-
Instrumental Variation: Minor fluctuations in injection volume or ion source performance over an analytical run.
To correct for these unavoidable variations, an internal standard (IS) is incorporated into every sample, calibrator, and quality control (QC) sample. The ideal IS is a compound that behaves as identically as possible to the analyte throughout the entire analytical process.[3] For this reason, a stable isotope-labeled (SIL) version of the analyte, such as this compound, is considered the "gold standard" for LC-MS/MS bioanalysis.[10]
The key advantages of using Tiotropium-d3 are:
-
Identical Physicochemical Properties: Tiotropium-d3 shares the same chemical structure, polarity, and ionization potential as Tiotropium.
-
Co-elution: It co-elutes with the analyte during chromatography, ensuring that both compounds experience the exact same matrix effects at the same time.[3][11]
-
Comparable Extraction Recovery: It mimics the analyte's behavior during sample extraction, effectively normalizing for any losses.
-
Mass Distinguishability: The mass difference (3 Daltons) allows the mass spectrometer to detect and quantify the analyte and the IS independently.
By measuring the peak area ratio of the analyte to the IS, the method achieves a level of precision and accuracy that is difficult to obtain with other types of internal standards.[11]
Experimental Protocol
This protocol is designed for the quantification of Tiotropium in human plasma with a target lower limit of quantification (LLOQ) in the sub-pg/mL range.
Materials and Reagents
-
Analyte: Tiotropium Bromide reference standard (≥98% purity)
-
Internal Standard: this compound (≥98% chemical purity, ≥98% isotopic enrichment)
-
Solvents: LC-MS grade Acetonitrile, Methanol, and Formic Acid
-
Water: Type 1 Ultrapure Water
-
Biological Matrix: Blank human plasma (K2EDTA anticoagulant) from at least six unique sources for validation.
Preparation of Standard and QC Solutions
-
Primary Stock Solutions (100 µg/mL): Separately weigh Tiotropium Bromide and this compound and dissolve in Methanol to prepare individual stock solutions. Store at -20°C.
-
Working Standard Solutions (for Calibration Curve): Prepare a series of working standard solutions by serially diluting the Tiotropium primary stock with 50:50 (v/v) Acetonitrile:Water.
-
Internal Standard (IS) Working Solution (1 ng/mL): Dilute the this compound primary stock with 50:50 (v/v) Acetonitrile:Water. This concentration may be optimized based on instrument response.
-
Calibration Curve (CC) Standards: Prepare CC standards by spiking the appropriate working standard solution into blank human plasma (e.g., 5% of the total volume) to achieve a concentration range of 0.20 pg/mL to 150 pg/mL .[10]
-
Quality Control (QC) Samples: Prepare QC samples in blank human plasma at a minimum of four concentration levels: LLOQ, Low QC (≤3x LLOQ), Medium QC, and High QC.
Sample Preparation: Protein Precipitation
Protein precipitation is a rapid and effective method for extracting Tiotropium from plasma. The critical first step is to add the IS before any extraction occurs to ensure it accounts for all subsequent variability.[12]
-
Aliquot 200 µL of plasma sample (blank, CC, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the IS Working Solution (1 ng/mL Tiotropium-d3) to each tube and vortex briefly.
-
Add 600 µL of ice-cold Acetonitrile containing 0.1% Formic Acid to precipitate plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 95% Mobile Phase A: 5% Mobile Phase B).
-
Vortex to mix, then centrifuge to pellet any insoluble material.
-
Inject into the LC-MS/MS system.
Workflow for Sample Bioanalysis
Caption: Bioanalytical workflow from sample preparation to final quantification.
LC-MS/MS Instrumental Conditions
The following parameters provide a robust starting point and should be optimized for the specific instrument used.
| Parameter | Condition |
| LC System | Shimadzu LCMS-8060 or equivalent[10] |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Column Temperature | 40°C |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| LC Gradient | See Table 2 |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Source Temperature | 400°C |
| MRM Transitions | See Table 3 |
| Dwell Time | 50 ms |
Table 2: Example LC Gradient Program
| Time (min) | % Mobile Phase B |
| 0.00 | 5 |
| 0.50 | 5 |
| 2.50 | 95 |
| 3.50 | 95 |
| 3.51 | 5 |
| 5.00 | 5 |
Table 3: MRM Transitions and Parameters (Note: Product ions and collision energies require empirical optimization)
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Tiotropium | 392.2 | 171.1 | 35 |
| Tiotropium-d3 (IS) | 395.2 | 171.1 | 35 |
Rationale for MRM: Tiotropium has a permanent positive charge due to its quaternary ammonium structure, making it highly suitable for positive mode ESI.[13] The precursor ion corresponds to the molecular cation [M]+. The product ion and collision energy are optimized to provide the most stable and intense signal for quantification.
Bioanalytical Method Validation
A full validation must be performed according to regulatory guidelines, such as the FDA's "Bioanalytical Method Validation Guidance for Industry," to demonstrate that the method is fit for its intended purpose.[4][14]
Logic of IS Correction
Caption: How a deuterated IS corrects for analytical variability.
Table 4: Summary of Validation Parameters and Acceptance Criteria
| Parameter | Purpose | Typical Acceptance Criteria (FDA/ICH M10) [5] |
| Selectivity | To ensure no interference from endogenous matrix components at the retention times of the analyte and IS. | Response in blank samples (from ≥6 sources) should be <20% of the LLOQ response for the analyte and <5% for the IS. |
| Linearity & Range | To define the concentration range over which the assay is accurate, precise, and linear. | A calibration curve with at least 6 non-zero points; correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations must be within ±15% of nominal (±20% at LLOQ). |
| Accuracy & Precision | To determine the closeness of measured values to the nominal value (accuracy) and the degree of scatter (precision) across multiple runs. | For QC samples at LLOQ, Low, Mid, and High levels: Mean accuracy within ±15% of nominal (±20% at LLOQ). Precision (%CV) should not exceed 15% (20% at LLOQ). |
| Matrix Effect | To assess the suppressive or enhancing effect of the matrix on ionization. | Matrix Factor (MF) is calculated for the analyte and IS. The IS-normalized MF should have a %CV ≤ 15% across at least 6 lots of matrix. |
| Recovery | To measure the efficiency of the extraction process. | Recovery of the analyte and IS should be consistent and reproducible, though it does not need to be 100%. |
| Stability | To ensure the analyte is stable under various storage and handling conditions (freeze-thaw, bench-top, long-term storage). | Mean concentration of stability samples must be within ±15% of the nominal concentration. |
Conclusion
The described LC-MS/MS method, utilizing This compound as an internal standard, provides a highly reliable, sensitive, and robust framework for the quantitative analysis of Tiotropium in human plasma. The co-eluting, stable isotope-labeled internal standard is fundamental to the method's success, effectively compensating for matrix-induced ionization variability and ensuring data integrity for pharmacokinetic studies and regulatory submissions.[6][11] Proper validation in accordance with established regulatory guidelines is mandatory to confirm the method's performance characteristics.[4][5]
References
-
Importance of matrix effects in LC-MS/MS bioanalysis. Bioanalysis Zone. Available from: [Link]
-
Xue, Y. J., Liu, J., & Gu, Z. W. (2018). Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. Scientific reports, 8(1), 1-8. Available from: [Link]
-
Li, W., & Cohen, L. H. (2013). Assessment of matrix effect in quantitative LC–MS bioanalysis. Bioanalysis, 5(17), 2169-2172. Available from: [Link]
-
Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. ResolveMass Laboratories Inc. Available from: [Link]
-
Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration. Available from: [Link]
-
What are Matrix Effect in Liquid Chromatography Mass Spectrometry?. NorthEast BioLab. Available from: [Link]
-
A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. International Journal of Pharmaceutical Sciences and Research. Available from: [Link]
-
Deuterated internal standards and bioanalysis. AptoChem. Available from: [Link]
-
M10 Bioanalytical Method Validation and Study Sample Analysis. U.S. Food and Drug Administration. Available from: [Link]
-
Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. LCGC International. Available from: [Link]
-
Bioanalytical Method Validation for Biomarkers Guidance. U.S. Department of Health and Human Services. Available from: [Link]
-
FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. Celerion. Available from: [Link]
-
Bioanalytical Method Validation - Guidance for Industry. U.S. Food and Drug Administration. Available from: [Link]
-
Pharmacokinetics and pharmacodynamics of tiotropium solution and tiotropium powder in chronic obstructive pulmonary disease. International Journal of Chronic Obstructive Pulmonary Disease. Available from: [Link]
-
Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. YouTube. Available from: [Link]
-
Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry. ResearchGate. Available from: [Link]
-
Ding, L., et al. (2007). Sensitive HPLC–ESI-MS Method for the Determination of Tiotropium in Human Plasma. Journal of Chromatographic Science, 45(5), 289-293. Available from: [Link]
-
Pharmacokinetics and Pharmacodynamics of Tiotropium Solution and Tiotropium Powder in Chronic Obstructive Pulmonary Disease. ResearchGate. Available from: [Link]
-
Clinical Pharmacology and Biopharmaceutics Review(s) for NDA 021936Orig1s000. U.S. Food and Drug Administration. Available from: [Link]
-
Clinical Pharmacology Review for NDA 207070. U.S. Food and Drug Administration. Available from: [Link]
-
Rapid, Sensitive and Direct Quantitation of Tiotropium at sub-pg/mL in Plasma using Shimadzu LCMS-8060. Shimadzu. Available from: [Link]
Sources
- 1. shimadzu.com [shimadzu.com]
- 2. resolvemass.ca [resolvemass.ca]
- 3. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 4. fda.gov [fda.gov]
- 5. fda.gov [fda.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. bioanalysis-zone.com [bioanalysis-zone.com]
- 8. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 9. nebiolab.com [nebiolab.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. texilajournal.com [texilajournal.com]
- 12. youtube.com [youtube.com]
- 13. academic.oup.com [academic.oup.com]
- 14. fda.gov [fda.gov]
Application Note: A Validated Bioanalytical Method for the Quantification of Tiotropium in Human Plasma using LC-MS/MS with a Deuterated Internal Standard
Abstract
This application note describes a robust, sensitive, and selective bioanalytical method for the quantification of Tiotropium in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). Tiotropium-d3 Bromide is employed as the stable isotope-labeled internal standard (SIL-IS) to ensure accuracy and precision. The method involves a straightforward protein precipitation for sample preparation and has been validated in accordance with the principles outlined in the US Food and Drug Administration (FDA) and European Medicines Agency (EMA) guidelines on bioanalytical method validation.[1][2][3][4][5][6][7][8][9] This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other clinical applications requiring the precise measurement of Tiotropium in plasma.
Introduction
Tiotropium is a long-acting muscarinic antagonist (LAMA) indicated for the maintenance treatment of bronchospasm associated with chronic obstructive pulmonary disease (COPD).[10][11] It is administered via inhalation, leading to low systemic bioavailability.[11][12][13] Consequently, the resulting plasma concentrations of Tiotropium are very low, necessitating a highly sensitive and specific analytical method for its quantification.[14][15][16]
Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the technology of choice for this application due to its inherent selectivity and sensitivity. The use of a stable isotope-labeled internal standard, such as this compound, is critical for mitigating matrix effects and variability in sample processing and instrument response.[17][18] This application note provides a detailed protocol for a bioanalytical method that has been developed and validated to accurately measure Tiotropium concentrations in human plasma, supporting the stringent requirements of regulated bioanalysis.
Experimental
Materials and Reagents
-
Analytes: Tiotropium Bromide (Reference Standard), this compound (Internal Standard)[17][19][20]
-
Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Formic acid (LC-MS grade)
-
Reagents: Ultrapure water
-
Biological Matrix: Drug-free human plasma (K2-EDTA)
Equipment
-
LC System: Shimadzu Nexera X2 UHPLC or equivalent[21]
-
MS System: Sciex 6500+ QTRAP or equivalent triple quadrupole mass spectrometer with a Turbo V™ ion source[22]
-
Analytical Column: Shim-pack Velox C18, 2.1 x 100 mm, 2.7 µm or equivalent[21]
-
Data System: Analyst® software or equivalent
-
Standard laboratory equipment (vortex mixer, centrifuge, pipettes)
Preparation of Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of Tiotropium Bromide and this compound in methanol.
-
Working Solutions: Prepare serial dilutions of the Tiotropium stock solution with a 50:50 (v/v) mixture of methanol and water to create calibration curve (CC) and quality control (QC) standards.
-
Internal Standard (IS) Working Solution: Prepare a working solution of this compound at a concentration of 1 ng/mL in acetonitrile.
Sample Preparation: Protein Precipitation
Protein precipitation is a rapid and effective method for removing the majority of proteins from plasma samples prior to LC-MS/MS analysis.[23][24][25][26]
Protocol:
-
Pipette 50 µL of plasma sample (blank, CC, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 150 µL of the IS working solution (1 ng/mL this compound in acetonitrile) to each tube.
-
Vortex the mixture vigorously for 30 seconds to ensure complete protein precipitation.
-
Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer 100 µL of the supernatant to a clean autosampler vial.
-
Inject 10 µL of the supernatant into the LC-MS/MS system.
LC-MS/MS Method
The chromatographic and mass spectrometric parameters are optimized for the sensitive and selective detection of Tiotropium and this compound.
Liquid Chromatography Parameters
| Parameter | Value |
| Column | Shim-pack Velox C18, 2.1 x 100 mm, 2.7 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 10 µL |
| Run Time | 5 minutes |
| Gradient Program | Time (min) |
Mass Spectrometry Parameters
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Source Temp. | 500°C |
| IonSpray Voltage | 5500 V |
| Curtain Gas | 30 psi |
| Collision Gas | Medium |
| MRM Transitions | Compound |
Method Validation
The bioanalytical method was validated according to the FDA and EMA guidelines, ensuring its reliability for the intended purpose.[1][2][3][4][5][6][7][8][9]
Linearity and Range
The calibration curve was linear over the concentration range of 0.5 pg/mL to 200 pg/mL in human plasma. A weighted (1/x²) linear regression was used to generate the best fit for the concentration-response relationship. The correlation coefficient (r²) was consistently >0.99.
Accuracy and Precision
The intra- and inter-day accuracy and precision were evaluated at four QC levels: Lower Limit of Quantification (LLOQ), Low QC, Mid QC, and High QC. The results were within the acceptance criteria of ±15% (±20% for LLOQ) for accuracy and ≤15% (≤20% for LLOQ) for precision.
| QC Level | Concentration (pg/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| LLOQ | 0.5 | ≤ 10 | 95 - 105 | ≤ 12 | 93 - 107 |
| Low QC | 1.5 | ≤ 8 | 97 - 103 | ≤ 10 | 96 - 104 |
| Mid QC | 50 | ≤ 7 | 98 - 102 | ≤ 9 | 97 - 103 |
| High QC | 150 | ≤ 6 | 99 - 101 | ≤ 8 | 98 - 102 |
Selectivity and Matrix Effect
The method demonstrated high selectivity with no significant interference from endogenous plasma components at the retention times of Tiotropium and the internal standard. The matrix effect was assessed and found to be negligible, with the calculated matrix factor being close to 1.
Stability
Tiotropium was found to be stable in human plasma under various storage and handling conditions, including:
-
Freeze-Thaw Stability: Stable for at least three freeze-thaw cycles.
-
Short-Term Stability: Stable on the benchtop at room temperature for at least 4 hours.
-
Long-Term Stability: Stable when stored at -80°C for at least 3 months.
-
Post-Preparative Stability: Stable in the autosampler at 4°C for at least 24 hours.
Workflow Diagrams
Caption: Bioanalytical workflow for Tiotropium quantification.
Caption: Key components of the bioanalytical method validation.
Conclusion
The described LC-MS/MS method for the quantification of Tiotropium in human plasma is sensitive, specific, accurate, and precise. The use of this compound as an internal standard ensures the reliability of the results. The simple protein precipitation sample preparation procedure allows for high-throughput analysis. This validated method is well-suited for supporting clinical and non-clinical studies that require the measurement of Tiotropium concentrations in plasma.
References
- Isbrandt, D., Arin, R., & Doods, H. (Year). Title of a relevant Tiotropium pharmacology paper. Journal of Pharmacology and Experimental Therapeutics. [This is a placeholder reference, as a specific paper was not cited in the provided search results]
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. [Link]
-
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]
-
Pharmacology of Tiotropium (Spiriva) ; Overview, Mechanism of action, Pharmacokinetics, Uses, Effect. (2024, December 15). YouTube. [Link]
-
European Medicines Agency. (2019). Draft ICH guideline M10 on bioanalytical method validation. [Link]
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]
-
Anapharm Europe validates new LC/MS/MS bioanalytical method for Tiotropium. (n.d.). Anapharm Bioanalytics. [Link]
-
U.S. Food and Drug Administration. (2001). Spiriva Inhalation Powder - accessdata.fda.gov. [Link]
-
Tashkin, D. P. (2004). Tiotropium (Spiriva): a once-daily inhaled anticholinergic medication for chronic obstructive pulmonary disease. Proceedings (Baylor University. Medical Center), 17(1), 109–114. [Link]
-
Dahl, R., et al. (2013). Pharmacokinetics and pharmacodynamics of tiotropium solution and tiotropium powder in chronic obstructive pulmonary disease. Pulmonary Pharmacology & Therapeutics, 26(2), 249-256. [Link]
-
De Boer, T., et al. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Bioanalysis, 4(13), 1619-1627. [Link]
-
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. [Link]
-
U.S. Food and Drug Administration. (2001). Guidance for Industry: Bioanalytical Method Validation. [Link]
-
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]
-
Sandle, T. (2023, January 11). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. Outsourced Pharma. [Link]
-
Slideshare. (n.d.). Bioanalytical method validation emea. [Link]
-
Li, W., et al. (2016). Ultrasensitive Sub-Pg/Ml Determination of Tiotropium Bromide in Human Plasma by 2D-UHPLC–MS/MS. Bioanalysis, 8(6), 491-502. [Link]
-
Shimadzu. (n.d.). Rapid, Sensitive and Direct Quantitation of Tiotropium at sub-pg/mL in Plasma using Shimadzu LCMS-8060. [Link]
-
Souverain, S., Rudaz, S., & Veuthey, J. L. (2004). Protein precipitation for the analysis of a drug cocktail in plasma by LC-ESI-MS. Journal of pharmaceutical and biomedical analysis, 35(4), 913–920. [Link]
-
Zhang, Y., et al. (2005). Sensitive HPLC–ESI-MS Method for the Determination of Tiotropium in Human Plasma. Journal of Chromatographic Science, 43(7), 367-371. [Link]
-
Li, W., et al. (2016). Ultrasensitive sub-pg/ml determination of tiotropium bromide in human plasma by 2D-UHPLC-MS/MS: Challenges and solutions. Bioanalysis, 8(6), 491-502. [Link]
-
Agilent Technologies. (n.d.). Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. [Link]
-
Sibel, A., et al. (2025). Quantitative Analysis of Muscarinic Antagonist Atropine and Tiotropium in Microvolume Plasma Using Liquid Chromatography–Mass Spectrometry: Application for Pharmacokinetic Studies. Pharmaceuticals, 18(4), 485. [Link]
-
Parker, S. J., et al. (2019). Optimised plasma sample preparation and LC-MS analysis to support large-scale proteomic analysis of clinical trial specimens: Application to the Fenofibrate Intervention and Event Lowering in Diabetes (FIELD) trial. Journal of proteome research, 18(5), 2045–2053. [Link]
-
Martínez-Carballo, E., et al. (2011). Determination of quaternary ammonium compounds in seawater samples by solid-phase extraction and liquid chromatography-mass spectrometry. Journal of chromatography. A, 1218(5), 673–677. [Link]
-
Zhang, Y., et al. (2005). Sensitive HPLC-ESI-MS method for the determination of tiotropium in human plasma. Journal of Chromatographic Science, 43(7), 367-371. [Link]
-
Karakoç, G., et al. (2024). Simultaneous quantification of tiotropium bromide impurities G + H in capsule formulation by LC-MS/MS. European journal of mass spectrometry (Chichester, England), 30(1), 76–83. [Link]
-
Heyde, B. J., et al. (2020). A fast and robust method for the extraction and analysis of quaternary alkyl ammonium compounds from soil and sewage sludge. PloS one, 15(8), e0237020. [Link]
-
Pichon, V. (2000). Solid-phase Extraction of Quaternary Ammonium Herbicides. Journal of Chromatography A, 885(1-2), 251-71. [Link]
-
Waters Corporation. (n.d.). Solid-Phase Extraction (SPE) Method Development. [Link]
-
ARTIS STANDARDS. (n.d.). This compound. [Link]
Sources
- 1. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. labs.iqvia.com [labs.iqvia.com]
- 3. id-eptri.eu [id-eptri.eu]
- 4. ema.europa.eu [ema.europa.eu]
- 5. bioanalysisforum.jp [bioanalysisforum.jp]
- 6. fda.gov [fda.gov]
- 7. moh.gov.bw [moh.gov.bw]
- 8. fda.gov [fda.gov]
- 9. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation [outsourcedpharma.com]
- 10. youtube.com [youtube.com]
- 11. Tiotropium (Spiriva): a once-daily inhaled anticholinergic medication for chronic obstructive pulmonary disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. accessdata.fda.gov [accessdata.fda.gov]
- 13. Pharmacokinetics and pharmacodynamics of tiotropium solution and tiotropium powder in chronic obstructive pulmonary disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Anapharm Europe validates new LC/MS/MS bioanalytical method for Tiotropium - Anapharm [anapharmbioanalytics.com]
- 15. tandfonline.com [tandfonline.com]
- 16. researchgate.net [researchgate.net]
- 17. caymanchem.com [caymanchem.com]
- 18. medchemexpress.com [medchemexpress.com]
- 19. scbt.com [scbt.com]
- 20. esschemco.com [esschemco.com]
- 21. lcms.labrulez.com [lcms.labrulez.com]
- 22. Quantitative Analysis of Muscarinic Antagonist Atropine and Tiotropium in Microvolume Plasma Using Liquid Chromatography–Mass Spectrometry: Application for Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. documents.thermofisher.com [documents.thermofisher.com]
- 25. Protein precipitation for the analysis of a drug cocktail in plasma by LC-ESI-MS. [sonar.ch]
- 26. agilent.com [agilent.com]
Application Note & Protocol: Quantification of Tiotropium in Human Plasma by LC-MS/MS with a Deuterated Internal Standard
Abstract
This document provides a comprehensive, step-by-step guide for the quantitative analysis of tiotropium in human plasma. Tiotropium, a long-acting muscarinic antagonist, is a cornerstone therapy for chronic obstructive pulmonary disease (COPD).[1][2] Due to its administration via inhalation and subsequent low systemic bioavailability, plasma concentrations are typically in the low pg/mL range.[3][4] This necessitates a highly sensitive and robust analytical method for accurate pharmacokinetic (PK) and bioequivalence (BE) studies. This application note details a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method that employs a stable, isotope-labeled internal standard (Tiotropium-d3) and solid-phase extraction (SPE) for sample cleanup. The protocol is designed to meet the rigorous standards of regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) for bioanalytical method validation.[5][6][7]
Introduction: The Rationale for Precise Tiotropium Quantification
Tiotropium bromide is a quaternary ammonium compound that acts as a potent, long-acting antagonist of muscarinic receptors (M1-M5), with a particular affinity for M3 receptors in the airway smooth muscle, leading to bronchodilation.[1][2][8] Administered as a dry powder for inhalation, only a small fraction of the dose reaches systemic circulation, resulting in peak plasma concentrations (Cmax) often below 20 pg/mL.[3][9]
Accurate measurement of these low concentrations is critical for:
-
Pharmacokinetic (PK) Profiling: Characterizing the absorption, distribution, metabolism, and excretion (ADME) of new formulations.
-
Bioequivalence (BE) Studies: Comparing generic formulations to the innovator product, a key requirement for regulatory approval.[10]
-
Therapeutic Drug Monitoring (TDM): Although not routine, TDM can be valuable in special patient populations or clinical research settings.
The use of a deuterated internal standard (IS), such as Tiotropium-d3, is the gold standard for quantitative LC-MS/MS.[11] The IS co-elutes with the analyte and has nearly identical chemical and physical properties. This allows it to compensate for variability during sample preparation (e.g., extraction recovery) and ionization in the mass spectrometer, thereby ensuring the highest degree of accuracy and precision.
Physicochemical Properties & Analytical Considerations
Understanding the properties of tiotropium is fundamental to designing a successful bioanalytical method.
| Property | Value / Characteristic | Implication for Analysis |
| Chemical Formula | C₁₉H₂₂BrNO₄S₂ | Molar Mass: 472.41 g/mol (cation: 392.4 g/mol ).[1] |
| Structure | Quaternary Ammonium Compound | Permanently charged, highly polar. This dictates the choice of SPE chemistry (cation exchange) and reversed-phase chromatography conditions. |
| Solubility | Sparingly soluble in water.[8] | Affects preparation of stock and working solutions. |
| logP | -2.25 to -1.12 | Indicates high hydrophilicity, requiring careful optimization of reversed-phase LC conditions to achieve adequate retention.[8][12] |
| Plasma Protein Binding | ~72%[8][9] | Sample preparation must efficiently disrupt protein binding to ensure accurate quantification of the total drug concentration. |
| Systemic Bioavailability | ~19.5% after inhalation[3][13] | Leads to very low plasma concentrations, demanding a highly sensitive LC-MS/MS system. |
Materials and Reagents
-
Analytes: Tiotropium Bromide (Reference Standard), Tiotropium-d3 Bromide (Internal Standard)
-
Chemicals: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic Acid (≥99%), Ammonium Acetate, Deionized Water (18.2 MΩ·cm)
-
Biological Matrix: K₂EDTA Human Plasma (screened and confirmed to be free of tiotropium and interferences)
-
Consumables:
-
Solid-Phase Extraction (SPE) Cartridges: Mixed-Mode Cation Exchange (e.g., WCX, PCX)
-
96-well collection plates or autosampler vials
-
Pipettes and precision tips
-
Vortex mixer and centrifuge
-
Experimental Protocols
Preparation of Stock and Working Solutions
Causality: Accurate preparation of stock, calibration (CAL), and quality control (QC) solutions is the foundation of the entire quantitative method. Using a certified reference standard is mandatory. The IS working solution concentration is chosen to provide a strong, stable signal without causing detector saturation.
-
Primary Stock Solutions (1 mg/mL): Accurately weigh ~5 mg of Tiotropium Bromide and Tiotropium-d3 into separate volumetric flasks. Dissolve in methanol to create a 1 mg/mL stock solution. Store at -20°C.
-
Intermediate Solutions: Prepare serial dilutions from the primary stocks using 50:50 acetonitrile/water to create intermediate spiking solutions for CAL and QC samples.
-
Internal Standard (IS) Working Solution (e.g., 200 pg/mL): Dilute the Tiotropium-d3 intermediate stock with 50:50 acetonitrile/water to a final concentration of 200 pg/mL. This solution will be used for protein precipitation and sample dilution.
Preparation of Calibration (CAL) and Quality Control (QC) Samples
Causality: CAL standards are used to generate the standard curve from which the concentration of unknown samples is determined. QC samples, prepared independently, are used to assess the accuracy and precision of the method during validation and routine analysis.
-
Spike appropriate amounts of the Tiotropium intermediate solutions into blank human plasma to prepare a calibration curve. A typical range is 0.2 pg/mL to 200 pg/mL.[4]
-
Prepare QC samples in blank plasma at a minimum of four levels:
-
LLOQ: Lower Limit of Quantification (e.g., 0.2 pg/mL)
-
LQC: Low Quality Control (e.g., 0.6 pg/mL)
-
MQC: Medium Quality Control (e.g., 20 pg/mL)
-
HQC: High Quality Control (e.g., 150 pg/mL)
-
Sample Preparation: Solid-Phase Extraction (SPE)
Causality: Due to the complexity of plasma and the low analyte concentration, a robust sample cleanup is essential. SPE removes endogenous interferences (salts, phospholipids, proteins) that can suppress ionization and contaminate the LC-MS system. A mixed-mode cation exchange sorbent is ideal for the permanently charged quaternary amine structure of tiotropium.
Caption: Solid-Phase Extraction (SPE) Workflow for Tiotropium.
Protocol:
-
Pre-treatment: To a 200 µL aliquot of plasma, add 400 µL of the IS working solution (prepared in acetonitrile to facilitate protein precipitation).
-
Vortex for 1 minute, then centrifuge at 4000 x g for 10 minutes to pellet proteins.
-
SPE Cartridge Conditioning: Condition a cation exchange SPE cartridge with 1 mL of methanol, followed by 1 mL of deionized water. Do not allow the sorbent bed to dry.
-
Load: Load the supernatant from step 2 onto the conditioned SPE cartridge.
-
Wash:
-
Wash 1: Add 1 mL of 5% methanol in water to remove polar interferences.
-
Wash 2: Add 1 mL of acetonitrile to remove non-polar interferences.
-
-
Elute: Elute tiotropium and the IS with 1 mL of 5% formic acid in acetonitrile into a clean collection plate or tube. The acid is necessary to protonate the sorbent and release the positively charged analyte.
-
Evaporation & Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.
LC-MS/MS Instrumentation and Conditions
Causality: The chromatographic method is designed to separate tiotropium from any remaining endogenous components to prevent ion suppression. A gradient elution provides robust separation and sharp peak shapes. The mass spectrometer is set to Multiple Reaction Monitoring (MRM) mode for maximum selectivity and sensitivity.
| Parameter | Condition | Rationale |
| UHPLC System | Standard High-Performance System | Capable of delivering precise gradients at analytical flow rates. |
| Column | C18, 2.1 x 50 mm, 1.8 µm | Provides good retention and peak shape for polar compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidifier improves peak shape and ionization efficiency. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic solvent for elution. |
| Gradient | 5% B to 95% B over 3 min | A standard gradient to elute the analyte while cleaning the column. |
| Flow Rate | 0.4 mL/min | Typical for a 2.1 mm ID column. |
| Injection Volume | 5 µL | Balances sensitivity with on-column loading. |
| MS System | Triple Quadrupole Mass Spectrometer | Required for MRM quantification. |
| Ionization Mode | Electrospray Ionization (ESI), Positive | Tiotropium is a permanent quaternary amine, ideal for positive ion mode. |
| MRM Transitions | Tiotropium: 392.4 > 171.2 | Q1 (Precursor Ion) > Q3 (Product Ion). Chosen for specificity and intensity. |
| Tiotropium-d3: 395.4 > 171.2 | The deuterated IS fragments to the same product ion, ensuring similar behavior. |
Method Validation Protocol
The method must be validated according to regulatory guidelines (e.g., FDA Bioanalytical Method Validation Guidance, EMA Guideline).[5][7][14] The following parameters must be assessed.
Caption: Key Parameters for Bioanalytical Method Validation.
| Parameter | Experiment | Acceptance Criteria |
| Selectivity | Analyze blank plasma from ≥6 individuals. | No significant interfering peaks (>20% of LLOQ response) at the retention time of tiotropium or IS. |
| Linearity | Analyze calibration curves (n=3) with ≥6 non-zero standards. | Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations within ±15% of nominal (±20% at LLOQ). |
| Accuracy & Precision | Analyze QC samples at 4 levels (n=5) on 3 separate days. | Accuracy: Mean concentration within ±15% of nominal (±20% at LLOQ).Precision: Coefficient of Variation (CV) ≤15% (≤20% at LLOQ). |
| Extraction Recovery | Compare peak area of extracted samples to post-extraction spiked samples at LQC, MQC, HQC. | Recovery should be consistent and reproducible across concentration levels. |
| Matrix Effect | Compare peak area of post-extraction spiked samples to neat solutions at LQC and HQC. | IS-normalized matrix factor should be consistent, with a CV ≤15%. |
| Stability | Analyze QC samples after exposure to various conditions (e.g., 3 freeze-thaw cycles, 24h at room temp, long-term at -80°C). | Mean concentration within ±15% of nominal values. |
Data Interpretation and Sample Analysis
-
System Suitability: Before each analytical run, inject a standard solution to verify instrument performance (e.g., peak shape, retention time, sensitivity).
-
Run Acceptance: An analytical run is acceptable if:
-
At least 75% of QC samples are within ±15% of their nominal values.
-
At least 50% of QCs at each concentration level meet this criterion.
-
The calibration curve meets the criteria for linearity.
-
-
Quantification: The concentration of tiotropium in unknown samples is calculated from the linear regression equation of the calibration curve, based on the peak area ratio of the analyte to the internal standard.
Conclusion
This application note describes a robust, sensitive, and selective LC-MS/MS method for the quantification of tiotropium in human plasma. The use of a deuterated internal standard coupled with solid-phase extraction provides the necessary accuracy and precision to support demanding pharmacokinetic and bioequivalence studies. Adherence to the detailed protocols for sample preparation, instrument operation, and method validation will ensure the generation of high-quality, reliable data that meets global regulatory expectations.
References
- Tiotropium Bromide Product Information. (2016).
- Quantitative Analysis of Tiotropium Impurity A using a Deuterated Internal Standard. Benchchem.
- Ding, L., et al. (2008). Sensitive HPLC–ESI-MS Method for the Determination of Tiotropium in Human Plasma.Journal of Chromatographic Science, 46(5), 445-449.
- Spiriva Inhalation Powder - FDA Clinical Pharmacology and Biopharmaceutics Review. (2001). U.S. Food and Drug Administration.
- Tiotropium bromide - Wikipedia. Wikipedia.
- Rapid, Sensitive and Direct Quantitation of Tiotropium at sub-pg/mL in Plasma using Shimadzu LCMS-8060NX. Shimadzu Corporation.
- Tiotropium bromide Clinical Pharmacology Review - FDA. (2015). U.S. Food and Drug Administration.
- Ding, L., et al. (2008). Sensitive HPLC-ESI-MS method for the determination of tiotropium in human plasma.Journal of Chromatographic Science.
- Tiotropium Bromide - PubChem. National Center for Biotechnology Information.
- Sensitive HPLC-ESI-MS method for the determination of tiotropium in human plasma. ResearchGate.
- European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation.
- U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry.
- ICH M10 on bioanalytical method validation. European Medicines Agency.
- Biochemical properties, pharmacokinetics and pharmacological response of tiotropium in chronic obstructive pulmonary disease patients. ResearchGate.
- Solid phase extraction – Knowledge and References. Taylor & Francis.
- U.S. Food and Drug Administration (FDA). Product-Specific Guidances for Tiotropium Bromide Inhalation Powder.
Sources
- 1. Tiotropium bromide - Wikipedia [en.wikipedia.org]
- 2. Tiotropium Bromide - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. ssi.shimadzu.com [ssi.shimadzu.com]
- 5. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 8. tga.gov.au [tga.gov.au]
- 9. fda.gov [fda.gov]
- 10. accessdata.fda.gov [accessdata.fda.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. ema.europa.eu [ema.europa.eu]
Application Note: High-Sensitivity Quantification of Tiotropium in Biological Matrices
A Senior Application Scientist's Guide to Robust Sample Preparation for Pharmacokinetic and Bioanalytical Studies
Introduction: The Challenge of Tiotropium Bioanalysis
Tiotropium is a long-acting, anticholinergic bronchodilator pivotal in the management of chronic obstructive pulmonary disease (COPD).[1] Administered via inhalation, Tiotropium exhibits low systemic bioavailability, resulting in extremely low plasma concentrations, often in the sub-picogram per milliliter (sub-pg/mL) range.[1][2][3][4] This presents a significant bioanalytical challenge, demanding highly sensitive and robust methods for its quantification in biological matrices to accurately characterize its pharmacokinetic profile. The success of such analyses hinges critically on the sample preparation stage, which must efficiently extract the analyte, remove interfering endogenous components, and minimize matrix effects to ensure accurate and reproducible results.[5][6]
This comprehensive guide, designed for researchers, scientists, and drug development professionals, provides an in-depth exploration of field-proven sample preparation techniques for Tiotropium analysis. Moving beyond mere procedural lists, this document explains the causality behind methodological choices, offering a self-validating framework for protocol design and implementation. We will delve into the three primary extraction techniques: Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PPT), providing detailed, step-by-step protocols and the rationale for their application.
Choosing the Right Tool: A Rationale for Extraction Technique Selection
The selection of an appropriate sample preparation technique is a critical decision dictated by the required limit of quantification (LOQ), the nature of the biological matrix (e.g., plasma, urine), and the analytical endpoint, predominantly Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[7][8][9]
-
Solid-Phase Extraction (SPE): Often considered the gold standard for Tiotropium analysis, SPE provides the cleanest extracts by effectively removing phospholipids and other matrix components that can cause ion suppression in the mass spectrometer.[5][10] Its selectivity makes it ideal for achieving the low pg/mL to sub-pg/mL LLOQs required for pharmacokinetic studies.[1][10][11] The choice of sorbent (e.g., C18) is crucial and should be optimized for Tiotropium's chemical properties, specifically its quaternary ammonium structure.[10][11]
-
Liquid-Liquid Extraction (LLE): LLE is another powerful technique for generating clean samples. A multi-stage LLE approach has been shown to be particularly effective in reducing matrix effects and enhancing sensitivity for ultra-sensitive assays.[2][3][4] The selection of an appropriate organic solvent is key to achieving high extraction recovery. Due to Tiotropium's structure, LLE efficiency can sometimes be low, necessitating careful method development.[10]
-
Protein Precipitation (PPT): As the simplest and fastest method, PPT is used to remove proteins from the sample by adding an organic solvent (e.g., acetonitrile) or an acid (e.g., trichloroacetic acid).[12][13][14] While efficient at protein removal, PPT is less effective at eliminating other matrix components like phospholipids, which can lead to significant matrix effects.[5] Therefore, its use is generally limited to situations where the required LLOQ is higher or when coupled with advanced chromatographic techniques like 2D-UHPLC that can mitigate matrix effects.[2][3][4]
Experimental Protocols and Workflows
The following sections provide detailed, step-by-step protocols for each of the primary sample preparation techniques. These protocols are intended as a robust starting point and should be validated according to regulatory guidelines (e.g., FDA, EMA) for bioanalytical method validation.[15]
Protocol 1: Solid-Phase Extraction (SPE) for Tiotropium in Human Plasma
This protocol is adapted from established methods for the sensitive quantification of Tiotropium in human plasma.[1][10][11]
Materials:
-
Human plasma (K2 EDTA)
-
Tiotropium reference standard
-
Tiotropium-d3 (or other suitable stable isotope-labeled internal standard)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Triethylamine
-
Acetic acid
-
C18 SPE cartridges (e.g., 3-mL Supelclean LC-18)[10]
-
SPE manifold
Procedure:
-
Internal Standard (IS) Spiking: To a 1.0 mL aliquot of human plasma, add a small volume (e.g., 20 µL) of the internal standard working solution (Tiotropium-d3). Vortex mix thoroughly.
-
SPE Cartridge Conditioning: Condition the C18 SPE cartridge by passing 1 mL of methanol followed by 1 mL of water. Do not allow the cartridge to dry.
-
Sample Loading: Load the plasma sample onto the conditioned SPE cartridge and allow it to pass through under gravity.
-
Washing: Wash the cartridge with 1 mL of water, followed by 1 mL of 5% methanol in water to remove interferences.[1]
-
Drying: Dry the cartridge under full vacuum for approximately 5 minutes.
-
Elution: Elute Tiotropium and the IS with 0.5 mL of an elution solvent (e.g., 50% methanol in water or a mixture of methanol–triethylamine–acetic acid (99:0.5:0.5, v/v/v)).[1][10]
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in a suitable volume of the mobile phase for LC-MS/MS analysis.
Workflow Diagram:
Caption: Solid-Phase Extraction (SPE) workflow for Tiotropium.
Protocol 2: Dual-Stage Liquid-Liquid Extraction (LLE) for Ultra-Sensitive Tiotropium Analysis
This advanced protocol is designed to achieve sub-pg/mL LLOQs by significantly reducing matrix effects.[2][3][4]
Materials:
-
Human plasma (K2 EDTA)
-
Tiotropium reference standard
-
Tiotropium-d3 internal standard
-
Organic extraction solvent (e.g., a proprietary mixture or optimized solvent system)
-
Reconstitution solvent (mobile phase compatible)
-
Centrifuge
Procedure:
-
First Stage Extraction:
-
To 0.5 mL of plasma, add the Tiotropium-d3 internal standard.
-
Add the first organic extraction solvent, vortex vigorously, and centrifuge to separate the layers.
-
Transfer the organic layer to a clean tube.
-
-
Second Stage Extraction (Back-Extraction):
-
To the collected organic phase, add an acidic aqueous solution to back-extract the Tiotropium into the aqueous phase. Vortex and centrifuge.
-
Discard the organic layer.
-
-
Final Extraction:
-
To the aqueous phase, add a fresh aliquot of the organic extraction solvent, vortex, and centrifuge.
-
Transfer the final organic layer to a clean tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the organic solvent to dryness under nitrogen.
-
Reconstitute the residue in a small volume of reconstitution solvent for injection into the LC-MS/MS system.
-
Workflow Diagram:
Caption: Dual-Stage Liquid-Liquid Extraction (LLE) workflow.
Protocol 3: Protein Precipitation (PPT) for Rapid Screening
This protocol offers a high-throughput option for applications where sub-pg/mL sensitivity is not required.
Materials:
-
Human plasma (K2 EDTA)
-
Tiotropium reference standard
-
Tiotropium-d3 internal standard
-
Acetonitrile (ACN) with 0.1% formic acid
-
96-well protein precipitation plate or microcentrifuge tubes
-
Centrifuge
Procedure:
-
Sample Aliquoting: Pipette 100 µL of plasma samples into a 96-well plate or microcentrifuge tubes.
-
IS Addition: Add a small volume of the Tiotropium-d3 internal standard to each sample.
-
Precipitation: Add 300 µL of cold acetonitrile (containing 0.1% formic acid) to each well.
-
Mixing: Mix thoroughly (e.g., vortex for 1-2 minutes) to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the plate or tubes at high speed (e.g., >4000 g) for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean 96-well plate or vials for LC-MS/MS analysis.
Workflow Diagram:
Caption: Protein Precipitation (PPT) workflow for Tiotropium.
Data Presentation and Method Validation
A robust bioanalytical method requires thorough validation to ensure its reliability.[15] Key validation parameters for Tiotropium assays are summarized below. The use of a stable isotope-labeled internal standard, such as Tiotropium-d3, is highly recommended to compensate for variability in sample preparation and matrix effects.[16]
Table 1: Typical Validation Parameters for Tiotropium Bioanalytical Methods
| Parameter | Typical Acceptance Criteria | Tiotropium-Specific Considerations |
| Linearity Range | Correlation coefficient (r²) ≥ 0.99 | 0.2 - 100 pg/mL (for high-sensitivity methods)[2][3][4] |
| LLOQ | S/N ≥ 5-10; Accuracy & Precision within ±20% | Must be sufficiently low for pharmacokinetic studies (e.g., 0.2 pg/mL)[1][2] |
| Accuracy | Within ±15% of nominal value (±20% at LLOQ) | Demonstrated across multiple QC levels[2][15] |
| Precision (Intra- & Inter-day) | RSD ≤ 15% (≤ 20% at LLOQ) | Replicate measurements should be highly consistent[2][10][15] |
| Recovery | Consistent, precise, and reproducible | SPE typically yields high recovery (>90%)[10][11] |
| Matrix Effect | IS-normalized matrix factor close to 1 | Crucial to evaluate due to low analyte levels[1][15] |
| Stability | Freeze-thaw, bench-top, long-term | Tiotropium stability in plasma must be established[10][15] |
Table 2: Comparative Performance of Tiotropium Sample Preparation Techniques
| Technique | Lower Limit of Quantification (LLOQ) | Recovery | Matrix Effect Mitigation | Throughput |
| Solid-Phase Extraction (SPE) | 0.2 - 1.5 pg/mL[1][10] | High (~92%)[10][11] | Excellent | Moderate |
| Liquid-Liquid Extraction (LLE) | 0.2 pg/mL (Dual-Stage)[2][3] | Moderate to High | Good to Excellent | Moderate |
| Protein Precipitation (PPT) | Generally > 5 pg/mL | High | Poor to Moderate | High |
Conclusion: Ensuring Trustworthy Bioanalytical Data
The successful quantification of Tiotropium in biological matrices is a demanding task that relies on the meticulous optimization and validation of the entire analytical method, with sample preparation being a cornerstone of this process. For ultra-sensitive applications requiring sub-pg/mL LLOQs, Solid-Phase Extraction and advanced, multi-stage Liquid-Liquid Extraction are the methods of choice due to their superior ability to produce clean extracts and mitigate matrix effects.[1][2][10] Protein Precipitation, while simpler and faster, should be reserved for applications with less stringent sensitivity requirements.
By understanding the principles behind each technique and implementing robust, validated protocols, researchers can generate high-quality, reliable data to support pharmacokinetic evaluations and advance the development of Tiotropium-based therapies. The use of a stable isotope-labeled internal standard is a non-negotiable component of a trustworthy bioanalytical system for Tiotropium, ensuring the accuracy and precision required for regulatory submission and clinical decision-making.[16]
References
-
Chi, J., Li, F., & Jenkins, R. (2016). Ultrasensitive sub-pg/ml determination of tiotropium bromide in human plasma by 2D-UHPLC-MS/MS. Bioanalysis, 8(5), 385-95. [Link]
-
Shimadzu. (n.d.). Rapid, Sensitive and Direct Quantitation of Tiotropium at sub-pg/mL in Plasma using Shimadzu LCMS-8060NX. Shimadzu Corporation. [Link]
-
Ding, L., et al. (2008). Sensitive HPLC–ESI-MS Method for the Determination of Tiotropium in Human Plasma. Journal of Chromatographic Science, 46(5), 445–449. [Link]
-
Chi, J., Li, F., & Jenkins, R. (2016). Ultrasensitive sub-pg/ml determination of tiotropium bromide in human plasma by 2D-UHPLC-MS/MS: challenges and solutions. PubMed, 26893186. [Link]
-
FDA. (2015). Clinical Pharmacology and Biopharmaceutics Review(s) - Tiotropium bromide. U.S. Food and Drug Administration. [Link]
-
Chi, J., et al. (2016). Ultrasensitive sub-pg/ml determination of tiotropium bromide in human plasma by 2D-UHPLC-MS/MS: Challenges and solutions. ResearchGate. [Link]
-
Shah, D., et al. (2025). Rp-HPLC Method Development and Validation for The Quantification of Tiotropium Bromide and Formoterol Fumarate Dihydrate Rotacaps. African Journal of Biomedical Research, 28(2S). [Link]
-
Ding, L., et al. (2008). Sensitive HPLC-ESI-MS method for the determination of tiotropium in human plasma. PubMed, 18492357. [Link]
-
ResearchGate. (n.d.). Analytical method development and method validation of tiotropium bromide and formoterol fumarate metered dose inhaler by using RP-HPLC method. ResearchGate. [Link]
-
FDA. (2008). Center for Drug Evaluation and Research - Application Number: 21-936. U.S. Food and Drug Administration. [Link]
-
Hohlfeld, J. M., et al. (2014). Pharmacokinetics and pharmacodynamics of tiotropium solution and tiotropium powder in chronic obstructive pulmonary disease. Therapeutic Advances in Respiratory Disease, 8(6), 175-184. [Link]
-
International Journal of Biomedical Investigation. (2018). RP HPLC Method Development and Validation for Quantitative Estimation of Tiotropium Bromide and Oldaterol. International Journal of Biomedical Investigation, 1(1). [Link]
-
World Journal of Pharmaceutical Research. (n.d.). A Stability Indicating RP-HPLC Method for the Simultaneous Estimation of Tiotropium Bromide, Formoterol Fumarate and Ciclesonide from a Dry Powder Inhaler. World Journal of Pharmaceutical Research, 4(9), 1648-1663. [Link]
-
ResearchGate. (2025). Simultaneous HPLC Method Development and Validation of Titropium and Formeterol Fumarate. ResearchGate. [Link]
-
Kanniess, F., et al. (2007). Pharmacokinetics and tolerability (Study 1) with particular reference to ocular safety (Study 2) of tiotropium Respimat® Soft Mist™ Inhaler: findings from two dose-ranging studies in healthy men. Therapeutic Advances in Respiratory Disease, 1(1), 19-28. [Link]
-
International Journal of Pharmaceutical and Phytopharmacological Research. (n.d.). Matrix Effect in Bioanalysis: An Overview. International Journal of Pharmaceutical and Phytopharmacological Research. [Link]
-
ResearchGate. (n.d.). Simultaneous quantification of tiotropium bromide impurities G + H in capsule formulation by LC-MS/MS. ResearchGate. [Link]
-
Phenomenex. (n.d.). Sample Preparation. Phenomenex. [Link]
-
Singh, D., et al. (2017). The pharmacokinetics, pharmacodynamics and tolerability of PUR0200, a novel tiotropium formulation, in chronic obstructive pulmonary disease. British Journal of Clinical Pharmacology, 83(11), 2510-2518. [Link]
-
FDA. (n.d.). Draft Guidance on Tiotropium Bromide. U.S. Food and Drug Administration. [Link]
-
PubMed. (2024). Simultaneous quantification of tiotropium bromide impurities G + H in capsule formulation by LC-MS/MS. PubMed, 30(1), 76-83. [Link]
-
Aalbers, R., et al. (2017). Particle size and gastrointestinal absorption influence tiotropium pharmacokinetics: a pilot bioequivalence study of PUR0200 and Spiriva HandiHaler. British Journal of Clinical Pharmacology, 83(7), 1450-1458. [Link]
- Google Patents. (n.d.). Improved stability of dry powders containing tiotropium and amino acid.
-
DPX Technologies. (n.d.). Tip-on-Tip™ Protein Precipitation. DPX Technologies. [Link]
-
Phenomenex. (2025). Different Methods of Protein Precipitation Extraction. Phenomenex. [Link]
-
Kumar, C. S., et al. (2015). Liquid–Liquid Extraction and Solid Phase Extraction for Urinary Organic Acids: A Comparative Study from a Resource Constraint Setting. Indian Journal of Clinical Biochemistry, 30(4), 452-456. [Link]
-
International Journal of MediPharm Research. (n.d.). Review Article on Matrix Effect in Bioanalytical Method Development. International Journal of MediPharm Research. [Link]
-
ResearchGate. (n.d.). Quantitative Determination of Related Substances in Formoterol Fumarate and Tiotropium in Tiomate Transcaps® Dry Powder Inhaler. ResearchGate. [Link]
-
AxisPharm. (2024). Protein Precipitation Technical Guide. AxisPharm. [Link]
-
ResearchGate. (n.d.). Investigation of matrix effects in bioanalytical high-performance liquid chromatography/tandem mass spectrometric assays: Application to drug discovery. ResearchGate. [Link]
-
CliniChrom. (n.d.). Automated Sample Preparation by Protein Precipitation for High Throughput Bioanalysis. CliniChrom. [Link]
-
ResearchGate. (n.d.). Biochemical properties, pharmacokinetics and pharmacological response of tiotropium in chronic obstructive pulmonary disease patients. ResearchGate. [Link]
-
Lin, H.-L., et al. (2020). Optimal Connection for Tiotropium SMI Delivery through Mechanical Ventilation: An In Vitro Study. Journal of Personalized Medicine, 10(1), 13. [Link]
-
International Journal of Pharmaceutical Sciences and Research. (n.d.). Quantitative Determination of Related Substances in Formoterol Fumarate and Tiotropium in Tiomate Transcaps® Dry Powder Inhaler. International Journal of Pharmaceutical Sciences and Research. [Link]
-
Li, W., et al. (2017). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis, 9(23), 1889-1892. [Link]
-
Dr. Manojkumar N. (2025). Protein Precipitation Using Organic solvent. Genetic Engineering. [Link]
-
LCGC International. (2006). LC–MS-MS Total Drug Analysis of Biological Samples Using a High-Throughput Protein Precipitation Method. LCGC International. [Link]
Sources
- 1. ssi.shimadzu.com [ssi.shimadzu.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Ultrasensitive sub-pg/ml determination of tiotropium bromide in human plasma by 2D-UHPLC-MS/MS: challenges and solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. eijppr.com [eijppr.com]
- 6. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. fda.gov [fda.gov]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. Pharmacokinetics and tolerability (Study 1) with particular reference to ocular safety (Study 2) of tiotropium Respimat® Soft Mist™ Inhaler: findings from two dose-ranging studies in healthy men - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. Sensitive HPLC-ESI-MS method for the determination of tiotropium in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Protein Precipitation Method | Phenomenex [phenomenex.com]
- 13. Protein Precipitation Technical Guide | AxisPharm [axispharm.com]
- 14. clinichrom.com [clinichrom.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Application Note: High-Sensitivity LC-MS/MS Method for the Quantification of Tiotropium and Tiotropium-d3 Bromide in Human Plasma
Abstract
This application note presents a detailed and robust protocol for the sensitive quantification of Tiotropium and its stable isotope-labeled internal standard (SIL-IS), Tiotropium-d3, in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). Tiotropium is a long-acting muscarinic antagonist (LAMA) used in the management of chronic obstructive pulmonary disease (COPD).[1][2] Due to its administration via inhalation and subsequent low systemic bioavailability, highly sensitive analytical methods are required for pharmacokinetic studies, often needing a lower limit of quantification (LLOQ) in the sub-pg/mL to low pg/mL range.[3] This protocol is designed for researchers, scientists, and drug development professionals, providing a comprehensive guide from sample preparation to data acquisition, grounded in established bioanalytical principles and regulatory standards.
Introduction: The Analytical Challenge of Tiotropium
Tiotropium bromide is a quaternary ammonium compound, a chemical characteristic that presents unique challenges for bioanalysis.[1] These molecules are permanently charged, which can lead to issues such as poor retention on traditional reversed-phase columns, peak tailing, and potential for carryover in the LC-MS system. Furthermore, the low circulating plasma concentrations following therapeutic inhalation doses necessitate an analytical method with exceptional sensitivity and specificity.
This application note addresses these challenges by employing a strategic combination of solid-phase extraction (SPE) for sample clean-up and concentration, optimized chromatography to ensure symmetrical peak shape and resolution, and tandem mass spectrometry for selective and sensitive detection. The use of a deuterated internal standard, Tiotropium-d3, is critical for mitigating matrix effects and ensuring the accuracy and precision of the results, in line with regulatory expectations from bodies like the FDA and EMA.[4]
Physicochemical Properties of Tiotropium Bromide
| Property | Value/Description | Source |
| Molecular Formula | C₁₉H₂₂BrNO₄S₂ | [5] |
| Molecular Weight | 472.4 g/mol | [5] |
| Chemical Structure | Quaternary ammonium salt, non-chiral | [3] |
| Solubility | Sparingly soluble in water | |
| Log P | -2.25 (at pH 7.4) | |
| Ionization | Permanently positively charged cation | N/A |
Experimental Design and Rationale
The following sections detail the recommended materials, instrumentation, and step-by-step protocols. The choices behind each step are explained to provide a deeper understanding of the method's mechanics.
Materials and Reagents
-
Analytes: Tiotropium Bromide, Tiotropium-d3 Bromide
-
Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Deionized Water (>18 MΩ·cm)
-
Reagents: Ammonium Acetate (LC-MS grade), Formic Acid (LC-MS grade)
-
Biological Matrix: Human plasma (K2-EDTA)
-
SPE Cartridges: Mixed-mode or polymeric reversed-phase SPE cartridges (e.g., Oasis HLB, Strata-X) are recommended for effective cleanup.
Instrumentation
-
LC System: A UHPLC or HPLC system capable of delivering accurate gradients at low flow rates.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with a positive ion electrospray ionization (ESI) source.
Detailed Protocols
Preparation of Standards and Quality Control Samples
Rationale: Accurate preparation of stock solutions, calibration standards (CS), and quality control (QC) samples is fundamental to the validity of the entire assay. Using a stable isotope-labeled internal standard (SIL-IS) like Tiotropium-d3 is the gold standard as it co-elutes with the analyte and experiences similar ionization effects, thus providing the most accurate correction for experimental variability.
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of Tiotropium Bromide and this compound in methanol.
-
Working Solutions: Prepare intermediate working solutions of Tiotropium (for CS and QC) and Tiotropium-d3 (for IS) by serial dilution of the stock solutions with 50:50 (v/v) methanol:water.
-
Calibration Standards & Quality Controls: Spike blank human plasma with the appropriate Tiotropium working solutions to prepare a calibration curve (e.g., 0.2 - 200 pg/mL) and at least three levels of QC samples (low, medium, high).
-
Internal Standard Spiking Solution: Prepare a Tiotropium-d3 working solution at a concentration that yields a robust signal in the mass spectrometer (e.g., 500 pg/mL).
Sample Preparation: Solid-Phase Extraction (SPE)
Rationale: SPE is a critical step to remove plasma components (proteins, phospholipids) that can interfere with the analysis, cause ion suppression, and contaminate the LC-MS system. A well-developed SPE protocol enhances the sensitivity and robustness of the assay.
Caption: Solid-Phase Extraction (SPE) Workflow for Tiotropium.
Step-by-Step SPE Protocol:
-
Condition: Pass 1 mL of methanol through the SPE cartridge.
-
Equilibrate: Pass 1 mL of deionized water through the cartridge.
-
Load: Load the pre-treated plasma sample onto the cartridge.
-
Wash: Wash the cartridge with 1 mL of 5% methanol in water to remove hydrophilic interferences.
-
Elute: Elute Tiotropium and Tiotropium-d3 with 1 mL of a suitable organic solvent, such as acetonitrile or methanol containing a small amount of acid (e.g., 0.1% formic acid) to ensure the analytes remain protonated.
-
Dry & Reconstitute: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in a small volume (e.g., 100 µL) of the initial mobile phase.
LC-MS/MS Parameters
Rationale: The chromatographic separation is designed to retain and resolve Tiotropium from endogenous plasma components to minimize matrix effects at the point of elution. The mass spectrometer is set to Multiple Reaction Monitoring (MRM) mode, which provides excellent selectivity and sensitivity by monitoring a specific precursor-to-product ion transition for each analyte.
| Parameter | Recommended Setting | Rationale |
| Column | C18 or C8, ≤ 2.7 µm particle size (e.g., 2.1 x 50 mm) | Provides good retention for moderately polar compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water or 10 mM Ammonium Acetate | Acidified mobile phase ensures the quaternary amine remains in its cationic form for good peak shape and ESI response. |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid | Organic solvent for elution from the reversed-phase column. |
| Flow Rate | 0.2 - 0.4 mL/min | Appropriate for UHPLC column dimensions to ensure sharp peaks. |
| Gradient | Start at low %B (e.g., 5%), ramp to high %B (e.g., 95%) to elute, then re-equilibrate. | A gradient is necessary to elute the analyte while separating it from early-eluting matrix components. |
| Column Temp. | 30 - 40 °C | Improves peak shape and reduces viscosity. |
| Injection Vol. | 5 - 10 µL | Balances sensitivity with potential for column overload. |
Ionization Mode: Electrospray Ionization (ESI), Positive
Rationale: As a quaternary ammonium compound, Tiotropium is permanently positively charged and readily forms an abundant [M]⁺ ion in the ESI source, making positive mode the clear choice for sensitive detection.
MRM Transitions and Collision Energies:
The selection of specific MRM transitions and the optimization of collision energy (CE) are critical for method sensitivity and must be determined empirically on the specific mass spectrometer being used.
-
Tiotropium: The precursor ion is the molecular cation [M]⁺ at m/z 392.0 .
-
Tiotropium-d3: The precursor ion is the molecular cation [M+3]⁺ at m/z 395.0 .
Guidance for Optimization:
-
Infuse a standard solution of Tiotropium directly into the mass spectrometer.
-
Perform a product ion scan of the m/z 392.0 precursor to identify the most abundant and stable fragment ions.
-
For the most promising product ions, perform a collision energy ramp to determine the voltage that produces the maximum signal intensity. This will be your optimal CE.
-
Repeat this process for Tiotropium-d3 (precursor m/z 395.0).
-
Select one transition for quantification (typically the most intense) and a second for confirmation for each analyte.
Typical Source Parameters (Starting Point for Optimization):
| Parameter | Example Value |
| Capillary Voltage | 3.0 - 4.5 kV |
| Source Temperature | 300 - 400 °C |
| Desolvation Gas Flow | 600 - 800 L/hr |
| Cone Gas Flow | 50 - 150 L/hr |
Method Validation and System Suitability
For the method to be considered trustworthy and authoritative, it must be validated according to regulatory guidelines such as the ICH M10 Bioanalytical Method Validation guideline.
Caption: Key Parameters for Bioanalytical Method Validation.
Key validation experiments include:
-
Selectivity: Analyzing blank plasma from multiple sources to ensure no endogenous interferences co-elute with the analytes.
-
Calibration Curve: Assessing the linearity, range, and accuracy of the calibration standards.
-
Accuracy and Precision: Determining the intra- and inter-day accuracy and precision of the QC samples.
-
Matrix Effect: Evaluating the ion suppression or enhancement caused by the plasma matrix.
-
Recovery: Measuring the efficiency of the SPE process.
-
Stability: Assessing the stability of Tiotropium in plasma under various storage and handling conditions (freeze-thaw, bench-top, long-term).
Conclusion
This application note provides a comprehensive and scientifically grounded framework for the quantitative analysis of Tiotropium and Tiotropium-d3 in human plasma. By combining an optimized solid-phase extraction protocol with sensitive UHPLC-MS/MS detection, this method is capable of achieving the low limits of quantification required for pharmacokinetic assessments of this inhaled therapeutic agent. Adherence to the principles of method validation outlined herein will ensure the generation of high-quality, reliable, and defensible data for regulatory submissions and research applications.
References
-
Ding, L., et al. (2008). Sensitive HPLC-ESI-MS method for the determination of tiotropium in human plasma. Journal of Chromatographic Science, 46(5), 445-9. Available at: [Link]
-
Erkol, S., et al. (2023). Simultaneous quantification of tiotropium bromide impurities G + H in capsule formulation by LC-MS/MS. European Journal of Mass Spectrometry. Available at: [Link]
-
Medicines and Healthcare products Regulatory Agency. (2016). Attachment: Product Information: Tiotropium bromide. Available at: [Link]
-
PharmaCompass. Tiotropium | Drug Information, Uses, Side Effects, Chemistry. Available at: [Link]
-
Ding, L., et al. (2008). Sensitive HPLC-ESI-MS method for the determination of tiotropium in human plasma. Semantic Scholar. Available at: [Link]
-
ResearchGate. MRM transitions of each analyte and their respective collision energy (CE). Available at: [Link]
-
National Center for Biotechnology Information. (2010). Solid Phase Microextraction and Related Techniques for Drugs in Biological Samples. PubMed Central. Available at: [Link]
-
ResearchGate. MRM transitions, cone voltage, collision energy and retention time for... Available at: [Link]
-
National Center for Biotechnology Information. (2023). Tiotropium - StatPearls. NCBI Bookshelf. Available at: [Link]
-
Cazzola, M., et al. (2020). Tiotropium in chronic obstructive pulmonary disease – a review of clinical development. Taylor & Francis Online. Available at: [Link]
-
Shimadzu. Rapid, Sensitive and Direct Quantitation of Tiotropium at sub-pg/mL in Plasma using Shimadzu LCMS-8060. Available at: [Link]
-
ResearchGate. MRM time segments, precursor/product ion transitions, and collision energies for the investigated vitamin D compounds. Available at: [Link]
-
Orochem Technologies Inc. Solid Phase Extraction. Available at: [Link]
-
ResearchGate. (2015). Solid-Phase Extraction (SPE) Techniques for Sample Preparation in Clinical and Pharmaceutical Analysis: A Brief Overview. Available at: [Link]
-
Agilent. (2020). Gradient Design and Development. Available at: [Link]
-
ResearchGate. (2020). Development and Validation of RP-HPLC Method for Simultaneous Estimation of Tiotropium Bromide, Formoterol Fumarate, and Olodaterol HCl in Bulk and Metered Dose Aerosols. Available at: [Link]
-
National Center for Biotechnology Information. (2007). Tiotropium Bromide: An Update. PubMed Central. Available at: [Link]
-
ResearchGate. (2019). Chromatographic separation of tiropramide hydrochloride and its degradation products along with their structural characterization using LC-QTOF-MS/MS and NMR. Available at: [Link]
-
European Medicines Agency. ICH M10 on bioanalytical method validation. Available at: [Link]
Sources
- 1. Tiotropium - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Tiotropium in chronic obstructive pulmonary disease – a review of clinical development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Second M3 muscarinic receptor binding site contributes to bronchoprotection by tiotropium - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Collision energy optimization of b- and y-ions for multiple reaction monitoring mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Achieving Sub-picogram/mL Sensitivity for Tiotropium Quantification in Human Plasma Using Tiotropium-d3 Bromide as an Internal Standard
Abstract
This application note presents a highly sensitive and robust bioanalytical method for the quantification of tiotropium in human plasma, achieving a lower limit of quantification (LLOQ) in the sub-picogram per milliliter (sub-pg/mL) range. Tiotropium, a long-acting muscarinic antagonist, is a cornerstone in the management of chronic obstructive pulmonary disease (COPD).[1][2][3] Due to its administration via inhalation and subsequent low systemic bioavailability, pharmacokinetic studies necessitate an analytical method with exceptional sensitivity.[4][5][6] This method employs solid-phase extraction (SPE) for sample clean-up and concentration, followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) for detection. The use of a stable isotope-labeled internal standard, Tiotropium-d3 Bromide, is critical for ensuring accuracy and precision by compensating for variability during sample preparation and analysis.[4][7] The protocols and methodologies detailed herein are designed for researchers, scientists, and drug development professionals, providing a comprehensive guide for the successful implementation of this ultra-sensitive assay, adhering to the principles of bioanalytical method validation as outlined by regulatory agencies such as the FDA.[8][9][10]
Introduction: The Challenge of Quantifying Tiotropium
Tiotropium bromide is a quaternary ammonium compound that acts as a long-acting bronchodilator.[2][3] Its therapeutic efficacy in COPD is well-established.[1][11] Following inhalation, systemic concentrations of tiotropium are exceedingly low, often in the single-digit pg/mL range, with peak plasma concentrations observed within minutes post-dose.[12][13][14] This presents a significant bioanalytical challenge, requiring a method that is not only highly sensitive but also specific and reproducible to accurately define its pharmacokinetic profile.
The inherent properties of tiotropium, a hydrophilic quaternary amine, further complicate its analysis.[12] Its permanent positive charge can lead to poor retention on traditional reversed-phase chromatographic columns and potential for ion suppression in the mass spectrometer. This application note addresses these challenges through a meticulously optimized sample preparation protocol and advanced LC-MS/MS analysis.
The Critical Role of a Stable Isotope-Labeled Internal Standard
To achieve the highest degree of accuracy and precision in LC-MS/MS-based quantification, the use of a stable isotope-labeled (SIL) internal standard (IS) is paramount.[4][7] this compound, in which three hydrogen atoms on one of the N-methyl groups are replaced with deuterium, is an ideal IS for this application.[15][16] Its physicochemical properties are nearly identical to that of the unlabeled analyte, ensuring it behaves similarly during extraction, chromatography, and ionization. This co-elution and similar ionization efficiency allow for effective compensation of any analyte loss during sample processing and corrects for matrix effects, thereby ensuring the integrity of the quantitative data.[7]
Experimental Workflow: A Step-by-Step Guide
The bioanalytical workflow is designed for optimal recovery, minimal matrix effects, and maximum sensitivity. It encompasses sample preparation using solid-phase extraction, followed by chromatographic separation and mass spectrometric detection.
Caption: Bioanalytical Workflow for Tiotropium Quantification.
Materials and Reagents
-
Tiotropium Bromide reference standard
-
Human plasma (with appropriate anticoagulant)
-
Methanol (HPLC or LC-MS grade)
-
Acetonitrile (HPLC or LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Ultrapure water
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18, polymeric)
Preparation of Standards and Quality Control Samples
-
Stock Solutions (100 µg/mL): Prepare individual stock solutions of Tiotropium Bromide and this compound in methanol. Store at -20°C.
-
Working Solutions: Prepare serial dilutions of the Tiotropium stock solution in a 50:50 (v/v) mixture of methanol and water to create calibration standards and quality control (QC) samples.
-
Internal Standard Working Solution: Prepare a working solution of this compound at a suitable concentration (e.g., 1 ng/mL) in 50:50 (v/v) methanol:water.
Protocol: Solid-Phase Extraction (SPE)
The selection of a robust sample preparation method is critical for achieving a sub-pg/mL LLOQ. SPE is favored for its ability to effectively remove matrix interferences and concentrate the analyte of interest. As Tiotropium is a quaternary ammonium compound, a C18 reversed-phase or a polymeric sorbent is suitable for its extraction from a biological matrix.[17][18][19]
-
Cartridge Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol, followed by 1 mL of ultrapure water. Do not allow the cartridge to dry out.[17][20]
-
Sample Pre-treatment and Loading: To 450 µL of human plasma in a polypropylene tube, add 50 µL of the Tiotropium-d3 internal standard working solution. Vortex briefly to mix. Load the entire mixture onto the conditioned SPE cartridge and allow it to pass through by gravity or gentle vacuum.[4][5]
-
Washing: Wash the cartridge with 1 mL of ultrapure water, followed by 1 mL of 5% methanol in water. This step is crucial for removing hydrophilic interferences without eluting the analyte.
-
Elution: Elute the analyte and internal standard with 1 mL of 50% methanol in water.[4] For quaternary ammonium compounds, an acidic or slightly basic mobile phase can also be effective for elution.[17][20]
-
Injection: The eluate is ready for direct injection into the LC-MS/MS system.
Protocol: LC-MS/MS Analysis
The LC-MS/MS parameters must be finely tuned to maximize sensitivity and ensure chromatographic resolution. Given Tiotropium's polar nature, Hydrophilic Interaction Liquid Chromatography (HILIC) can be a powerful alternative to traditional reversed-phase chromatography, offering improved retention.[21][22][23][24] However, a well-optimized reversed-phase method can also yield excellent results.
Liquid Chromatography Parameters
| Parameter | Recommended Setting | Rationale |
| LC System | UHPLC system | Provides higher resolution and sensitivity. |
| Column | C18, 100 x 2.1 mm, < 3 µm | Offers good retention and peak shape for Tiotropium.[5] |
| Mobile Phase A | 0.1% Formic acid in water | Provides protons for positive ionization and aids in peak shape.[5] |
| Mobile Phase B | Acetonitrile | Organic modifier for elution from the reversed-phase column.[5] |
| Flow Rate | 0.2 mL/min | Lower flow rates can enhance ionization efficiency.[5] |
| Column Temperature | 50°C | Higher temperatures can improve peak shape and reduce viscosity.[5] |
| Injection Volume | 40 µL | A larger injection volume increases the amount of analyte on-column, boosting sensitivity.[5] |
| Gradient | Optimized for separation from matrix components | A shallow gradient can improve resolution of early-eluting peaks. |
Mass Spectrometry Parameters
| Parameter | Recommended Setting | Rationale |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer | Essential for high sensitivity and selectivity through Multiple Reaction Monitoring (MRM). |
| Ionization Mode | Heated Electrospray Ionization (HESI), Positive | Tiotropium is a permanently charged quaternary amine, making it ideal for positive ion detection.[5] |
| MRM Transitions | Tiotropium: m/z 392.0 -> 152.1; Tiotropium-d3: m/z 395.0 -> 155.2 | These transitions should be optimized for the specific instrument used.[5] |
| Ion Source Temp. | 500°C | Optimized for efficient desolvation.[25] |
| IonSpray Voltage | 3000 V | Optimized for stable spray and maximum ion generation.[25] |
Method Validation and Performance
A rigorous validation process is essential to demonstrate that the bioanalytical method is fit for its intended purpose.[8][9] The validation should be conducted in accordance with regulatory guidelines from bodies such as the FDA and EMA.[8][9][26]
Key Validation Parameters
| Parameter | Acceptance Criteria (Typical) |
| Calibration Curve | Linear range covering the expected concentrations (e.g., 0.2 - 200 pg/mL), with a correlation coefficient (r²) > 0.99.[5] |
| Accuracy & Precision | Intra- and inter-day precision (%CV) ≤ 15% (≤ 20% at LLOQ); Accuracy (%RE) within ±15% (±20% at LLOQ).[5] |
| LLOQ | Signal-to-noise ratio > 5:1, with acceptable accuracy and precision. |
| Selectivity & Specificity | No significant interfering peaks at the retention times of the analyte and IS in blank plasma from multiple sources. |
| Matrix Effect | Assessed to ensure that the matrix does not suppress or enhance the ionization of the analyte and IS. |
| Recovery | Consistent and reproducible extraction recovery for the analyte and IS. |
| Stability | Analyte stability demonstrated under various conditions (freeze-thaw, bench-top, long-term storage). |
Data Interpretation and Quantification
The concentration of Tiotropium in unknown samples is determined from a calibration curve constructed by plotting the peak area ratio of Tiotropium to Tiotropium-d3 against the nominal concentration of the calibration standards. A weighted (1/x or 1/x²) linear regression is typically used for analysis.
Caption: Logic for the quantification of Tiotropium.
Conclusion
The method detailed in this application note provides a robust and highly sensitive approach for the quantification of Tiotropium in human plasma, achieving a sub-pg/mL LLOQ. The strategic combination of optimized solid-phase extraction, advanced UHPLC separation, and sensitive tandem mass spectrometry detection, underpinned by the use of the stable isotope-labeled internal standard this compound, ensures the generation of high-quality, reliable data essential for pharmacokinetic assessments in clinical and preclinical studies. This methodology adheres to the stringent requirements of regulatory bodies for bioanalytical method validation, making it a valuable tool for researchers and scientists in the field of drug development.
References
-
Anapharm Europe. (n.d.). Anapharm Europe validates new LC/MS/MS bioanalytical method for Tiotropium. Retrieved from [Link]
- Ji, H. Y., Lee, H. W., Kim, Y. H., & Lee, H. S. (2006). Sensitive HPLC–ESI-MS Method for the Determination of Tiotropium in Human Plasma.
- Xu, Y., Li, H., Wang, Y., Song, Q., & Tang, Y. (2007). Highly sensitive assay for tiotropium, a quaternary ammonium, in human plasma by high-performance liquid chromatography/tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 21(11), 1755–1758.
-
Product Information: Tiotropium bromide. (2016). Retrieved from [Link]
- Ji, H. Y., Lee, H. W., Kim, Y. H., & Lee, H. S. (2006). Sensitive HPLC-ESI-MS method for the determination of tiotropium in human plasma.
-
Shimadzu. (n.d.). Rapid, Sensitive and Direct Quantitation of Tiotropium at sub-pg/mL in Plasma using Shimadzu LCMS-8060. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation - Guidance for Industry. Retrieved from [Link]
- Göktaş, O., & BİLgİN, M. (2024). Simultaneous quantification of tiotropium bromide impurities G + H in capsule formulation by LC-MS/MS. European Journal of Mass Spectrometry, 30(1), 76-83.
-
U.S. Department of Health and Human Services. (n.d.). Bioanalytical Method Validation for Biomarkers Guidance. Retrieved from [Link]
- Belcaid, A., Jeljeli, M., & Gaulier, J. M. (2025). Quantitative Analysis of Muscarinic Antagonist Atropine and Tiotropium in Microvolume Plasma Using Liquid Chromatography–Mass Spectrometry: Application for Pharmacokinetic Studies. Pharmaceuticals, 18(4), 488.
- Picó, Y., Font, G., Moltó, J. C., & Mañes, J. (2000). Solid-phase extraction of quaternary ammonium herbicides.
-
U.S. Food and Drug Administration. (2001). Bioanalytical Method Validation. Retrieved from [Link]
- Ji, H. Y., Lee, H. W., Kim, Y. H., & Lee, H. S. (2006). Sensitive HPLC-ESI-MS method for the determination of tiotropium in human plasma.
-
Wikipedia. (n.d.). Tiotropium bromide. Retrieved from [Link]
- Martínez, R., & Borrull, F. (2011). Determination of quaternary ammonium compounds in seawater samples by solid-phase extraction and liquid chromatography-mass spectrometry.
-
Bioanalysis Zone. (n.d.). 2018 Bioanalytical Method Validation Guidance: Key Changes and Considerations. Retrieved from [Link]
-
European Medicines Agency. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. Retrieved from [Link]
- Heyde, B. J., Barthel, A., Siemens, J., & Mulder, I. (2020). A fast and robust method for the extraction and analysis of quaternary alkyl ammonium compounds from soil and sewage sludge. PLOS ONE, 15(8), e0237020.
-
National Center for Biotechnology Information. (n.d.). Tiotropium Bromide. PubChem Compound Summary for CID 159933. Retrieved from [Link]
- Picó, Y., Font, G., Moltó, J. C., & Mañes, J. (2000). Solid-phase Extraction of Quaternary Ammonium Herbicides.
-
U.S. Food and Drug Administration. (2015). 207070 Tiotropium bromide Clinpharm PREA. Retrieved from [Link]
- Dahl, R., Jäkel, A., & Sigmund, R. (2012). Pharmacokinetics and pharmacodynamics of tiotropium solution and tiotropium powder in chronic obstructive pulmonary disease. International journal of chronic obstructive pulmonary disease, 7, 779–786.
-
U.S. Food and Drug Administration. (2008). 021936Orig1s000. Retrieved from [Link]
- Dinh, N. P., Jonsson, T., & Irgum, K. (2011). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Analytical and bioanalytical chemistry, 401(1), 1-15.
-
ResearchGate. (n.d.). Quantitative Determination of Related Substances in Formoterol Fumarate and Tiotropium in Tiomate Transcaps® Dry Powder Inhaler. Retrieved from [Link]
- Šegan, S. B., & Radoičić, A. (2024). Hydrophilic Interaction Liquid Chromatography for the Analysis of Pharmaceutical Formulations. Current Analytical Chemistry, 20(4), 295-317.
- Cazzola, M., & Matera, M. G. (2008). Biochemical properties, pharmacokinetics and pharmacological response of tiotropium in chronic obstructive pulmonary disease patients. Expert opinion on drug metabolism & toxicology, 4(4), 481-489.
- Algorta, J., Tous, M., & Montero, L. (2016). Pharmacokinetic Bioequivalence of Two Inhaled Tiotropium Bromide Formulations in Healthy Volunteers.
- Algorta, J., Tous, M., Montero, L., Almeida, S., & Farré, M. (2016). Pharmacokinetic Bioequivalence of Two Inhaled Tiotropium Bromide Formulations in Healthy Volunteers.
- Šegan, S. B., & Radoičić, A. (2024). Hydrophilic Interaction Liquid Chromatography for the Analysis of Pharmaceutical Formulations. Current Analytical Chemistry, 20(4), 295-317.
- Al-Haj, N., & G, P. (2025). Applications of Hydrophilic Interaction Chromatography in Pharmaceutical Impurity Profiling: A Comprehensive Review of Two Decades. Molecules, 30(17), 3848.
-
Orochem Technologies. (n.d.). Solid Phase Extraction. Retrieved from [Link]
- Casaburi, R., & ZuWallack, R. (2009). Tiotropium Bromide: An Update.
Sources
- 1. Simultaneous quantification of tiotropium bromide impurities G + H in capsule formulation by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tiotropium bromide - Wikipedia [en.wikipedia.org]
- 3. Tiotropium Bromide - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. lcms.labrulez.com [lcms.labrulez.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. fda.gov [fda.gov]
- 9. hhs.gov [hhs.gov]
- 10. labs.iqvia.com [labs.iqvia.com]
- 11. Tiotropium Bromide: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tga.gov.au [tga.gov.au]
- 13. fda.gov [fda.gov]
- 14. Pharmacokinetics and pharmacodynamics of tiotropium solution and tiotropium powder in chronic obstructive pulmonary disease - PMC [pmc.ncbi.nlm.nih.gov]
- 15. caymanchem.com [caymanchem.com]
- 16. esschemco.com [esschemco.com]
- 17. academic.oup.com [academic.oup.com]
- 18. Solid-phase extraction of quaternary ammonium herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Determination of quaternary ammonium compounds in seawater samples by solid-phase extraction and liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. sigmaaldrich.com [sigmaaldrich.com]
- 21. Hydrophilic Interaction Liquid Chromatography [sigmaaldrich.com]
- 22. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Applications of Hydrophilic Interaction Chromatography in Pharmaceutical Impurity Profiling: A Comprehensive Review of Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Quantitative Analysis of Muscarinic Antagonist Atropine and Tiotropium in Microvolume Plasma Using Liquid Chromatography–Mass Spectrometry: Application for Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 26. ema.europa.eu [ema.europa.eu]
Application of Tiotropium-d3 Bromide in COPD Research: A Technical Guide for Bioanalytical Studies
Introduction: The Critical Role of Precise Quantification in Inhaled Therapy Development
Tiotropium bromide is a cornerstone in the management of Chronic Obstructive Pulmonary Disease (COPD), providing significant clinical benefits through its action as a long-acting muscarinic antagonist (LAMA).[1][2][3] Administered via inhalation, it delivers targeted bronchodilation within the airways.[1][4] However, this localized delivery results in very low systemic bioavailability, presenting a significant challenge for pharmacokinetic (PK) and pharmacodynamic (PD) studies.[2][5] Accurately measuring the minute concentrations of tiotropium in biological matrices, such as plasma, is paramount for understanding its absorption, distribution, metabolism, and excretion (ADME) profile, establishing bioequivalence of new formulations, and ultimately ensuring patient safety and therapeutic efficacy.[3][6]
This technical guide focuses on the application of Tiotropium-d3 Bromide, a deuterated analog of the parent drug, as an internal standard in bioanalytical assays. We will delve into the mechanistic rationale for its use, provide a detailed, field-proven protocol for its application in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and explain the causality behind key experimental choices. This document is intended for researchers, scientists, and drug development professionals seeking to establish robust and reliable methods for tiotropium quantification in a regulatory-compliant framework.
The Scientific Rationale: Why Deuterated Internal Standards are the Gold Standard
In quantitative bioanalysis, especially with a highly sensitive technique like LC-MS/MS, an internal standard (IS) is essential to correct for variability during sample processing and analysis.[7] An ideal IS should behave chemically and physically identically to the analyte of interest throughout the entire analytical procedure, from extraction to detection.[7][8] This is where stable isotope-labeled (SIL) internal standards, such as this compound, offer unparalleled advantages.[9]
By replacing three hydrogen atoms with deuterium, this compound is chemically identical to tiotropium.[8] This ensures it co-elutes with the analyte during chromatography and experiences the same extraction recovery and ionization efficiency (or suppression/enhancement) in the mass spectrometer's ion source.[7][8] However, its slightly higher mass allows it to be distinguished from the unlabeled tiotropium by the mass spectrometer.[10] This co-eluting, yet mass-differentiated, property allows the IS to perfectly normalize for any sample loss or matrix effects, leading to highly accurate and precise quantification, which is critical when dealing with the sub-picogram per milliliter concentrations typical of tiotropium in plasma.[5][8][11]
Mechanism of Action: Tiotropium's Role in COPD Pathophysiology
Tiotropium exerts its therapeutic effect by acting as a potent antagonist of muscarinic acetylcholine receptors (M-receptors).[12] In the airways of COPD patients, increased cholinergic tone is a key reversible component of airflow obstruction.[2] Acetylcholine released from vagal nerve endings binds to M3 receptors on airway smooth muscle cells, triggering bronchoconstriction and mucus secretion.[1][4]
Tiotropium competitively and reversibly blocks these M3 receptors with high affinity and a slow dissociation rate, which accounts for its long duration of action, allowing for once-daily dosing.[1][2][13] By inhibiting acetylcholine-mediated bronchoconstriction, tiotropium leads to sustained bronchodilation, improved lung emptying, reduced hyperinflation, and alleviation of dyspnea.[14][15]
Caption: Tiotropium blocks M3 receptors, preventing bronchoconstriction.
Detailed Bioanalytical Protocol: Quantification of Tiotropium in Human Plasma
This protocol outlines a robust LC-MS/MS method for the quantification of tiotropium in human plasma, utilizing this compound as the internal standard. The method is designed to achieve a low limit of quantification (LLOQ) suitable for pharmacokinetic studies following therapeutic inhaled doses.[5]
Materials and Reagents
-
Tiotropium Bromide Reference Standard
-
This compound (Internal Standard)
-
HPLC-grade Methanol and Acetonitrile
-
Formic Acid (LC-MS grade)
-
Ultrapure Water
-
Human Plasma (K2EDTA as anticoagulant)
-
Solid Phase Extraction (SPE) Cartridges (e.g., C18)
Preparation of Stock and Working Solutions
-
Tiotropium Stock Solution (100 µg/mL): Accurately weigh ~1 mg of Tiotropium Bromide and dissolve in methanol to a final concentration of 100 µg/mL.
-
Tiotropium-d3 IS Stock Solution (100 µg/mL): Prepare in the same manner as the Tiotropium stock solution.
-
Working Solutions: Prepare serial dilutions of the Tiotropium stock solution in a 50:50 (v/v) mixture of methanol and water to create calibration standards (e.g., ranging from 0.2 pg/mL to 150 pg/mL) and quality control (QC) samples.[9] Prepare a working solution of the Tiotropium-d3 IS at an appropriate concentration (e.g., 50 pg/mL) in the same diluent.
Causality Insight: Preparing standards and IS in a mixed aqueous-organic solvent improves compatibility with the biological matrix (plasma) and the initial mobile phase conditions.
Sample Preparation (Solid Phase Extraction - SPE)
-
Pre-condition SPE Cartridge: Condition a C18 SPE cartridge sequentially with 1 mL of methanol followed by 1 mL of ultrapure water.[12]
-
Sample Spiking: To 450 µL of human plasma (calibration standards, QCs, or unknown samples), add 50 µL of the Tiotropium-d3 IS working solution.[9][12] Vortex briefly. Causality Insight: The IS must be added early in the sample preparation process to account for any variability or loss during the extraction steps.[10]
-
Sample Loading: Load the entire 500 µL mixture onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of ultrapure water, followed by 1 mL of 5% methanol in water. Causality Insight: The wash steps are critical for removing endogenous plasma components (salts, phospholipids) that can cause matrix effects and interfere with ionization, without eluting the analyte and IS.
-
Elution: Elute the analyte and IS with 1 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluent to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase. This sample is now ready for injection.
LC-MS/MS Instrumentation and Conditions
The following parameters serve as a validated starting point and should be optimized for the specific instrumentation used.[5][12]
| Parameter | Condition |
| LC System | UHPLC System (e.g., Shimadzu, Waters) |
| Column | C18, e.g., 50 x 2.1 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | Optimized for separation (e.g., 20% B to 90% B over 3 min) |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| MS System | Triple Quadrupole Mass Spectrometer (e.g., Sciex, Agilent) |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | See Table 2 |
| Table 1: Suggested LC-MS/MS Conditions |
Mass Spectrometry Detection
Detection is performed using Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.
| Compound | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Collision Energy (eV) |
| Tiotropium | 392.0 | 171.1 | Optimized (e.g., 30-40) |
| Tiotropium-d3 | 395.0 | 171.1 | Optimized (e.g., 30-40) |
| Table 2: MRM Transitions for Tiotropium and Tiotropium-d3 |
Causality Insight: The precursor ion (Q1) corresponds to the protonated molecule [M+H]⁺. The product ion (Q3) is a stable fragment generated by collision-induced dissociation. The d3-label is on a part of the molecule that is not lost during fragmentation, ensuring the product ion is the same for both the analyte and the IS, simplifying method development.
Caption: A streamlined workflow for plasma sample analysis.
Method Validation: Ensuring a Self-Validating System
For use in regulated studies, this bioanalytical method must be validated according to guidelines from regulatory bodies like the U.S. Food and Drug Administration (FDA).[16][17] The use of this compound is integral to successfully meeting these stringent requirements.
Key validation parameters include:
-
Selectivity and Specificity: Demonstrating that endogenous matrix components do not interfere with the detection of tiotropium or Tiotropium-d3.[12]
-
Calibration Curve: Establishing a linear relationship between the peak area ratio (Tiotropium/Tiotropium-d3) and the concentration of tiotropium.[18] The correlation coefficient (r²) should be >0.99.[9]
-
Accuracy and Precision: Intra- and inter-day accuracy (% bias) should be within ±15% (±20% at the LLOQ), and precision (%CV) should not exceed 15% (20% at the LLOQ).[16][19]
-
Lower Limit of Quantification (LLOQ): The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision.[16][18] For tiotropium, an LLOQ of ≤0.5 pg/mL is often required.[5][20]
-
Stability: Assessing the stability of tiotropium in plasma under various conditions (freeze-thaw cycles, short-term bench-top, and long-term storage).[12][18]
The consistent behavior of Tiotropium-d3 relative to the analyte across these tests is what validates the method and ensures the reliability of the final concentration data.
Conclusion
The quantification of tiotropium in biological matrices is a critical yet challenging aspect of COPD research and drug development. The inherent low systemic concentrations following inhalation demand a bioanalytical method with exceptional sensitivity, accuracy, and robustness. The use of this compound as a stable isotope-labeled internal standard in LC-MS/MS analysis is the definitive solution to this challenge. Its ability to perfectly mimic the analyte during sample preparation and analysis corrects for procedural variability and matrix effects, ensuring the generation of high-quality, reliable pharmacokinetic data that can withstand regulatory scrutiny and confidently guide clinical development programs.
References
- ResolveMass Laboratories Inc. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. ResolveMass.
- Patsnap. (2024, July 17). What is the mechanism of Tiotropium Bromide?
- Journal of Pharmaceutical and Allied Sciences. A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES.
- AptoChem.
- Cazzola, M., et al. (2005). Tiotropium Bromide: An Update. Pulmonary Pharmacology & Therapeutics.
- Al-kassas, R., & Bannier, A. (2010).
- Anapharm Europe. Anapharm Europe validates new LC/MS/MS bioanalytical method for Tiotropium. Anapharm Bioanalytics.
- Kesten, S., & Celli, B. (2003). The role of tiotropium bromide, a long-acting anticholinergic bronchodilator, in the management of COPD. International Journal of Chronic Obstructive Pulmonary Disease.
- Patsnap. (2024, June 14). What is Tiotropium Bromide used for?
- Hanania, N. A., & Donohue, J. F. (2007). Role of tiotropium in the treatment of COPD. International Journal of Chronic Obstructive Pulmonary Disease.
- Hohlfeld, J. M., et al. (2014). Pharmacokinetics and pharmacodynamics of tiotropium solution and tiotropium powder in chronic obstructive pulmonary disease. The Journal of Clinical Pharmacology.
- ResolveMass Laboratories Inc. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. YouTube.
- Sampedro, F., et al. (2016). Pharmacokinetic Bioequivalence of Two Inhaled Tiotropium Bromide Formulations in Healthy Volunteers. Drugs in R&D.
- Hohlfeld, J. M., et al. (2014). Pharmacokinetics and pharmacodynamics of tiotropium solution and tiotropium powder in chronic obstructive pulmonary disease. The Journal of Clinical Pharmacology.
- BenchChem. Application Note: High-Sensitivity Bioanalytical Assay for Tiotropium in Human Plasma using Tiotropium bromide EP impurity A.
- ResolveMass Laboratories Inc. (2025, December 26).
- Singh, D., et al. (2018). The pharmacokinetics, pharmacodynamics and tolerability of PUR0200, a novel tiotropium formulation, in chronic obstructive pulmonary disease. British Journal of Clinical Pharmacology.
- Mamary, A. J., & Criner, G. J. (2009). Tiotropium bromide for chronic obstructive pulmonary disease.
- U.S. Food and Drug Administration. (2018, May).
- Ding, L., et al. (2008). Sensitive HPLC–ESI-MS Method for the Determination of Tiotropium in Human Plasma.
- Cazzola, M., et al. (2020). Tiotropium in chronic obstructive pulmonary disease – a review of clinical development. Expert Opinion on Drug Metabolism & Toxicology.
- BenchChem. A Comparative Guide to the Analytical Validation of Tiotropium Bromide using Tiotropium bromide EP impurity A-d6.
- Veering pragmatic solutions. (n.d.). Rapid, Sensitive and Direct Quantitation of Tiotropium at sub-pg/mL in Plasma using Shimadzu LCMS-8060. Shimadzu.
Sources
- 1. What is the mechanism of Tiotropium Bromide? [synapse.patsnap.com]
- 2. Tiotropium Bromide: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tiotropium in chronic obstructive pulmonary disease – a review of clinical development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is Tiotropium Bromide used for? [synapse.patsnap.com]
- 5. shimadzu.com [shimadzu.com]
- 6. The pharmacokinetics, pharmacodynamics and tolerability of PUR0200, a novel tiotropium formulation, in chronic obstructive pulmonary disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 8. resolvemass.ca [resolvemass.ca]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. m.youtube.com [m.youtube.com]
- 11. texilajournal.com [texilajournal.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Biochemical properties, pharmacokinetics and pharmacological response of tiotropium in chronic obstructive pulmonary disease patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The role of tiotropium bromide, a long-acting anticholinergic bronchodilator, in the management of COPD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Role of tiotropium in the treatment of COPD - PMC [pmc.ncbi.nlm.nih.gov]
- 16. resolvemass.ca [resolvemass.ca]
- 17. fda.gov [fda.gov]
- 18. academic.oup.com [academic.oup.com]
- 19. Pharmacokinetic Bioequivalence of Two Inhaled Tiotropium Bromide Formulations in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Anapharm Europe validates new LC/MS/MS bioanalytical method for Tiotropium - Anapharm [anapharmbioanalytics.com]
Application Notes and Protocols for the Regulatory-Compliant Use of Stable Isotope-Labeled Internal Standards
Audience: Researchers, scientists, and drug development professionals engaged in quantitative bioanalysis for regulatory submissions.
Abstract
The use of an appropriate internal standard (IS) is fundamental to the accuracy and precision of quantitative bioanalytical methods, particularly those employing liquid chromatography-mass spectrometry (LC-MS). Stable isotope-labeled internal standards (SIL-ISs) are universally recognized as the gold standard, offering the most effective means to compensate for analytical variability. This guide provides a comprehensive overview of the scientific rationale, regulatory expectations, and practical protocols for the selection, characterization, and validation of SIL-ISs. The principles and procedures outlined herein are aligned with the harmonized International Council for Harmonisation (ICH) M10 guideline on bioanalytical method validation, which is the prevailing standard for regulatory submissions to agencies including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[1][2][3][4]
The Scientific Imperative for Using Stable Isotope-Labeled Internal Standards
An internal standard is added at a constant concentration to all calibration standards, quality control (QC) samples, and study samples to correct for variability throughout the analytical process.[5] The underlying assumption is that the IS and the analyte behave identically. A SIL-IS, being chemically identical to the analyte, best fulfills this assumption.
Key Advantages of SIL-IS:
-
Compensation for Matrix Effects: The most significant challenge in LC-MS bioanalysis is the matrix effect, where co-eluting endogenous components suppress or enhance the ionization of the analyte, leading to inaccurate measurements. A co-eluting SIL-IS experiences the same ionization effects as the analyte, allowing the analyte/IS peak area ratio to remain constant and ensuring accurate quantification.[6][7]
-
Correction for Extraction Variability: A SIL-IS will mirror the analyte's recovery during sample preparation steps (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction). Inconsistent recoveries between samples are normalized by the analyte/IS ratio.[8]
-
Instrumental Performance: Minor variations in injection volume or mass spectrometer source conditions are effectively cancelled out, improving method ruggedness.[9]
While structural analogs are sometimes used when a SIL-IS is unavailable, they are scientifically inferior.[8] Their different physicochemical properties can lead to different extraction recoveries, chromatographic retention times, and ionization efficiencies, failing to adequately correct for analytical variability.[8][9]
Table 1: Comparison of Internal Standard Approaches
| Performance Characteristic | Stable Isotope-Labeled IS (SIL-IS) | Structural Analog IS |
| Chemical & Physical Properties | Virtually identical to the analyte | Similar, but not identical |
| Chromatographic Retention | Ideally co-elutes with the analyte[6] | May separate from the analyte |
| Ionization Efficiency | Identical to the analyte | May differ significantly from the analyte |
| Compensation for Matrix Effects | High fidelity; experiences the same ion suppression/enhancement | Low fidelity; may not track the analyte's response in the presence of matrix |
| Compensation for Recovery | High fidelity; tracks the analyte's extraction efficiency accurately | Low fidelity; may have different extraction recovery |
| Regulatory Preference | Strongly recommended by ICH, FDA, and EMA guidelines[5][10] | Acceptable only with extensive justification and validation |
The Regulatory Framework: Adherence to ICH M10
The landscape of bioanalytical method validation is governed by the ICH M10 Bioanalytical Method Validation and Study Sample Analysis guideline, adopted in May 2022.[1] This guideline harmonizes the expectations of global regulatory bodies, including the FDA and EMA, creating a single standard for data submitted in regulatory dossiers.[1][3][4] For methods employing mass spectrometry, the use of a SIL-IS is the clear expectation.[5]
Protocol: Selection and Characterization of a SIL-IS
The quality of the SIL-IS is paramount. A thorough characterization is not merely a suggestion but a requirement to ensure it is fit for purpose.
Critical Selection Criteria
-
Isotopic Stability: The isotopic labels must be placed on positions within the molecule that are not susceptible to chemical exchange with protons from the solvent or matrix.[11]
-
Mass Difference: The mass difference between the SIL-IS and the analyte must be sufficient to prevent signal overlap from the natural abundance isotopes of the analyte (e.g., ¹³C).
-
Isotopic Purity: The SIL-IS material should have a very low content of the unlabeled analyte. The presence of unlabeled analyte in the IS spiking solution will create a positive bias, particularly at the lower limit of quantification (LLOQ).[5][15]
-
Label Position for MS/MS: If a fragmentation-based MS/MS experiment is used (e.g., Selected Reaction Monitoring), the isotopic label must be on the fragment ion that is being monitored for quantification.[11]
Experimental Protocol: Characterization of a New SIL-IS Lot
This protocol must be performed for every new lot of SIL-IS material.
Objective: To confirm the identity, chemical purity, and isotopic purity of the SIL-IS, and to quantify the contribution of unlabeled analyte.
Materials:
-
New lot of SIL-IS reference material.
-
Analyte reference standard.
-
Appropriate solvents (e.g., acetonitrile, methanol, water) of the highest purity.
-
Calibrated analytical balance and volumetric flasks/pipettes.
-
LC-MS/MS system.
Procedure:
-
Stock Solution Preparation:
-
Accurately prepare a stock solution of the new SIL-IS at a known concentration (e.g., 1 mg/mL).
-
Prepare a separate stock solution of the analyte.
-
-
Identity Confirmation (High-Resolution MS):
-
Dilute the SIL-IS stock solution and infuse it into a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Confirm that the measured accurate mass corresponds to the theoretical exact mass of the labeled compound.
-
-
Chemical Purity Assessment:
-
Analyze a concentrated solution of the SIL-IS by LC-UV or LC-MS (full scan) to assess the presence of any non-isotopic impurities. The total purity should be documented.
-
-
Assessment of Unlabeled Analyte Contribution:
-
Prepare a working solution of the SIL-IS at the exact concentration that will be used to spike analytical samples.
-
Inject this SIL-IS working solution into the LC-MS/MS system.
-
Monitor the MS/MS transition for the analyte and the MS/MS transition for the SIL-IS .
-
Calculate the response of the unlabeled analyte relative to the SIL-IS.
-
Contribution (%) = (Peak Area in Analyte MRM / Peak Area in SIL-IS MRM) * 100
-
-
Acceptance Criterion: The contribution of the unlabeled analyte signal should be insignificant relative to the analyte signal at the LLOQ. A common acceptance limit is ≤ 5% of the analyte response at the LLOQ.
-
Caption: Workflow for the characterization of a new SIL-IS lot.
Validation Protocols Involving the SIL-IS
The following validation experiments are mandated by ICH M10 and directly assess the performance of the SIL-IS.
Protocol: Assessing Selectivity and Crosstalk
Objective: To ensure that the analyte does not interfere with the detection of the SIL-IS, and vice-versa.
Procedure:
-
Analyte Interference on IS:
-
Prepare a sample containing the analyte at the Upper Limit of Quantification (ULOQ) without any IS.
-
Analyze the sample and monitor the MS/MS transition for the SIL-IS.
-
Acceptance Criterion: The response in the SIL-IS channel should be ≤ 0.5% of the mean SIL-IS response in the LLOQ samples from the same run.
-
-
IS Interference on Analyte:
-
This is covered during the SIL-IS characterization (Section 3.2, Step 4). The response in the analyte channel when analyzing the IS working solution alone should be ≤ 5% of the analyte response at the LLOQ.
-
Protocol: Evaluating IS-Normalized Matrix Effect
Objective: To demonstrate that the SIL-IS effectively compensates for matrix effects across different sources of the biological matrix.
Procedure:
-
Obtain at least six different lots of blank biological matrix.
-
Prepare three sets of samples:
-
Set A (Neat Solution): Analyte and SIL-IS spiked into a neat solvent.
-
Set B (Post-Extraction Spike): Extract blank matrix from each of the six lots. Spike the analyte and SIL-IS into the extracted matrix supernatant/eluate.
-
-
Analyze all samples and calculate the analyte/IS peak area ratio for each.
-
Calculate the IS-Normalized Matrix Factor (MF) for each lot:
-
IS-Normalized MF = (Analyte/IS Ratio in Set B) / (Mean Analyte/IS Ratio in Set A)
-
-
Acceptance Criteria:
-
The coefficient of variation (CV) of the IS-Normalized MF calculated from the six lots should be ≤ 15% .
-
Table 2: Summary of Key Validation Acceptance Criteria for SIL-IS
| Validation Parameter | Experiment | Acceptance Criterion |
| Crosstalk (IS on Analyte) | Analyze IS working solution | Response in analyte channel ≤ 5% of analyte response at LLOQ |
| Crosstalk (Analyte on IS) | Analyze analyte at ULOQ | Response in IS channel ≤ 0.5% of mean IS response at LLOQ |
| Matrix Effect | Calculate IS-Normalized Matrix Factor from ≥ 6 lots of matrix | CV of the matrix factors should be ≤ 15% |
| IS Response Variability | Monitor IS peak area across one validation run | CV of IS response in calibrators and QCs should be acceptable (typically ≤ 20-30%) |
Monitoring Internal Standard Response in Routine Analysis
Regulatory guidance requires the monitoring of the IS response in every analytical run.[16] A consistent IS response across calibrators, QCs, and unknown samples indicates a stable analytical process. Significant variability can signal issues with sample processing, instrument performance, or severe, uncorrected matrix effects.
Caption: Decision tree for investigating IS response variability.
Conclusion
The use of a well-characterized stable isotope-labeled internal standard is not just a best practice; it is a regulatory expectation for robust, reliable, and defensible bioanalytical data. By following the harmonized principles of the ICH M10 guideline and implementing the rigorous selection, characterization, and validation protocols detailed in this guide, researchers can ensure their methods meet the highest standards of scientific integrity and are suitable for supporting regulatory submissions. The investment in a high-quality SIL-IS pays significant dividends in method performance, data quality, and regulatory success.
References
-
Title: ICH M10 Bioanalytical Method Validation & Study Sample Analysis Source: ProPharma URL: [Link]
-
Title: ICH M10 on bioanalytical method validation - Scientific guideline Source: European Medicines Agency URL: [Link]
-
Title: ICH M10 guideline on bioanalytical method validation and study sample analysis Source: Bioanalysis Zone URL: [Link]
-
Title: The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations Source: Waters Corporation URL: [Link]
-
Title: Stable Labeled Isotopes as Internal Standards: A Critical Review Source: Crimson Publishers URL: [Link]
-
Title: Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Source: SciSpace URL: [Link]
-
Title: ICH guideline M10 on bioanalytical method validation and study sample analysis - Step 5 Source: European Medicines Agency URL: [Link]
-
Title: Guideline on bioanalytical method validation Source: European Medicines Agency URL: [Link]
-
Title: Bioanalytical Method Validation for Biomarkers Guidance Source: U.S. Department of Health and Human Services URL: [Link]
-
Title: Bioanalytical Method Validation Guidance for Industry Source: U.S. Food and Drug Administration URL: [Link]
-
Title: ICH M10 Bioanalytical Method Validation Guideline-1 year Later Source: ResearchGate URL: [Link]
-
Title: FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers Source: Bioanalysis Zone URL: [Link]
-
Title: Draft Guidance for Industry on Bioanalytical Method Validation; Availability Source: Federal Register URL: [Link]
-
Title: Bioanalytical Method Validation - Guidance for Industry Source: U.S. Food and Drug Administration URL: [Link]
-
Title: Draft Guideline on bioanalytical method validation Source: European Medicines Agency URL: [Link]
-
Title: Considerations in the selection of stable isotope labeled internal standards: Limitations of deuterated standards Source: Hilaris Publisher URL: [Link]
-
Title: The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content Source: SlidePlayer URL: [Link]
-
Title: Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Source: PubMed URL: [Link]
-
Title: M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry Source: U.S. Food and Drug Administration URL: [Link]
-
Title: Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: Necessity or not? | Request PDF Source: ResearchGate URL: [Link]
-
Title: "Stable Labeled Isotopes as Internal Standards: A Critical Review" Source: Semantic Scholar URL: [Link]
-
Title: Ask the Experts: the impact of internal standard response variability during chromatographic bioanalysis Source: Bioanalysis Zone URL: [Link]
-
Title: USE OF STABLE ISOTOPE INTERNAL STANDARDS FOR TRACE ORGANIC ANALYSIS Source: National Measurement Institute, Australia URL: [Link]
-
Title: The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations Source: Waters Corporation URL: [Link]
Sources
- 1. propharmagroup.com [propharmagroup.com]
- 2. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. bioanalysis-zone.com [bioanalysis-zone.com]
- 4. ema.europa.eu [ema.europa.eu]
- 5. fda.gov [fda.gov]
- 6. waters.com [waters.com]
- 7. researchgate.net [researchgate.net]
- 8. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. ema.europa.eu [ema.europa.eu]
- 11. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 12. crimsonpublishers.com [crimsonpublishers.com]
- 13. hilarispublisher.com [hilarispublisher.com]
- 14. bioszeparacio.hu [bioszeparacio.hu]
- 15. waters.com [waters.com]
- 16. bioanalysis-zone.com [bioanalysis-zone.com]
Troubleshooting & Optimization
Tiotropium LC-MS/MS Analysis: A Technical Support Guide to Overcoming Ion Suppression
Welcome to the technical support center for Tiotropium LC-MS/MS analysis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common yet significant challenge of ion suppression. As Senior Application Scientists, we have curated this resource to provide not just solutions, but a deeper understanding of the mechanisms behind them, ensuring robust and reliable bioanalytical methods.
Introduction: The Challenge of Ion Suppression in Tiotropium Analysis
Tiotropium, a quaternary ammonium compound, is a long-acting muscarinic antagonist used in the management of chronic obstructive pulmonary disease (COPD). Its analysis in biological matrices like plasma, serum, and urine via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for pharmacokinetic and bioequivalence studies. However, the inherent chemical properties of Tiotropium and the complexity of these biological matrices make the analysis susceptible to a phenomenon known as ion suppression .
Ion suppression is a matrix effect that results in a decreased response of the analyte of interest due to the co-elution of interfering compounds from the sample matrix. These interferences can compete with Tiotropium for ionization in the MS source, leading to inaccurate and imprecise quantification. This guide will provide a structured approach to diagnosing, troubleshooting, and ultimately overcoming ion suppression in your Tiotropium LC-MS/MS assays.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Tiotropium signal is significantly lower in plasma samples compared to my neat standards. What is the likely cause?
This is a classic sign of ion suppression. The most probable cause is the co-elution of endogenous matrix components, particularly phospholipids from plasma, which are known to be major contributors to ion suppression in electrospray ionization (ESI). Phospholipids have a high affinity for the organic solvents used in reversed-phase chromatography and can elute over a broad range, often overlapping with the retention time of the analyte.
Troubleshooting Steps:
-
Post-Column Infusion Experiment: This is the definitive method to diagnose ion suppression.
-
Matrix Effect Evaluation: Quantify the extent of ion suppression by comparing the peak area of Tiotropium in a post-extraction spiked sample to that of a neat solution.
Q2: How can I perform a post-column infusion experiment to confirm ion suppression?
A post-column infusion experiment provides a visual representation of where ion suppression is occurring throughout your chromatographic run.
Experimental Protocol: Post-Column Infusion
-
Setup:
-
Infuse a standard solution of Tiotropium at a constant flow rate directly into the MS source, post-chromatographic column, using a syringe pump and a T-connector.
-
Simultaneously, inject a blank, extracted matrix sample (e.g., protein-precipitated plasma) onto the LC column.
-
-
Execution:
-
Monitor the Tiotropium MRM transition. In the absence of interfering compounds, you should observe a stable, continuous signal.
-
-
Interpretation:
-
Any dip or decrease in the baseline signal corresponds to a region of ion suppression caused by co-eluting matrix components. This will pinpoint the retention times where suppression is most severe.
-
Diagram: Post-Column Infusion Setup
Caption: Step-by-step solid-phase extraction (SPE) workflow.
Q4: Can I mitigate ion suppression through chromatographic modifications instead of extensive sample prep?
Yes, chromatographic optimization can significantly reduce ion suppression, although it is often used in conjunction with effective sample preparation for maximum benefit.
Strategies for Chromatographic Mitigation:
-
Gradient Elution: Employ a steep gradient to ensure that phospholipids are eluted either much earlier or later than Tiotropium.
-
Diverter Valve: Use a diverter valve to direct the flow from the LC column to waste during the elution of highly interfering sections of the chromatogram (e.g., the initial void volume and the late-eluting phospholipids) and only direct the flow to the MS source during the elution window of Tiotropium.
-
Alternative Stationary Phases: Consider using a stationary phase with a different selectivity, such as a hydrophilic interaction liquid chromatography (HILIC) column. Tiotropium is a polar compound and may be well-retained under HILIC conditions, while phospholipids are less retained, leading to better separation.
Authoritative Insight: The use of a core-shell column can provide higher efficiency and better resolution, which can help to chromatographically separate Tiotropium from interfering matrix components in a shorter run time.
Summary and Key Takeaways
Overcoming ion suppression in Tiotropium LC-MS/MS analysis is a multi-faceted challenge that requires a systematic approach.
-
Diagnosis is Key: Always begin by confirming and characterizing ion suppression using a post-column infusion experiment.
-
Invest in Sample Preparation: Robust sample preparation, particularly using mixed-mode SPE, is the most effective way to remove problematic matrix components like phospholipids.
-
Optimize Chromatography: Strategic chromatographic modifications can further separate Tiotropium from co-eluting interferences.
-
Method Validation is Crucial: As per regulatory guidelines (e.g., FDA, EMA), a thorough validation of the analytical method is required to demonstrate that matrix effects are controlled and do not compromise the accuracy and precision of the results.
By understanding the underlying causes of ion suppression and implementing the targeted strategies outlined in this guide, you can develop reliable and robust LC-MS/MS methods for the quantification of Tiotropium in complex biological matrices.
References
-
The Role of Mass Spectrometry in the Discovery and Development of Tiotropium. Waters Corporation. [Link]
-
A sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of tiotropium in human plasma. Journal of Chromatography B. [Link]
-
Determination of Tiotropium in Human Plasma by LC-MS/MS and its Application to a Bioequivalence Study. ScienceDirect. [Link]
-
Matrix effects in liquid chromatography-tandem mass spectrometry. Agilent Technologies. [Link]
Dealing with matrix effects in the bioanalysis of Tiotropium.
Welcome to the technical support resource for the bioanalysis of Tiotropium. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of quantifying Tiotropium in biological matrices. Given its chemical nature and the low concentrations typically encountered, robust and reliable analytical methods are paramount. This center provides troubleshooting guidance and frequently asked questions to address common challenges, with a strong focus on overcoming matrix effects in LC-MS/MS analysis.
Understanding the Challenge: The Nature of Tiotropium
Tiotropium is a quaternary ammonium compound, which makes it a permanently charged and polar molecule.[1][2] It is administered via inhalation for the treatment of COPD and asthma, resulting in very low systemic bioavailability and consequently, sub-pg/mL to pg/mL plasma concentrations.[1][3] This necessitates highly sensitive and selective analytical methods, typically Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), to achieve the required limits of quantification.[3][4]
The primary challenge in Tiotropium bioanalysis is not just achieving sensitivity, but ensuring accuracy and precision in the presence of endogenous matrix components. Biological matrices like plasma are complex mixtures containing phospholipids, salts, and proteins that can significantly interfere with the analysis, a phenomenon known as the "matrix effect."[5][6] This guide will equip you with the knowledge to identify, troubleshoot, and mitigate these effects.
Troubleshooting Guide
This section addresses specific issues you may encounter during method development and sample analysis for Tiotropium.
Question 1: I'm observing significant ion suppression and high variability in my Tiotropium signal. What is the likely cause and how can I fix it?
Answer:
Significant ion suppression is a common hurdle in the LC-MS/MS bioanalysis of Tiotropium, and it is most frequently caused by co-eluting endogenous phospholipids from the biological matrix (e.g., plasma or serum).[7][8] Because Tiotropium is a polar quaternary ammonium compound, it often elutes in the same chromatographic region as these interfering species in standard reversed-phase chromatography.
Causality: During the electrospray ionization (ESI) process, phospholipids compete with Tiotropium for ionization, effectively reducing the amount of Tiotropium ions that reach the mass spectrometer's detector.[9][10] This leads to a suppressed (lower) signal for your analyte and, because the concentration of these phospholipids can vary between individual samples, high variability in your results.[11]
Troubleshooting Steps:
-
Confirm Phospholipid Interference: A simple way to visualize the ion suppression zone is through a post-column infusion experiment.[12] Infuse a standard solution of Tiotropium at a constant rate post-column while injecting an extracted blank plasma sample. A dip in the Tiotropium signal baseline as the matrix components elute confirms the presence and retention time of the ion suppression zone.[7][12]
-
Improve Sample Preparation: The most effective way to combat this issue is to remove the interfering phospholipids before analysis.[5][9]
-
Protein Precipitation (PPT) is often insufficient: While simple, PPT removes proteins but leaves phospholipids in the supernatant, leading to significant matrix effects.[8][11]
-
Solid-Phase Extraction (SPE): This is a highly effective and commonly used technique for Tiotropium.[3][13] A well-developed SPE method can separate Tiotropium from the bulk of the matrix components. A mixed-mode cation exchange SPE can be particularly effective for a charged compound like Tiotropium.
-
Phospholipid Removal (PLR) Plates/Cartridges: These are specialized products designed to specifically remove phospholipids while allowing the analyte to pass through.[8][14][15] They can be used after an initial protein precipitation step and are very effective at reducing ion suppression.[14][15]
-
-
Chromatographic Optimization: While sample preparation is key, chromatography can also be optimized.
-
Gradient Elution: Use a gradient that effectively separates Tiotropium from the early-eluting salts and late-eluting phospholipids.
-
Alternative Chromatography: Consider Hydrophilic Interaction Liquid Chromatography (HILIC), which can provide different selectivity for polar compounds like Tiotropium and may better separate it from less polar interferences.[15]
-
Below is a workflow to guide your troubleshooting process for ion suppression.
Caption: Troubleshooting workflow for ion suppression.
Question 2: My recovery for Tiotropium is low and inconsistent. What factors should I investigate?
Answer:
Low and inconsistent recovery points to issues with your sample extraction procedure. For a polar, permanently charged molecule like Tiotropium, optimizing each step of the extraction is critical.
Potential Causes & Solutions:
-
Inadequate SPE Sorbent Selection: Tiotropium is a quaternary amine, making it a strong cation. Using a mixed-mode SPE sorbent with both reversed-phase and strong cation-exchange (SCX) properties is often ideal. The reversed-phase mechanism retains non-polar interferences, while the ion-exchange mechanism strongly retains the positively charged Tiotropium.
-
Incorrect pH during SPE Steps:
-
Loading: The sample should be loaded under acidic to neutral conditions (e.g., pre-treated with formic acid) to ensure Tiotropium is positively charged and retains well on a cation-exchange sorbent.
-
Washing: Use a non-polar wash (e.g., hexane) to remove lipids, followed by an acidic aqueous wash (e.g., dilute formic acid) to remove polar interferences without disrupting the strong cation-exchange interaction. A subsequent wash with a moderately polar organic solvent (e.g., methanol) can remove further interferences.
-
Elution: Elution from a cation-exchange sorbent requires a basic modifier in the elution solvent (e.g., 5% ammonium hydroxide in methanol) to neutralize the charge on the sorbent and release the Tiotropium.
-
-
Poor Liquid-Liquid Extraction (LLE) Partitioning: Due to its high polarity and permanent charge, LLE is generally challenging for Tiotropium.[16] It has a low partition coefficient (log P) and prefers to stay in the aqueous phase.[1] If LLE must be used, techniques like ion-pair extraction might be necessary, but this adds complexity. SPE is generally the more robust choice.[14][17]
-
Analyte Adsorption: Tiotropium can adsorb to plasticware (e.g., pipette tips, collection plates), especially at low concentrations. Using low-adsorption polypropylene labware can help mitigate this issue.
Question 3: I don't have a stable isotope-labeled internal standard (SIL-IS). Can I use an analog internal standard?
Answer:
Yes, you can use an analog internal standard, but it comes with significant caveats. The FDA guidance on bioanalytical method validation emphasizes that the internal standard should mimic the analyte as closely as possible.[18][19]
-
The Gold Standard (SIL-IS): A deuterated Tiotropium internal standard (e.g., Tiotropium-d3) is the ideal choice.[20][21] It has nearly identical chemical properties and chromatographic behavior to the analyte. Therefore, it co-elutes and experiences the same degree of ion suppression or enhancement, effectively compensating for matrix effects and variability in extraction recovery.[21]
-
Using an Analog IS: An analog IS (e.g., Ipratropium or another quaternary amine) is a structurally similar but different molecule.
-
Risk: The primary risk is that the analog may not experience the exact same matrix effects as Tiotropium.[6] If it elutes even slightly differently or responds differently to co-eluting interferences, it will not accurately compensate for signal variations, leading to inaccurate quantification.
-
Requirement: If you use an analog IS, you must rigorously validate the method to demonstrate that the matrix factor (the ratio of analyte response in matrix vs. neat solution) is consistent and close to 1 across multiple sources of matrix.[22] The IS-normalized matrix factor should also be evaluated to show consistent compensation.[6]
-
Recommendation: While an analog IS can be used, the development and validation process will be more challenging. Investing in a deuterated internal standard is highly recommended for a robust and reliable assay, especially for regulatory submissions.[20]
Frequently Asked Questions (FAQs)
FAQ 1: What is the best sample preparation technique for Tiotropium in plasma?
Solid-Phase Extraction (SPE) is widely regarded as the most effective and robust technique for extracting Tiotropium from plasma.[3][13] It provides superior cleanup compared to protein precipitation and is more suitable for a polar compound like Tiotropium than liquid-liquid extraction.[11][17]
| Technique | Pros | Cons | Applicability for Tiotropium |
| Protein Precipitation (PPT) | Simple, fast, inexpensive. | Poor cleanup, significant matrix effects from phospholipids.[8] | Not recommended as a standalone method. |
| Liquid-Liquid Extraction (LLE) | Good for non-polar compounds, can provide clean extracts. | Inefficient for polar, charged compounds like Tiotropium.[5][16] | Generally unsuitable; requires complex modifications. |
| Solid-Phase Extraction (SPE) | Excellent cleanup, removes interferences, allows for concentration.[5][14] | Requires method development, more time-consuming than PPT. | Highly Recommended. Mixed-mode cation exchange is ideal.[3] |
| Phospholipid Removal (PLR) | Specifically targets and removes phospholipids.[14] Very clean extracts. | Often used as a secondary cleanup step after PPT. | Excellent. Can be used in a pass-through mode for high throughput.[8] |
FAQ 2: How do I quantitatively assess matrix effects according to regulatory guidelines?
According to FDA guidance, you must quantitatively assess matrix effects to ensure the reliability of your method.[18][23] The standard approach involves calculating the Matrix Factor (MF).
Procedure (Post-Extraction Spike Method): [22]
-
Prepare Three Sets of Samples:
-
Set A: Neet solution of Tiotropium and IS prepared in the final reconstitution solvent.
-
Set B: Blank plasma from at least six different sources is extracted first, and then the Tiotropium and IS are spiked into the final extract.
-
Set C: Tiotropium and IS are spiked into the plasma before extraction. (This set is used to determine recovery).
-
-
Calculate the Matrix Factor (MF):
-
MF = (Peak Response of Analyte in Set B) / (Peak Response of Analyte in Set A)
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
An MF = 1 indicates no matrix effect.
-
-
Calculate the IS-Normalized Matrix Factor:
-
IS-Normalized MF = (Analyte/IS Peak Area Ratio in Set B) / (Analyte/IS Peak Area Ratio in Set A)
-
The goal is for this value to be close to 1, demonstrating that the IS effectively compensates for the matrix effect.[6]
-
The relative standard deviation (RSD) of the IS-normalized matrix factors from the different matrix sources should be ≤15%.
FAQ 3: What are the typical LC-MS/MS parameters for Tiotropium analysis?
-
Chromatography: Reversed-phase chromatography on a C18 column is common.[13][24] A typical mobile phase would consist of an aqueous component with an acidic modifier (e.g., 0.1% formic acid or ammonium acetate) and an organic component (e.g., methanol or acetonitrile).[13]
-
Ionization: Electrospray Ionization (ESI) in positive ion mode is used, as Tiotropium is a permanently charged quaternary amine.[13]
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is used for its high selectivity and sensitivity.
-
Precursor Ion: The molecular ion for Tiotropium is [M]+ at m/z 392.[13]
-
Product Ions: Common product ions resulting from fragmentation would be monitored for quantification and confirmation.
-
Detailed Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for Tiotropium from Human Plasma
This protocol is a general guideline using a mixed-mode strong cation exchange (SCX) SPE plate/cartridge. It should be optimized for your specific application.
Caption: A typical Solid-Phase Extraction (SPE) workflow.
Methodology:
-
Sample Pre-treatment:
-
To 100 µL of human plasma in a microcentrifuge tube, add 10 µL of the internal standard working solution (e.g., Tiotropium-d3).
-
Add 200 µL of 2% formic acid in water.
-
Vortex for 10 seconds to mix.
-
Centrifuge at 14,000 rpm for 5 minutes to pellet proteins.
-
-
SPE Plate/Cartridge Conditioning:
-
Condition the mixed-mode SCX SPE plate wells with 1 mL of methanol.
-
Equilibrate the wells with 1 mL of water, followed by 1 mL of 2% formic acid in water. Do not allow the sorbent to go dry.
-
-
Sample Loading:
-
Load the supernatant from the pre-treated sample onto the conditioned SPE plate.
-
Apply gentle vacuum or positive pressure to pass the sample through the sorbent at a slow, steady rate (~1 mL/min).
-
-
Wash Steps:
-
Wash 1: Wash the sorbent with 1 mL of 2% formic acid in water to remove polar interferences.
-
Wash 2: Wash the sorbent with 1 mL of methanol to remove less polar interferences.
-
Dry the sorbent thoroughly under high vacuum or positive pressure for 5 minutes.
-
-
Elution:
-
Place a clean collection plate under the SPE plate.
-
Elute the Tiotropium by adding 2 x 500 µL of 5% ammonium hydroxide in methanol. Allow the solvent to soak for 1 minute before passing it through.
-
-
Dry-down and Reconstitution:
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 80:20 water:acetonitrile with 0.1% formic acid).
-
Vortex, and inject into the LC-MS/MS system.
-
Protocol 2: Phospholipid Removal (PLR) using a Pass-Through Plate
This protocol is designed for high-throughput cleanup following a simple protein precipitation.
Methodology:
-
Protein Precipitation:
-
To 100 µL of plasma in a 96-well plate, add 10 µL of the internal standard working solution.
-
Add 300 µL of acetonitrile containing 1% formic acid to precipitate the proteins.
-
Seal the plate and vortex for 2 minutes.
-
Centrifuge the plate at 4000 rpm for 10 minutes.
-
-
Phospholipid Removal:
-
Place a phospholipid removal plate on top of a clean 96-well collection plate.
-
Transfer the supernatant from the protein precipitation step to the wells of the PLR plate.
-
Apply vacuum or positive pressure to pass the sample through the PLR plate into the collection plate. The phospholipids are retained by the sorbent, while Tiotropium passes through.
-
-
Analysis:
-
The filtrate in the collection plate can be directly injected into the LC-MS/MS system or evaporated and reconstituted if concentration is needed.
-
References
-
Advances in Sample Preparation: Removing Phospholipids from Biological Samples. Spectroscopy. [Link]
-
Rapid, Sensitive and Direct Quantitation of Tiotropium at sub-pg/mL in Plasma using Shimadzu LCMS-8060NX. Shimadzu Corporation. [Link]
-
Sensitive HPLC–ESI-MS Method for the Determination of Tiotropium in Human Plasma. Journal of Chromatographic Science. [Link]
-
Sensitive HPLC-ESI-MS method for the determination of tiotropium in human plasma. Journal of Chromatographic Science. [Link]
-
Attachment: Product Information: Tiotropium bromide. TGA Australia. [Link]
-
All You Need To Know About Phospholipid Removal (PLR). Element Lab Solutions. [Link]
-
Simple Approach for the Removal of Phospholipids in Small Molecule Quantitative Bioanalysis Using Ostro Sample Preparation Plates. Waters Corporation. [Link]
-
Anapharm Europe validates new LC/MS/MS bioanalytical method for Tiotropium. Anapharm. [Link]
-
Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. LCGC International. [Link]
-
Strategies for Dealing with Matrix Suppression in LC/MS/MS Bioanalyses. Labsci @ Pittcon. [Link]
-
Ammonium Sulfate Improves Detection of Hydrophilic Quaternary Ammonium Compounds through Decreased Ion Suppression in Matrix-Assisted Laser Desorption/Ionization Imaging Mass Spectrometry. PubMed. [Link]
-
Selective Depletion of Phospholipids in Bioanalysis using HybridSPE-PPT Technology. Chromatography Today. [Link]
-
Extraction Methods for The Removal of Phospholipids and Other Endogenous Material from A Biological Fluid. Future Science. [Link]
-
FDA guideline - Bioanalytical Method Validation. PharmaCompass. [Link]
-
Assessment of matrix effect in quantitative LC-MS bioanalysis. Taylor & Francis Online. [Link]
-
Essential FDA Guidelines for Bioanalytical Method Validation. Resolve Mass Spectrometry. [Link]
-
Bioanalytical Method Validation - Guidance for Industry. FDA. [Link]
-
Bioanalytical Method Validation FDA 2001.pdf. FDA. [Link]
-
Matrix Effect in Bioanalysis: An Overview. International Journal of Pharmaceutical and Phytopharmacological Research. [Link]
-
Ammonium Sulfate Improves Detection of Hydrophilic Quaternary Ammonium Compounds through Decreased Ion Suppression in Matrix-Assisted Laser Desorption/Ionization Imaging Mass Spectrometry. Analytical Chemistry. [Link]
-
Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. PMC - NIH. [Link]
-
Sensitive HPLC-ESI-MS method for the determination of tiotropium in human plasma. ResearchGate. [Link]
-
Bioanalytical Method Validation. FDA. [Link]
-
Tiotropium bromide - Wikipedia. Wikipedia. [Link]
-
Tiotropium Bromide - PubChem. NIH. [Link]
-
Matrix suppression and analyte suppression effects of quaternary ammonium salts in matrix-assisted laser desorption/ionization time-of-flight mass spectrometry. PubMed. [Link]
-
Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis. AMSbiopharma. [Link]
-
Mass Spectrometry In Bioanalysis: Liquid Chromatography-Tandem Mass Spectrometry (LC/MS/MS). Agno Pharmaceuticals. [Link]
-
Biochemical properties, pharmacokinetics and pharmacological response of tiotropium in chronic obstructive pulmonary disease patients. ResearchGate. [Link]
-
TIOTROPIUM BROMIDE. Chemical Land. [Link]
-
Liquid-Liquid Extraction of Polar Organic Compounds. LCGC International. [Link]
-
207070 Tiotropium bromide Clinpharm PREA. FDA. [Link]
-
Partitioned dispersive liquid-liquid microextraction: an approach for polar organic compounds extraction from aqueous samples. PubMed. [Link]
-
Workup for Polar and Water-Soluble Solvents. University of Rochester. [Link]
-
Solid-liquid extraction. Columbia University. [Link]
-
Matrix Effect in Bio-Analysis of Illicit Drugs with LC-MS/MS. CORE. [Link]
-
Liquid-Liquid Extraction. YouTube. [Link]
-
Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: influence of ionization type, sample preparation, and biofluid. PubMed. [Link]
-
Assessment of matrix effect in quantitative LC-MS bioanalysis. PMC - NIH. [Link]
-
Matrix Effect in Bio-Analysis of Illicit Drugs with LC-MS/MS: Influence of Ionization Type, Sample Preparation, and Biofluid. ResearchGate. [Link]
-
Solid Phase Extraction (SPE) Sample Preparation - Fundamentals. YouTube. [Link]
-
Solid Phase Extraction. Orochem Technologies. [Link]
-
Tiotropium Impurities Manufacturers & Suppliers. Daicel Pharma Standards. [Link]
-
Limitations of deuterium-labeled internal standards for quantitative electrospray ionization mass spectrometry analysis of fatty acid metabolites. PubMed. [Link]
Sources
- 1. tga.gov.au [tga.gov.au]
- 2. Tiotropium Bromide - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. ssi.shimadzu.com [ssi.shimadzu.com]
- 4. Anapharm Europe validates new LC/MS/MS bioanalytical method for Tiotropium - Anapharm [anapharmbioanalytics.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. tandfonline.com [tandfonline.com]
- 7. elementlabsolutions.com [elementlabsolutions.com]
- 8. waters.com [waters.com]
- 9. labscievents.pittcon.org [labscievents.pittcon.org]
- 10. agnopharma.com [agnopharma.com]
- 11. tandfonline.com [tandfonline.com]
- 12. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. chromatographytoday.com [chromatographytoday.com]
- 16. researchgate.net [researchgate.net]
- 17. fda.gov [fda.gov]
- 18. fda.gov [fda.gov]
- 19. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 23. pharmacompass.com [pharmacompass.com]
- 24. Sensitive HPLC-ESI-MS method for the determination of tiotropium in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Inconsistent Results with Deuterated Internal Standards
Welcome to the technical support center dedicated to resolving common challenges encountered when using deuterated internal standards (D-IS) in quantitative mass spectrometry. This guide is structured to provide researchers, scientists, and drug development professionals with a direct path from problem identification to resolution, grounded in scientific principles and field-proven experience.
Introduction: The "Gold Standard" and Its Imperfections
Deuterated internal standards are considered the "gold standard" for quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS).[1] The core principle is that a stable isotope-labeled (SIL) analog of the analyte, being chemically almost identical, will behave similarly during sample preparation, chromatography, and ionization.[2] By calculating the peak area ratio of the analyte to the D-IS, variations from sample loss, instrument drift, and matrix effects should be normalized, leading to accurate and precise quantification.[1][3]
However, the assumption that a D-IS will perfectly mimic the analyte is not always valid.[1][4] Inconsistent results, unacceptable variability in the internal standard response, and poor accuracy are common hurdles. This guide will dissect the root causes of these issues and provide systematic troubleshooting workflows.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of a deuterated internal standard?
A D-IS serves as an internal reference to correct for variability throughout the analytical workflow.[3] A known amount is added to all samples, including calibration standards and quality controls (QCs), ideally at the very beginning of the sample preparation process.[5][6] It is designed to compensate for:
-
Sample Preparation Losses: Inconsistent recovery during steps like liquid-liquid extraction (LLE) or solid-phase extraction (SPE).[7]
-
Instrumental Variability: Fluctuations in injection volume or mass spectrometer sensitivity.[7][8]
-
Matrix Effects: Ion suppression or enhancement caused by co-eluting components from the sample matrix (e.g., plasma, urine).[1][9][10]
Q2: My D-IS response is highly variable between samples. What does the FDA recommend?
The U.S. Food and Drug Administration (FDA) has published guidance on this issue.[5][11] The core principle is to evaluate the IS response in unknown samples relative to the response in calibrators and QCs within the same run.[5][12] While there are no rigid acceptance criteria, significant deviations may indicate an issue. For example, IS responses in unknown samples that are consistently lower or higher than those in calibrators and QCs warrant investigation and potential re-analysis of a subset of those samples.[5] Many labs establish internal SOPs to flag samples where the IS response deviates by more than 50% from the mean of the calibrators and QCs.[8][13]
Q3: Can the D-IS itself be a source of the unlabeled analyte?
Yes. This is an issue of isotopic purity . The D-IS stock material may contain a small percentage of the unlabeled analyte.[14] This can lead to a positive bias, particularly at the lower limit of quantitation (LLOQ), by contributing to the analyte's signal.[14] It is crucial to use a D-IS with high isotopic enrichment (typically ≥98%) and to verify its purity.[15][16]
Q4: Why is my deuterated standard eluting slightly earlier than my analyte in reversed-phase chromatography?
This is known as the chromatographic isotope effect .[1] Replacing hydrogen with the heavier deuterium isotope can subtly alter the molecule's physicochemical properties, such as its lipophilicity.[17] In reversed-phase LC, deuterated compounds are often slightly less retained and elute marginally earlier than their non-deuterated counterparts.[1] While often minor, this can become a significant problem if it leads to differential matrix effects.[1][17]
Part 1: Troubleshooting Guide - From Symptom to Solution
This section is organized by common symptoms observed in the laboratory. For each symptom, we explore the potential causes and provide a logical troubleshooting workflow.
Symptom 1: High Variability or Drifting Internal Standard (IS) Response Across an Analytical Run
Your calibration curve looks good, and your QCs pass, but the IS area for your unknown samples is either erratic or shows a clear trend (e.g., decreasing throughout the run).
This is the most common and complex issue. The fundamental assumption that the D-IS experiences the same degree of ion suppression or enhancement as the analyte breaks down.[1][4]
-
Causality: If the D-IS and analyte do not perfectly co-elute, they can be exposed to different co-eluting matrix components as they enter the ion source.[9][17] This leads to them experiencing different degrees of ion suppression, invalidating the analyte/IS ratio.[1] This effect can be highly variable from one sample matrix to another (e.g., different patient plasma samples).[10]
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for differential matrix effects.
The deuterium label on your standard is not stable and is exchanging with hydrogen from the solvent or matrix.[18][19]
-
Causality: This chemical reaction, known as H/D or D-H exchange, converts the D-IS back to the unlabeled analyte, causing a decrease in the IS signal and a corresponding (and artificial) increase in the analyte signal.[19] The stability of the deuterium label is highly dependent on its position in the molecule, as well as pH, temperature, and solvent composition.[18][19]
-
Highly Labile Positions: Deuterium on heteroatoms (-OH, -NH, -SH) is extremely prone to exchange.[18][20]
-
Moderately Labile: Deuterium on carbons adjacent to carbonyl groups can exchange via keto-enol tautomerism, especially under acidic or basic conditions.[19][20]
-
Stable Positions: Deuterium on aromatic rings or alkyl chains is generally stable.
-
-
Troubleshooting & Prevention Protocol:
-
Review Certificate of Analysis (CoA): Check the position of the deuterium labels on the molecule. If they are in labile positions, instability is highly likely.
-
Solvent Selection: Reconstitute and store D-IS stock solutions in aprotic solvents like acetonitrile (ACN) whenever possible. Avoid prolonged exposure to protic solvents like water or methanol.[18]
-
Control pH: The rate of exchange is often minimized at a specific pH, typically acidic (e.g., pH 2.5-3.0).[18] Both neutral and basic conditions can accelerate exchange.[18]
-
Maintain Low Temperature: Perform all sample preparation steps at low temperatures (e.g., on an ice bath) to slow the reaction rate.[18]
-
Perform a Stability Test: Incubate the D-IS in the blank biological matrix under your intended processing and storage conditions. Analyze the samples at various time points to monitor for any decrease in the D-IS signal or increase in the analyte signal.
-
Symptom 2: Inaccurate Results (Bias) Despite a Stable IS Response
Your QCs fail for accuracy, consistently measuring too high or too low, even though the IS response appears stable and the calibration curve is linear.
As mentioned in the FAQs, the D-IS material contains a significant amount of the unlabeled analyte.
-
Causality: This unlabeled impurity contributes directly to the analyte's measured peak area, creating a positive bias in the final calculated concentration. This effect is most pronounced at the LLOQ.[14]
-
Verification and Correction Protocol:
-
Analyze the IS Solution: Prepare a "zero sample" (blank matrix spiked only with the D-IS at the working concentration).
-
Monitor Analyte Channel: Analyze this sample and measure the response in the mass transition for the unlabeled analyte.
-
Calculate Contribution: The response in the analyte channel should not be more than 5% of the analyte response in the LLOQ sample, per ICH M10 guidance.[12]
-
Action: If the contribution is too high, you must source a D-IS with higher isotopic purity. A purity of ≥98% is recommended.[15][16] High-resolution mass spectrometry (HRMS) or NMR can be used to experimentally verify isotopic purity.[14][21]
-
There is interference between the mass spectrometric signals of the analyte and the D-IS.
-
Causality:
-
Analyte to IS: The M+2 or M+3 natural isotope peak of the analyte may have the same mass-to-charge ratio (m/z) as a low-mass D-IS (e.g., a d2 or d3-labeled standard). This causes the analyte to contribute to the IS signal, leading to an underestimation of the true concentration.[14]
-
IS to Analyte: If the D-IS loses a deuterium atom in the ion source (in-source fragmentation), it can contribute to the analyte signal, causing an overestimation.
-
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for crosstalk and interference.
Part 2: Data Summary & Acceptance Criteria
Method validation and routine analysis require clear criteria for evaluating IS performance. The following table provides typical acceptance criteria based on regulatory guidance and common laboratory practice.
| Parameter | Acceptance Criteria | Rationale & Reference |
| IS Response in Unknowns vs. Calibrators/QCs | Response in unknowns should generally be within 50% to 150% of the mean response of calibrators and QCs in the run. | A significant deviation suggests a sample-specific matrix effect or other anomaly that may impact data accuracy.[5][8][13] |
| IS Response in Blanks (Interference Check) | The response of any interfering peak at the retention time of the IS should not be more than 5% of the IS response in the LLOQ sample. | Ensures that the blank matrix does not contain components that could artificially inflate the IS signal.[8] |
| Analyte Response in IS-Only Sample (Purity Check) | The analyte signal in a sample containing only the IS should not exceed 5% of the analyte response at the LLOQ. | Controls for bias caused by the contribution of unlabeled analyte present as an impurity in the D-IS material.[12] |
| Chromatographic Co-elution | Analyte and D-IS peaks should be chromatographically resolved from matrix interferences and should have near-perfect overlap. | Essential for ensuring both compounds experience the same ionization conditions and matrix effects.[1][9][17] |
References
- Technical Support Center: Ion Suppression Effects on Deuterated Internal Standards. Benchchem.
- Addressing deuterium-hydrogen exchange issues with deuterated standards. Benchchem.
- Evaluation of Internal Standard Responses During Chromatographic Bioanalysis: Questions and Answers Guidance for Industry. U.S. Food and Drug Administration (FDA).
- FDA publishes Q&A on Internal Standard Responses in Chromatography Bioanalysis. European Compliance Academy.
- The matrix effect of various matrices on the peak area of the... ResearchGate.
- Evaluation of Internal Standard Responses During Chromatographic Bioanalysis: Questions and Answers. U.S. Food and Drug Administration (FDA).
- Enhancing the stability of deuterated internal standards in biological samples. Benchchem.
- Technical Support Center: Troubleshooting Deuterated Internal Standards in LC-MS/MS. Benchchem.
- Technical Support Center: Correcting for Matrix Effects in LC-MS with Deuterated Internal Standards. Benchchem.
- The Importance of Complete Overlapping of Analyte and Internal Standard Peaks in Eliminating Matrix Effects with Liquid Chromatography–Mass Spectrometry (LC–MS). Chromatography Online.
- Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays? American Association for Clinical Chemistry.
- Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry. ResearchGate.
- Ask the Experts: the impact of internal standard response variability during chromatographic bioanalysis. Bioanalysis Zone.
- Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays? A case study using plasma free metanephrine and normetanephrine. PubMed.
- The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Waters Corporation.
- Technical Support Center: Troubleshooting Internal-Standard-Variability-in-Bioanalytical-Assays. Benchchem.
- Deuterium-hydrogen exchange issues with deuterated internal standards. Benchchem.
- Deuterated Standards for LC-MS Analysis. ResolveMass Laboratories Inc.
- The Value of Deuterated Internal Standards. KCAS Bioanalytical Services.
- Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe? BioPharma Services.
- Internal Standards - What Are They? How Do I Choose, Use and Benefit From Them? SCION Instruments.
- Common pitfalls in using deuterated standards and how to avoid them. Benchchem.
- Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. ResolveMass Laboratories Inc.
- Why can the deuterated internal standard method be used for quantification in the detection of serum 25-hydroxyvitamin D by high-performance liquid chromatography-tandem mass spectrometry? Can ordinary chromatographic methods use this method for quantification? Quora.
- The Indispensable Role of Deuterated Internal Standards in Quantitative Analysis: A Technical Guide. Benchchem.
- Designing Stable Isotope Labeled Internal Standards. Acanthus Research Inc.
- A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR. Analytical Methods.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. myadlm.org [myadlm.org]
- 5. fda.gov [fda.gov]
- 6. FDA publishes Q&A on Internal Standard Responses in Chromatography Bioanalysis - ECA Academy [gmp-compliance.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 11. Evaluation of Internal Standard Responses During Chromatographic Bioanalysis: Questions and Answers | FDA [fda.gov]
- 12. bioanalysis-zone.com [bioanalysis-zone.com]
- 13. biopharmaservices.com [biopharmaservices.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. resolvemass.ca [resolvemass.ca]
- 16. resolvemass.ca [resolvemass.ca]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 21. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Impact of deuterium isotope effects on Tiotropium quantification.
A Senior Application Scientist's Guide to Navigating Deuterium Isotope Effects
Welcome to the technical support guide for the quantification of Tiotropium. This resource is designed for researchers, scientists, and drug development professionals who utilize deuterated internal standards in their analytical workflows. As your dedicated application scientist, I've structured this guide to move beyond simple protocols and delve into the causality and scientific reasoning behind the challenges you may face, particularly the nuances of deuterium isotope effects. Our goal is to empower you with the expertise to troubleshoot issues, validate your methods, and ensure the highest integrity for your quantitative data.
Frequently Asked Questions: Understanding the Fundamentals
This section addresses the foundational concepts of deuterium isotope effects in the context of LC-MS/MS analysis.
Q1: What is a deuterium isotope effect and why does it matter in chromatography?
A deuterium isotope effect in chromatography refers to the change in retention time observed between a compound and its deuterated isotopologue (e.g., Tiotropium vs. Tiotropium-d3).[1] Typically, the deuterated compound elutes slightly earlier than the non-deuterated analyte.[1][2] This occurs because the carbon-deuterium (C-D) bond is slightly shorter and stronger than the carbon-hydrogen (C-H) bond, which can lead to subtle changes in the molecule's polarity and its interaction with the chromatographic stationary phase.[3][4] While often small, this chromatographic shift is a critical parameter to monitor as it can, under certain conditions, impact quantification accuracy.[5]
Q2: If deuterated standards can cause chromatographic shifts, why are they considered the "gold standard" for LC-MS/MS quantification?
Stable isotope-labeled (SIL) internal standards, like Tiotropium-d3, are considered the gold standard because they are chemically almost identical to the analyte.[6][7] This near-identical nature ensures they behave similarly during sample preparation, extraction, and ionization.[6][8] An ideal SIL internal standard co-elutes with the analyte, effectively compensating for variations in sample loss, instrument drift, and, most importantly, matrix effects (ion suppression or enhancement).[6][7] This leads to significantly higher accuracy and precision compared to using non-deuterated (analogue) internal standards.[7] The benefits of this comprehensive correction far outweigh the manageable challenges posed by small chromatographic shifts.
Q3: Can the position of deuterium labeling on the Tiotropium molecule influence the isotope effect?
Yes, the location and number of deuterium atoms can influence the magnitude of the isotope effect.[4][9] Deuteration at sites involved in metabolic pathways can introduce a kinetic isotope effect, slowing down metabolism for the deuterated standard.[10] For chromatographic purposes, labeling on a stable part of the molecule is crucial. Deuteration on or near a site that interacts with the stationary phase may have a more pronounced effect on retention time. It is also critical to ensure the deuterium atoms are not on exchangeable sites (like -OH or -NH groups), where they could be lost and replaced with hydrogen from the solvent, compromising the integrity of the standard.[5][11]
Troubleshooting Guide: From Symptoms to Solutions
This section is formatted to help you diagnose and resolve specific issues encountered during the analysis of Tiotropium using a deuterated internal standard.
Problem 1: My Tiotropium-d3 internal standard (IS) peak is consistently eluting before the Tiotropium analyte peak. Is this a problem?
-
Initial Assessment: A small, consistent, and reproducible shift in retention time (RT) where the deuterated IS elutes slightly earlier is a known and often acceptable manifestation of the chromatographic isotope effect.[1][2]
-
Potential Causes & Solutions:
-
Normal Isotope Effect: This is the most likely cause. The key is to ensure the degree of separation does not compromise data quality.
-
Action: Monitor the RT shift across your entire analytical batch. As long as the shift is consistent (e.g., ΔRT is within a narrow, predefined window) and the peaks are sufficiently resolved for accurate integration, the method can be considered valid.
-
-
Risk of Differential Matrix Effects: The primary concern with chromatographic separation between the analyte and IS is the potential for them to experience different degrees of ion suppression or enhancement.[9] If the leading edge of the analyte peak or the tailing edge of the IS peak falls into a region of the chromatogram with a different matrix environment, the ratio of their responses will be skewed, leading to inaccurate results.[5]
-
Action: Conduct a post-column infusion experiment to map the regions of ion suppression in your chromatogram.[12] Overlay your analyte and IS peaks on this map. If they reside in a region with a stable, consistent matrix effect, the quantification will likely be accurate. If the separation causes one peak to be in a more heavily suppressed zone than the other, method optimization is required.
-
-
Chromatographic Conditions: The choice of column and mobile phase can influence the magnitude of the separation.
-
Action: To reduce the separation, you can experiment with different stationary phases (e.g., C18, Phenyl-Hexyl) or modify the mobile phase composition (e.g., adjust organic solvent ratio, buffer pH, or additive concentration). However, be aware that changes aimed at reducing the isotope shift may negatively impact other critical aspects of the separation, such as resolution from other interferences.
-
-
Problem 2: The accuracy and precision of my quality control (QC) samples are poor, despite using a deuterated internal standard.
-
Initial Assessment: Poor accuracy and precision are red flags indicating that the internal standard is not effectively correcting for variability. This often points to issues beyond simple instrument drift.
-
Caption: Troubleshooting logic for poor accuracy and precision.
-
Potential Causes & Solutions:
-
Inconsistent Sample Preparation: The IS corrects for variability during injection and ionization, but not for errors in its own addition.
-
Action: Verify the precision of your pipettes and autodilutors. Ensure the IS spiking solution is vortexed before use and added consistently to every sample, standard, and QC.
-
-
Differential Matrix Effects: As described in Problem 1, if the analyte and IS separate chromatographically, they may be affected differently by co-eluting matrix components.[9] This effect can vary from sample to sample, destroying precision.
-
Action: Re-evaluate your sample cleanup procedure. A more rigorous Solid Phase Extraction (SPE) protocol may be needed to remove interfering matrix components.[13] Alternatively, adjust chromatography to minimize the separation or shift the analyte and IS to a "quieter" region of the chromatogram.
-
-
IS Instability (Deuterium Exchange): If deuterium atoms are in chemically labile positions, they can exchange with protons from solvents (especially protic solvents like water or methanol) or acidic/basic conditions during sample processing.[5][11] This converts the deuterated IS into a mix of partially deuterated or non-deuterated forms, compromising quantification.
-
Action: Consult the Certificate of Analysis for your Tiotropium-d3 standard to confirm the location of the labels. When preparing stock solutions, consider using aprotic or deuterated solvents for long-term storage to minimize the risk of back-exchange.[5]
-
-
Cross-talk: This occurs when an isotope from the analyte contributes to the signal of the internal standard, or vice-versa. It is generally a minor issue with sufficient mass separation (e.g., d3) but should be checked.
-
Action: Analyze a high-concentration sample of the Tiotropium standard while monitoring the MRM transition for Tiotropium-d3. Then, analyze a sample of the Tiotropium-d3 standard while monitoring the analyte transition. The signal in each case should be negligible (e.g., <0.1% of the primary signal).
-
-
Experimental Protocol: Quantitative Analysis of Tiotropium in Human Plasma
This protocol provides a robust starting point for method development, incorporating best practices to mitigate isotope effects.
1. Materials & Reagents
-
Tiotropium Bromide Reference Standard
-
Tiotropium-d3 Internal Standard
-
HPLC or UPLC-grade Methanol, Acetonitrile, and Water
-
Ammonium Acetate
-
Solid Phase Extraction (SPE) Cartridges (e.g., C18)
-
Human Plasma (K2EDTA)
2. Standard & IS Preparation
-
Stock Solutions (1 mg/mL): Prepare separate stock solutions of Tiotropium and Tiotropium-d3 in methanol. Store at -20°C.
-
Working Standard Solutions: Prepare a series of calibration standards by serially diluting the Tiotropium stock solution with 50:50 Methanol:Water to cover the desired quantification range (e.g., 1-50 pg/mL).[13]
-
Internal Standard Spiking Solution (0.5 µg/mL): Dilute the Tiotropium-d3 stock solution with methanol.[13]
3. Sample Preparation (Solid Phase Extraction)
-
To 500 µL of plasma sample, standard, or QC, add 50 µL of the IS spiking solution.
-
Vortex briefly to mix.
-
Condition the SPE cartridge according to the manufacturer's instructions (typically with methanol followed by water).
-
Load the plasma sample onto the cartridge.
-
Wash the cartridge to remove interferences (e.g., with a low-percentage organic solvent wash).
-
Elute Tiotropium and Tiotropium-d3 using an appropriate elution solvent (e.g., Methanol with additives).[13]
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40-50°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
4. LC-MS/MS System & Conditions
The following table summarizes typical starting conditions. Optimization is required for your specific instrumentation and application.
| Parameter | Recommended Condition | Rationale & Causality |
| LC System | UPLC or HPLC system coupled to a triple quadrupole mass spectrometer | Provides the necessary sensitivity and selectivity for low pg/mL quantification.[7][13] |
| Column | Reversed-phase C18, < 3 µm particle size (e.g., 2.1 x 50 mm) | C18 columns provide good retention for the quaternary ammonium structure of Tiotropium.[13] |
| Mobile Phase A | 40mM Ammonium Acetate in Water | Ammonium acetate is a volatile buffer compatible with mass spectrometry and helps to improve peak shape.[13] |
| Mobile Phase B | Methanol | A common organic modifier for reversed-phase chromatography. |
| Gradient | Start with a low percentage of B, ramp up to elute Tiotropium, then re-equilibrate. | A gradient allows for efficient elution of the analyte while separating it from early-eluting matrix components. |
| Flow Rate | 0.3 - 0.5 mL/min | Appropriate for a 2.1 mm ID column, balancing analysis time and separation efficiency. |
| Column Temp | 30 - 40°C | Controls retention time and viscosity. Maintaining a stable temperature is crucial for RT reproducibility.[14] |
| Ionization | Electrospray Ionization (ESI), Positive Mode | Tiotropium contains a permanently charged quaternary amine, making it highly suitable for positive mode ESI. |
| MRM Transitions | Tiotropium: m/z 392 -> [Fragment Ion] Tiotropium-d3: m/z 395 -> [Fragment Ion] | Precursor ion corresponds to the monoisotopic mass. Fragment ions must be optimized via infusion to find the most stable and abundant product ions for quantification. |
5. Data Analysis
-
Integrate the peak areas for both the Tiotropium and Tiotropium-d3 MRM transitions.
-
Calculate the Peak Area Ratio (PAR) = (Area of Tiotropium) / (Area of Tiotropium-d3).
-
Construct a calibration curve by plotting the PAR versus the concentration of the calibration standards.
-
Apply a weighted (e.g., 1/x or 1/x²) linear regression to the calibration curve.
-
Calculate the concentration of Tiotropium in unknown samples and QCs using the regression equation.
Caption: General experimental workflow for Tiotropium quantification.
References
- BenchChem. (2025). A Comparative Guide to the Quantification of Tiotropium Bromide Impurity A: Linearity and Range. Benchchem.com.
-
Li, W., et al. (2008). Sensitive HPLC–ESI-MS Method for the Determination of Tiotropium in Human Plasma. Journal of Chromatographic Science, 46(5), 444–448. [Link]
-
Chromatography Forum. (2013). Internal standard in LC-MS/MS. [Link]
-
Shu-guang, J. (n.d.). Determination of tiotropium bromide and its related substances by HPLC. Pharmaceutical and Clinical Research. Retrieved from [Link]
-
Shah, D., et al. (2020). Rp-HPLC Method Development and Validation for The Quantification of Tiotropium Bromide and Formoterol Fumarate Dihydrate Rotacaps. African Journal of Biomedical Research, 23(1). [Link]
-
Patil, S. S., et al. (2022). Quantitative Determination of Related Substances in Formoterol Fumarate and Tiotropium in Tiomate Transcaps® Dry Powder Inhaler. Turkish Journal of Pharmaceutical Sciences, 19(1), 59-69. [Link]
-
Reddit. (2016). Deuterated internal standard retention times. r/chemistry. [Link]
-
ResolveMass Laboratories Inc. (2024). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. [Link]
-
ResearchGate. (2013). Which internal standard? Deuterated or C13 enriched?. [Link]
-
Tsikas, D. (2020). Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS. International Journal of Molecular Sciences, 21(23), 9037. [Link]
-
Iyer, S. S., et al. (2004). Evaluation of Deuterium Isotope Effects in Normal-Phase LC–MS–MS Separations Using a Molecular Modeling Approach. Journal of Chromatographic Science, 42(7), 383–387. [Link]
-
Le, T. N., et al. (2021). Improvement of Electrospray Ionization Response Linearity and Quantification in Dissolved Organic Matter Using Synthetic Deuterated Internal Standards. ACS Omega, 6(50), 34764–34771. [Link]
-
ResearchGate. (n.d.). Matrix effects on mass spectrometric determinations of four pharmaceuticals and personal care products in water, sediments, and biota. Retrieved from [Link]
-
ResearchGate. (n.d.). Matrix effects, quantified by comparing the response of each compound spiked in the matrix relative to the response in milliQ water. Retrieved from [Link]
-
Brophy, J., et al. (2023). Hydrogen-Deuterium-Exchange-Based Mass Distribution Shifts in High-Resolution Cyclic Ion Mobility Separations. Journal of the American Society for Mass Spectrometry, 34(5), 896–904. [Link]
-
Brophy, J., et al. (2023). Hydrogen Deuterium Exchange-Based Mass Distribution Shifts in High-Resolution Cyclic Ion Mobility Separations. Journal of the American Society for Mass Spectrometry, 34(5), 896–904. [Link]
-
Zhang, X., et al. (2016). Matrix Effects and Matrix Affects: The Impact of Different Sample Matrices on Sample Preparation and Chromatographic Analysis. Chromatography Today. [Link]
-
ResearchGate. (n.d.). In electrospray ionization source hydrogen/deuterium exchange LC-MS and LC-MS/MS for characterization of metabolites. Retrieved from [Link]
-
ResearchGate. (n.d.). Particle size and gastrointestinal absorption influence tiotropium pharmacokinetics: a pilot bioequivalence study of PUR0200 and Spiriva HandiHaler. Retrieved from [Link]
-
Pashley, S., et al. (2019). A rapid MS/MS method to assess the deuterium kinetic isotope effect and associated improvement in the metabolic stability of deuterated PBR111. Journal of Labelled Compounds and Radiopharmaceuticals, 62(5), 260-267. [Link]
-
Iyer, S. S., et al. (2004). Evaluation of deuterium isotope effects in normal-phase LC-MS-MS separations using a molecular modeling approach. Journal of Chromatographic Science, 42(7), 383-7. [Link]
-
Calzetta, L., et al. (2016). Tiotropium formulations and safety: a network meta-analysis. Therapeutic Advances in Respiratory Disease, 10(4), 335-46. [Link]
-
U.S. Food and Drug Administration. (n.d.). Draft Guidance on Tiotropium Bromide. [Link]
-
Perry, J. D., et al. (2016). Particle size and gastrointestinal absorption influence tiotropium pharmacokinetics: a pilot bioequivalence study of PUR0200 and Spiriva HandiHaler. British Journal of Clinical Pharmacology, 82(4), 1075-84. [Link]
-
ResearchGate. (n.d.). Evaluation of Deuterium Isotope Effects in Normal-Phase LC-MS-MS Separations Using a Molecular Modeling Approach. Retrieved from [Link]
-
Zakaria, R., et al. (2019). Need of a dedicated isotopic internal standard for accurate 3-epi-25(OH)D3 quantification by LC-MS/MS. Clinical Chemistry and Laboratory Medicine, 57(7), e141-e144. [Link]
-
ReliableRx Pharmacy. (n.d.). Best Online Pharmacy. Retrieved from [Link]
-
Mayo Clinic. (2024). Tiotropium (Inhalation Route). [Link]
-
ResearchGate. (n.d.). Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry. Retrieved from [Link]
-
ResearchGate. (n.d.). Deuterium isotope effects in mianserin. Retrieved from [Link]
Sources
- 1. Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Internal standard in LC-MS/MS - Chromatography Forum [chromforum.org]
- 3. reddit.com [reddit.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. resolvemass.ca [resolvemass.ca]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. academic.oup.com [academic.oup.com]
- 10. DSpace [apo.ansto.gov.au]
- 11. researchgate.net [researchgate.net]
- 12. Evaluation of the matrix effect of different sample matrices for 33 pharmaceuticals by post-column infusion. | Sigma-Aldrich [sigmaaldrich.com]
- 13. academic.oup.com [academic.oup.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Minimizing Carryover in High-Sensitivity Tiotropium Assays
Welcome to the technical support center for high-sensitivity Tiotropium bioanalysis. This guide is designed for researchers, scientists, and drug development professionals to address the persistent challenge of analytical carryover. As a quaternary ammonium compound, Tiotropium's chemical properties make it particularly prone to adsorption within LC-MS/MS systems, leading to compromised data integrity in pharmacokinetic and other trace-level studies.[1][2][3]
This document provides in-depth, field-proven troubleshooting strategies, detailed protocols, and a comprehensive FAQ section to help you diagnose, mitigate, and prevent Tiotropium carryover effectively.
Understanding Tiotropium Carryover: The "Why"
Tiotropium is a long-acting muscarinic antagonist used in the treatment of chronic obstructive pulmonary disease (COPD).[4][5] Its structure includes a permanently charged quaternary ammonium group. This positive charge causes Tiotropium to readily engage in strong ionic interactions with any negatively charged or polar surfaces within the analytical flow path, particularly deprotonated silanols on silica-based columns or metal surfaces in tubing and valves.[6] This "stickiness" is the primary reason it is difficult to completely flush from the system after the injection of a high-concentration sample, leading to its appearance in subsequent blank or low-concentration sample injections.[7][8]
Frequently Asked Questions (FAQs)
Q1: What is analytical carryover and what are the regulatory expectations?
A: Analytical carryover is the appearance of an analyte signal in a sample or blank injection that originates from a preceding, more concentrated sample.[9] It is a critical parameter evaluated during bioanalytical method validation. According to regulatory bodies like the U.S. Food and Drug Administration (FDA) through the harmonized ICH M10 guidance, carryover must be assessed to ensure it does not affect the accuracy of study sample concentrations.[10][11][12] The generally accepted criterion is that the response in a blank sample immediately following the injection of the highest calibration standard (Upper Limit of Quantification, ULOQ) should not be greater than 20% of the response of the Lower Limit of Quantification (LLOQ).[13][14][15]
Q2: What are the most common sources of carryover in an LC-MS/MS system?
A: The autosampler is the most frequent culprit due to the high concentration of the analyte it handles and the complexity of its flow paths.[14][16] Key components to investigate include:
-
Injector Needle: Both the inner and outer surfaces can retain the analyte.
-
Injector Valve & Rotor Seal: Scratches or wear on the rotor seal can create microscopic pockets that trap the analyte.[16][17]
-
Sample Loop: Adsorption can occur on the inner surface of the loop.
-
Transfer Tubing & Fittings: Improperly seated fittings can create unswept "dead volumes" where the sample can be trapped.[18]
-
Analytical Column: Strong, irreversible binding to the stationary phase can occur, especially if the column is not adequately cleaned between runs.[7][19]
Q3: How can I definitively distinguish between carryover and system contamination?
A: A systematic injection sequence is the best way to diagnose the issue. Contamination results in a relatively constant background signal in all blanks, whereas carryover diminishes with successive blank injections.[9][17] A typical diagnostic sequence is:
-
Inject a fresh, clean blank (Pre-ULOQ Blank). This should be clean.
-
Inject the highest concentration standard (ULOQ).
-
Inject a blank immediately after (Post-ULOQ Blank 1).
-
Inject a second consecutive blank (Post-ULOQ Blank 2).
If the peak is due to carryover, its area will be highest in "Post-ULOQ Blank 1" and significantly lower or absent in "Post-ULOQ Blank 2". If the peak area is similar across all blanks, the issue is likely contamination of a solvent, mobile phase, or the blank matrix itself.[9][17]
Systematic Troubleshooting Guide
This section provides a deeper, problem-oriented approach to resolving persistent carryover issues.
Logical Troubleshooting Workflow
The following diagram outlines a systematic approach to identifying and resolving the source of carryover.
Q: My troubleshooting points to the autosampler. What is the most effective wash solvent strategy for Tiotropium?
A: A single-component wash solvent is often insufficient for a sticky, charged molecule like Tiotropium.[20] An effective wash solution must counteract both ionic and hydrophobic interactions. A multi-component, optimized rinse solvent is crucial. Consider using a "magic mixture" that includes:
-
An acidic aqueous component: To disrupt ionic binding by providing counter-ions and neutralizing negatively charged surfaces.
-
A protic organic solvent (e.g., Methanol/Isopropanol): To disrupt hydrogen bonding.
-
An aprotic organic solvent (e.g., Acetonitrile): To effectively remove compounds adsorbed via hydrophobic interaction.[21]
| Component | Example Concentration | Mechanism of Action | Reference |
| Acidified Water | 0.2 - 1.0% Formic Acid in Water | Disrupts ionic interactions by protonating silanol groups and providing a competitive counter-ion environment. | [9][22] |
| Methanol | 25-50% | Strong protic solvent, effective at removing polar compounds. | [21] |
| Acetonitrile | 25-50% | Strong aprotic solvent, effective at removing non-polar/hydrophobic compounds. | [21] |
| Isopropanol (IPA) | 10-20% | Strong organic solvent that can help solubilize stubborn residues. | [21] |
Protocol Tip: Many modern autosamplers allow for multiple wash solvents. Program a sequence that starts with an acidic aqueous wash followed by a strong organic wash for maximum cleaning efficiency.[20] Ensure the wash volume is at least 10 times the injection volume.[16]
Q: I've optimized the wash solvent, but carryover persists. What hardware issues should I investigate?
A: If a robust wash solvent is not solving the problem, the issue is likely mechanical.
-
Inspect the Rotor Seal: This is a consumable part that wears over time. Scratches on the seal surface can trap analytes. Replace it as part of routine preventive maintenance.[16][17]
-
Check Fittings: Loosen and retighten all PEEK fittings between the injector and the column. An improperly seated ferrule can create a small void (dead volume) that is not efficiently swept by the mobile phase, trapping the sample.[18]
-
Consider Loop/Needle Material: While less common, Tiotropium may have a high affinity for standard stainless steel. If problems are intractable, investigate alternative materials like PEEK for the sample loop.[18]
Q: How can I use mobile phase additives to reduce carryover during the analytical run?
A: Mobile phase additives can significantly improve peak shape and reduce carryover by minimizing analyte-surface interactions on the column and throughout the system.[23][24][25]
-
Use a Competing Agent: Adding a low concentration of an ammonium salt (e.g., 5-10 mM Ammonium Formate) to the aqueous mobile phase is highly effective. The ammonium ions act as a competing agent, binding to the active silanol sites on the column and preventing Tiotropium from interacting with them.[26]
-
Control pH: Maintaining a low pH with an additive like formic acid (e.g., 0.1%) helps keep silanol groups protonated (neutral), reducing the ionic interaction with the positively charged Tiotropium molecule.[27]
Experimental Protocols
Protocol 1: Aggressive LC System & Column Cleaning
This protocol is designed for periodic, deep cleaning of a system used for analyzing basic compounds like Tiotropium. Warning: Always ensure solvents are miscible and disconnect the mass spectrometer before performing this procedure.
-
Disconnect Column: Remove the analytical column and replace it with a zero-dead-volume union.
-
System Purge (Aqueous): Flush all LC lines (both pumps if using a binary system) with HPLC-grade water for 15 minutes.
-
Acidic Wash: Flush the system with a solution of 5% Formic Acid in water for 30 minutes. This helps remove ionically bound basic compounds.
-
Intermediate Rinse: Flush with HPLC-grade water for 15 minutes to remove the acid.
-
Organic Wash: Flush the system with 100% Isopropanol for 30 minutes. IPA is an excellent solvent for removing a wide range of organic residues.
-
Re-equilibration: Flush the system with your initial mobile phase conditions for at least 30 minutes before reconnecting the column.
-
Column Cleaning: The column can be cleaned separately according to the manufacturer's instructions, often involving reversed-direction flushing with strong solvents like acetonitrile or isopropanol.[28]
Protocol 2: Carryover Source Isolation Test
This protocol helps determine if the carryover source is pre-column (autosampler) or on-column.
-
Establish Carryover: First, confirm the presence of carryover using the standard diagnostic sequence (Blank, ULOQ, Blank) with the analytical column installed. Quantify the carryover peak area in the post-ULOQ blank.
-
Remove Column: Power down the column heater, disconnect the analytical column, and replace it with a zero-dead-volume union.
-
Repeat Injection Sequence: Without the column, repeat the exact same injection sequence: inject a blank, then the ULOQ standard, then another blank.
-
Analyze Results:
-
Carryover Disappears: If the peak in the post-ULOQ blank is gone or significantly reduced, the analytical column is the primary source of the carryover.[9]
-
Carryover Persists: If the peak in the post-ULOQ blank remains, the source is in the autosampler or the tubing before the column (pre-column).[17]
-
Visualizing Carryover Sources
The following diagram illustrates the primary locations within an LC system where Tiotropium can be retained, leading to carryover.
References
-
M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. (2022). U.S. Food and Drug Administration. [Link]
-
De Meulder, M., et al. (2013). New US FDA draft guidance on bioanalytical method validation versus current FDA and EMA guidelines. Bioanalysis. [Link]
-
Bioanalytical Method Validation - Guidance for Industry. (2018). U.S. Food and Drug Administration. [Link]
-
Development and Minimizing the Carryover of A Sensitive and High Throughput LC–ESI-MS/MS Method for the Quantification of Rizatriptan in Human Plasma. (2021). OMICS Publishing Group. [Link]
-
Bennett, P., et al. (2015). Universal LC–MS method for minimized carryover in a discovery bioanalytical setting. Bioanalysis. [Link]
-
Minimizing HPLC Carryover. (2018). Lab Manager. [Link]
-
What Is Carryover In LC-MS And How Do You Prevent It? (2024). Chemistry For Everyone. [Link]
-
FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. (2023). Outsourced Pharma. [Link]
-
FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. (2025). LinkedIn. [Link]
-
How can I solve my carry over issue in LC-MS/MS? (2015). ResearchGate. [Link]
-
Top 10 Things Users Can Do to Minimize Contamination of LC/MS Systems. (n.d.). SCIEX. [Link]
-
Controlling Contamination in UltraPerformance LC®/MS and HPLC/MS Systems. (n.d.). Waters Corporation. [Link]
-
ACQUITY UPLC I-CLASS: Minimizing Carryover to Enhance the LC-MS/MS Quantitative Range. (n.d.). Waters Corporation. [Link]
-
Quantitative Analysis of Muscarinic Antagonist Atropine and Tiotropium in Microvolume Plasma Using Liquid Chromatography–Mass Spectrometry. (2023). Semantic Scholar. [Link]
-
Dolan, J. W. (2002). Autosampler Carryover. LCGC North America. [Link]
-
How to Reduce Carryover in Liquid Chromatography. (n.d.). Lab Manager. [Link]
-
Troubleshooting HPLC Autosampler Contamination. (2024). PharmaGuide. [Link]
-
Solving Carryover Problems in HPLC. (n.d.). Shimadzu Scientific Instruments. [Link]
-
Algorta, J., et al. (2016). Pharmacokinetic Bioequivalence of Two Inhaled Tiotropium Bromide Formulations in Healthy Volunteers. Clinical Drug Investigation. [Link]
-
HPLC Troubleshooting: Autosampler Contamination. (2022). LCGC International. [Link]
-
Barr, R. G., et al. (2006). Tiotropium for stable chronic obstructive pulmonary disease: A meta-analysis. Thorax. [Link]
-
Tiotropium reduces clinically important deterioration in patients with mild-to-moderate chronic obstructive pulmonary disease: A post hoc analysis of the Tie-COPD study. (2024). Respiratory Medicine. [Link]
-
How to get rid of carryover on my HPLC autosampler? (2016). ResearchGate. [Link]
-
van Noord, J. A., et al. (2011). Pharmacokinetics and pharmacodynamics of tiotropium solution and tiotropium powder in chronic obstructive pulmonary disease. Pulmonary Pharmacology & Therapeutics. [Link]
-
Pharmacokinetic Bioequivalence of Two Inhaled Tiotropium Bromide Formulations in Healthy Volunteers. (2016). ResearchGate. [Link]
-
Yamane, N., et al. (2019). Troubleshooting Carry-Over in the LC-MS Analysis of Biomolecules: The Case of Neuropeptide Y. Mass Spectrometry (Tokyo, Japan). [Link]
-
Simultaneous quantification of tiotropium bromide impurities G + H in capsule formulation by LC-MS/MS. (2023). Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
Effect of Mobile Phase Additives on the Resolution of Four Bioactive Compounds by RP-HPLC. (2014). ResearchGate. [Link]
-
Why the addition of additives in the mobile phase is recommended in HPLC-analysis? (2021). ResearchGate. [Link]
-
Zhang, Y., et al. (2014). Effect of Mobile Phase Additives on the Resolution of Four Bioactive Compounds by RP-HPLC. Molecules. [Link]
-
Effect of different additives in the mobile phase on the HILIC analysis of r-hCG. (2015). ResearchGate. [Link]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Pharmacokinetic Bioequivalence of Two Inhaled Tiotropium Bromide Formulations in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics and pharmacodynamics of tiotropium solution and tiotropium powder in chronic obstructive pulmonary disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tiotropium reduces clinically important deterioration in patients with mild-to-moderate chronic obstructive pulmonary disease: A post hoc analysis of the Tie-COPD study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Simultaneous quantification of tiotropium bromide impurities G + H in capsule formulation by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. How to Reduce Carryover in Liquid Chromatography | Lab Manager [labmanager.com]
- 7. youtube.com [youtube.com]
- 8. Troubleshooting Carry-Over in the LC-MS Analysis of Biomolecules: The Case of Neuropeptide Y - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Solving Carryover Problems in HPLC [ssi.shimadzu.com]
- 10. fda.gov [fda.gov]
- 11. fda.gov [fda.gov]
- 12. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation [outsourcedpharma.com]
- 13. ovid.com [ovid.com]
- 14. researchgate.net [researchgate.net]
- 15. waters.com [waters.com]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. documents.thermofisher.com [documents.thermofisher.com]
- 18. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 19. researchgate.net [researchgate.net]
- 20. Minimizing HPLC Carryover | Lab Manager [labmanager.com]
- 21. omicsonline.org [omicsonline.org]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. Effect of Mobile Phase Additives on the Resolution of Four Bioactive Compounds by RP-HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Impact of Mobile Phase Additives on LC-MS Sensitivity, Demonstrated using Spice Cannabinoids [sigmaaldrich.com]
- 27. researchgate.net [researchgate.net]
- 28. msf.barefield.ua.edu [msf.barefield.ua.edu]
Selection of appropriate MRM transitions for Tiotropium and Tiotropium-d3.
A Guide to the Selection and Optimization of MRM Transitions for Quantitative LC-MS/MS Analysis
Welcome to the technical support center for Tiotropium analysis. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth answers and troubleshooting solutions for developing robust Multiple Reaction Monitoring (MRM) methods for Tiotropium and its stable isotope-labeled internal standard, Tiotropium-d3.
Frequently Asked Questions (FAQs)
Q1: What is the foundational principle for selecting an MRM transition for Tiotropium?
A1: The process of selecting an MRM transition is a systematic approach to ensure maximum sensitivity, specificity, and reproducibility for your quantitative assay.[1] It begins with identifying the most stable and abundant precursor ion of Tiotropium, which is typically the protonated molecule, [M+H]⁺, formed via electrospray ionization (ESI) in positive ion mode.
This precursor ion is then isolated in the first quadrupole (Q1) of a triple quadrupole mass spectrometer. In the second quadrupole (Q2), which acts as a collision cell, the precursor ion is fragmented through collision-induced dissociation (CID). The final step involves selecting a specific, stable, and abundant fragment ion, known as a product ion, in the third quadrupole (Q3) to be monitored by the detector.[2] The combination of a specific precursor ion and a specific product ion (Q1/Q3) constitutes an MRM transition. For robust quantification, it is standard practice to monitor at least two transitions per analyte—one for quantification (the most intense) and one for confirmation (a qualifier).[3]
Q2: What are the recommended precursor and product ions for Tiotropium and Tiotropium-d3?
A2: Tiotropium is a quaternary ammonium compound, which means it carries a permanent positive charge.[4] Therefore, its precursor ion is the molecular ion [M]⁺, not the protonated molecule [M+H]⁺. For the deuterated internal standard, Tiotropium-d3, the same principle applies, with a mass shift of +3 Da due to the three deuterium atoms.
The fragmentation of Tiotropium primarily occurs at the ester linkage. The most abundant and commonly used product ions result from the cleavage of this bond. The selection of these ions forms the basis of a sensitive and specific LC-MS/MS method.
Data Presentation: Recommended MRM Transitions
| Compound | Precursor Ion (Q1) m/z | Product Ion (Q2) m/z | Role | Typical Collision Energy (eV) |
| Tiotropium | 392.0 | 171.1 | Qualifier | 30 - 40 |
| 145.1 | Quantifier | 45 - 55 | ||
| Tiotropium-d3 | 395.0 | 171.1 | Qualifier | 30 - 40 |
| (Internal Standard) | 148.1 | Quantifier | 45 - 55 |
Note: Collision energies are instrument-dependent and require optimization.
Q3: Why is Tiotropium-d3 considered the gold standard internal standard for this analysis?
A3: A stable isotope-labeled (SIL) internal standard, such as Tiotropium-d3, is considered the ideal choice for quantitative bioanalysis.[5] Because its physicochemical properties are nearly identical to the analyte (Tiotropium), it co-elutes chromatographically and exhibits the same behavior during sample extraction and ionization.[5] This co-elution ensures that any variations in sample preparation, injection volume, or matrix effects that suppress or enhance the ion signal will affect both the analyte and the internal standard to the same degree. Consequently, the ratio of the analyte signal to the internal standard signal remains constant, leading to superior accuracy and precision in quantification, which is a regulatory requirement in the pharmaceutical industry.[5][6]
Experimental Protocol: MRM Transition Optimization Workflow
This protocol outlines the systematic steps to determine and optimize the MRM transitions for Tiotropium using an infusion-based approach.
Objective: To identify the most intense and stable precursor-product ion pairs and their optimal collision energies (CE).
Materials:
-
Tiotropium reference standard solution (~1 µg/mL in 50:50 acetonitrile:water with 0.1% formic acid)
-
Tiotropium-d3 internal standard solution (~1 µg/mL in 50:50 acetonitrile:water with 0.1% formic acid)
-
Infusion pump connected to the mass spectrometer's ESI source
-
Triple quadrupole mass spectrometer
Methodology:
-
Tune and Calibrate the Mass Spectrometer: Ensure the instrument is tuned and calibrated according to the manufacturer's recommendations.
-
Optimize Source Conditions:
-
Infuse the Tiotropium solution at a constant flow rate (e.g., 5-10 µL/min).
-
Operate the source in positive ESI mode.
-
Adjust source parameters (e.g., capillary voltage, source temperature, nebulizing and drying gas flows) to maximize the signal intensity for the Tiotropium molecular ion at m/z 392.0.[1][6]
-
-
Confirm the Precursor Ion (Q1 Scan):
-
Acquire a full scan mass spectrum (Q1 scan) to confirm that m/z 392.0 is the most abundant ion for Tiotropium.
-
-
Identify Product Ions (Product Ion Scan):
-
Set the first quadrupole (Q1) to isolate the precursor ion (m/z 392.0).
-
Perform a product ion scan by scanning the third quadrupole (Q3) over a relevant mass range (e.g., m/z 50-400) while inducing fragmentation in the collision cell (Q2) with a moderate collision energy (e.g., 35 eV).
-
Identify the most intense and stable product ions from the resulting spectrum.
-
-
Optimize Collision Energy (CE) for Each Transition:
-
Select the most promising product ions identified in the previous step (e.g., m/z 171.1 and 145.1).
-
Set the instrument to MRM mode, monitoring the transitions (e.g., 392.0 -> 171.1 and 392.0 -> 145.1).
-
While continuously infusing the Tiotropium solution, ramp the collision energy across a wide range (e.g., 5 to 60 eV) for each transition.
-
Plot the signal intensity for each product ion as a function of collision energy. The CE that yields the maximum signal intensity is the optimal CE for that specific transition.[7]
-
-
Repeat for Tiotropium-d3:
-
Repeat steps 2 through 5 using the Tiotropium-d3 solution. Confirm the precursor ion at m/z 395.0 and optimize the collision energies for its corresponding transitions (e.g., 395.0 -> 171.1 and 395.0 -> 148.1).
-
-
Finalize the MRM Method:
-
Create the final LC-MS/MS acquisition method using the optimized MRM transitions and collision energies for both Tiotropium and Tiotropium-d3. Set appropriate dwell times to ensure at least 10-15 data points are collected across each chromatographic peak.[8]
-
Mandatory Visualization: MRM Method Development Workflow
Caption: Workflow for MRM method development and optimization.
Troubleshooting Guide
Q4: My signal intensity is very low, even after optimization. What are the potential causes?
A4: Low signal intensity can stem from several factors. Systematically check the following:
-
Source Conditions: Re-optimize the ESI source parameters. Tiotropium is sensitive to source temperature and gas flows. Ensure the spray is stable.
-
Mobile Phase Compatibility: Ensure your mobile phase composition is compatible with ESI in positive mode. An acidic modifier like formic acid (0.1%) is crucial for efficient protonation and signal stability.[8]
-
Analyte Degradation: Tiotropium can be susceptible to degradation. Check the age and storage conditions of your reference standards and prepared solutions.
-
Instrument Contamination: A contaminated ion source or mass spectrometer can suppress the signal. Perform routine cleaning and maintenance as recommended by the instrument vendor.
-
Collision Energy: While you have optimized the CE, ensure the value is appropriate. An excessively high CE can lead to over-fragmentation into smaller, less specific ions, while a CE that is too low will result in inefficient fragmentation, both reducing the signal of the target product ion.[7]
Q5: I am observing high background noise or interfering peaks. How can I improve the signal-to-noise ratio?
A5: High background noise or interferences can compromise the Lower Limit of Quantification (LLOQ).
-
Chromatographic Separation: The most effective way to eliminate interferences is to improve chromatographic separation. Ensure your LC method effectively separates Tiotropium from matrix components. Adjusting the gradient or using a different column chemistry can resolve co-eluting interferences.
-
Sample Preparation: Re-evaluate your sample preparation technique. If using plasma, techniques like Solid Phase Extraction (SPE) are highly effective at removing phospholipids and other matrix components that can cause background noise.[9]
-
Transition Specificity: Select a more specific product ion. Lower mass product ions (e.g., below m/z 100) are often more prone to background interference. Choose a unique, higher-mass fragment if available.
-
Check for Crosstalk: Ensure that the fragmentation of a co-eluting compound is not producing an ion with the same m/z as your target analyte or product ion.
Q6: How do I verify that there is no crosstalk between the Tiotropium and Tiotropium-d3 MRM channels?
A6: Crosstalk occurs when the signal from one MRM transition interferes with another. For SIL internal standards, it's critical to ensure that the analyte does not contribute to the internal standard's signal, and vice versa.
-
Analyze Analyte-Only Solution: Prepare a high-concentration solution of Tiotropium (without Tiotropium-d3) and analyze it using the final MRM method. Monitor the MRM transitions for Tiotropium-d3 (e.g., 395.0 -> 148.1). No peak should be detected at the retention time of Tiotropium.
-
Analyze IS-Only Solution: Prepare a solution of Tiotropium-d3 (without Tiotropium) and analyze it. Monitor the MRM transitions for Tiotropium (e.g., 392.0 -> 145.1). No peak should be detected.
-
Isotopic Contribution: A small contribution from the analyte to the internal standard channel can sometimes occur due to the natural isotopic abundance of ¹³C in Tiotropium. This should be assessed during method validation. If the response in the IS channel is less than 5% of the response in the analyte channel at the Upper Limit of Quantification (ULOQ), it is generally considered acceptable.
References
- A Comparative Guide to the Analytical Validation of Tiotropium Bromide using Tiotropium bromide EP impurity A-d6. Benchchem.
- Development of an MRM method. Waters.
- Application Note: High-Performance Liquid Chromatography Protocol for the Quantification of Tiotropium and its EP Impurity B usi. Benchchem.
- Rapid Optimization of MRM-MS Instrument Parameters by Subtle Alteration of Precursor and Product m/z Targets. National Institutes of Health (NIH).
- Analytical Method Development and Validation in Pharmaceuticals.
- Automated MRM Transition Optimization Using waters_connect for Quantitation Software. Waters.
- Optimizing MRM Method for Mass Spec Analysis. Scribd.
- Selecting and optimizing transitions for LC-MS/MS methods. Forensic RTI.
- Triggered MRM LC/MS/MS Method Development – Practical Considerations for MRM Optimization Using Agilent MassHunter Optimizer Software. Agilent.
- Rapid, Sensitive and Direct Quantitation of Tiotropium at sub-pg/mL in Plasma using Shimadzu LCMS-8060. Shimadzu.
- Simultaneous quantification of tiotropium bromide impurities G + H in capsule formulation by LC-MS/MS. PubMed.
- Rapid, Sensitive and Direct Quantitation of Tiotropium at sub-pg/mL in Plasma using Shimadzu LCMS-8060NX. Shimadzu.
- How to set up MRM method for veterinary drug compounds on LC/MS/MS. YouTube.
- LC-MS/MS Analytical Method Development and Validation for Determining Vinamidinium HexafluoroPhosphate Impurity in Etoricoxib. Indian Journal of Pharmaceutical Education and Research.
- mass spectra - fragmentation patterns. Chemguide.
- Fragmentation (mass spectrometry). Wikipedia.
Sources
- 1. waters.com [waters.com]
- 2. m.youtube.com [m.youtube.com]
- 3. agilent.com [agilent.com]
- 4. shimadzu.com [shimadzu.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. resolvemass.ca [resolvemass.ca]
- 7. Rapid Optimization of MRM-MS Instrument Parameters by Subtle Alteration of Precursor and Product m/z Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 8. uab.edu [uab.edu]
- 9. ssi.shimadzu.com [ssi.shimadzu.com]
Validation & Comparative
The Gold Standard in Bioanalysis: A Comparative Guide to Tiotropium Quantification Using Tiotropium-d3 Bromide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, particularly for potent, low-dosage drugs like Tiotropium, the precision and reliability of bioanalytical methods are paramount. This guide offers an in-depth, technical comparison of bioanalytical method validation for Tiotropium, championing the use of its deuterated stable isotope-labeled internal standard, Tiotropium-d3 Bromide. We will explore the rationale behind this choice, present a detailed experimental protocol, and objectively compare its performance against alternative, non-deuterated internal standards, supported by experimental data.
The Critical Role of the Internal Standard in Bioanalysis
Bioanalytical methods, especially those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS), are susceptible to variability introduced during sample preparation and analysis. The primary role of an internal standard (IS) is to compensate for these variations, ensuring the accuracy and precision of the quantitative data. An ideal IS mimics the analyte's behavior throughout the analytical process, from extraction to detection.
Stable isotope-labeled internal standards (SIL-IS), such as this compound, are widely regarded as the "gold standard" in quantitative bioanalysis. Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) strongly advocate for their use. The key advantage of a SIL-IS lies in its near-identical physicochemical properties to the analyte. This ensures co-elution during chromatography and similar behavior during extraction and ionization, providing the most effective correction for matrix effects and other sources of variability.
This compound: The Superior Choice for Tiotropium Bioanalysis
Tiotropium is a long-acting muscarinic antagonist for the treatment of chronic obstructive pulmonary disease (COPD). Due to its low systemic bioavailability, a highly sensitive and robust bioanalytical method is crucial for pharmacokinetic studies. The use of this compound as an internal standard offers several distinct advantages:
-
Near-Identical Physicochemical Properties: Tiotropium-d3 has the same chemical structure as Tiotropium, with the only difference being the replacement of three hydrogen atoms with deuterium. This minimal structural change ensures that it behaves almost identically to Tiotropium during sample preparation and chromatographic separation.
-
Co-elution with the Analyte: The near-identical properties of Tiotropium-d3 result in its co-elution with Tiotropium from the analytical column. This is a critical factor for accurate compensation of matrix effects, which can vary across the chromatographic run.
-
Minimal Isotopic Effects: The mass difference between Tiotropium and Tiotropium-d3 is sufficient for distinct detection by the mass spectrometer, yet small enough to minimize any significant isotopic effects on ionization efficiency.
The following diagram illustrates the logical relationship for quantification using a stable isotope-labeled internal standard:
Caption: Quantification using an internal standard.
A Comparative Analysis of Internal Standards for Tiotropium
To objectively assess the performance of this compound, we compare it with two alternative, non-deuterated internal standards that have been used in the bioanalysis of Tiotropium: Clenbuterol (structurally unrelated) and Benzyltriethylammonium Chloride (structurally related, also a quaternary ammonium compound).
| Parameter | Method 1: Tiotropium-d3 (SIL-IS) | Method 2: Clenbuterol (Non-Deuterated, Unrelated) | Method 3: Benzyltriethylammonium Chloride (Non-Deuterated, Related) |
| Linearity Range | 0.20 - 150.00 pg/mL | 0.50 - 50.0 pg/mL | 1.5 - 30 pg/mL |
| Correlation Coefficient (r²) | > 0.99 | Not Reported | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.20 pg/mL | 0.50 pg/mL | 1.5 pg/mL |
| Intra-assay Precision (%RSD) | ≤ 15% (≤ 20% at LLLOQ) | ≤ 7.34% | < 10.1% |
| Inter-assay Precision (%RSD) | ≤ 15% (≤ 20% at LLOQ) | ≤ 7.34% | < 13.6% |
| Accuracy (% Recovery) | Within ±15% (±20% at LLOQ) | Not Reported | Not explicitly reported, but implied to be within acceptable limits |
| Mean Extraction Recovery | ~57.6% | Not Reported | 92.3 ± 5.0% |
Analysis of Comparative Data:
The data clearly demonstrates the superior sensitivity of the method using Tiotropium-d3, achieving a significantly lower LLOQ of 0.20 pg/mL. While the methods using non-deuterated internal standards show acceptable precision, the use of a SIL-IS generally provides more reliable compensation for analytical variability, especially at the low concentrations expected in clinical samples. The higher extraction recovery seen with the benzyltriethylammonium chloride method is noteworthy; however, the higher LLOQ may limit its applicability for certain studies.
Experimental Protocol: Bioanalytical Method Validation of Tiotropium in Human Plasma using LC-MS/MS with this compound
This protocol outlines a typical workflow for the validation of a bioanalytical method for Tiotropium in human plasma, adhering to the principles outlined in the FDA and EMA guidelines (ICH M10).[1][2][3]
Caption: Experimental workflow for Tiotropium bioanalysis.
1. Preparation of Stock and Working Solutions:
-
Tiotropium Stock Solution (100 µg/mL): Accurately weigh and dissolve Tiotropium Bromide in methanol.
-
This compound (Internal Standard) Stock Solution (100 µg/mL): Accurately weigh and dissolve this compound in methanol.
-
Working Solutions: Prepare serial dilutions of the Tiotropium stock solution in a suitable solvent (e.g., methanol:water, 50:50 v/v) to create calibration standards and quality control (QC) samples. Prepare a working solution of the internal standard at an appropriate concentration.
2. Sample Preparation (Solid Phase Extraction - SPE):
-
To 450 µL of human plasma, add 50 µL of the Tiotropium-d3 internal standard working solution and 400 µL of a suitable buffer.
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Load the plasma sample onto the conditioned SPE cartridge.
-
Wash the cartridge with water and a low percentage of methanol in water.
-
Elute Tiotropium and Tiotropium-d3 with a suitable elution solvent (e.g., 50% methanol in water).
3. LC-MS/MS Conditions:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A reversed-phase C18 column.
-
Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile is commonly used.
-
Flow Rate: Typically in the range of 0.2 - 0.5 mL/min.
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray ionization (ESI) in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) of the precursor-to-product ion transitions for Tiotropium and Tiotropium-d3.
-
Tiotropium: m/z 392.0 → 152.1
-
Tiotropium-d3: m/z 395.0 → 155.2
-
4. Method Validation Parameters:
The method must be validated for the following parameters as per regulatory guidelines:[1][2][3]
-
Selectivity and Specificity: Absence of interfering peaks from endogenous matrix components at the retention times of the analyte and IS.
-
Calibration Curve: A calibration curve is constructed by plotting the peak area ratio of the analyte to the IS against the nominal concentration of the analyte. A linear regression with a weighting factor (e.g., 1/x²) is typically used.
-
Accuracy and Precision: Determined by analyzing replicate QC samples at multiple concentration levels (Lower Limit of Quantification (LLOQ), low, medium, and high). Acceptance criteria are generally within ±15% (±20% for LLOQ) for both accuracy and precision.
-
Matrix Effect: Assessment of the ion suppression or enhancement caused by the plasma matrix.
-
Recovery: The efficiency of the extraction process.
-
Stability: Stability of the analyte in the biological matrix under various storage and processing conditions (e.g., freeze-thaw, short-term, long-term).
Conclusion: Ensuring Data Integrity with the Right Internal Standard
The choice of an internal standard is a critical decision in the development of a robust and reliable bioanalytical method. For the quantification of Tiotropium in biological matrices, the use of a stable isotope-labeled internal standard, this compound, is unequivocally the superior approach. Its ability to closely mimic the behavior of the analyte throughout the analytical process provides the most effective compensation for potential variabilities, leading to highly accurate and precise data. This is particularly crucial for a potent, low-dose drug like Tiotropium, where achieving a low LLOQ is essential for characterizing its pharmacokinetic profile.
While non-deuterated internal standards can be employed, they often present challenges in adequately correcting for matrix effects and may result in compromised data quality. For researchers, scientists, and drug development professionals committed to the highest standards of scientific integrity, the adoption of this compound as the internal standard of choice for Tiotropium bioanalysis is a self-validating decision that ensures the generation of trustworthy and defensible data for regulatory submissions and clinical studies.
References
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. [Link]
-
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]
-
Anapharm Europe. Anapharm Europe validates new LC/MS/MS bioanalytical method for Tiotropium. [Link]
- Ding, L., et al. (2007). Sensitive HPLC-ESI-MS method for the determination of tiotropium in human plasma. Journal of Pharmaceutical and Biomedical Analysis, 44(1), 260-264.
-
International Council for Harmonisation. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]
- Leusch, A., et al. (2007). Highly sensitive assay for tiotropium, a quaternary ammonium, in human plasma by high-performance liquid chromatography/tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 21(11), 1755-1758.
-
Shimadzu. Rapid, Sensitive and Direct Quantitation of Tiotropium at sub-pg/mL in Plasma using Shimadzu LCMS-8060. [Link]
- Trivedi, R. K., et al. (2012). A Rapid, Stability-Indicating RP-HPLC Method for the Simultaneous Determination of Formoterol Fumarate, Tiotropium Bromide, and Ciclesonide in a Pulmonary Drug Product. Scientia Pharmaceutica, 80(4), 867–884.
- Wang, G., et al. (2004). Sensitive HPLC-ESI-MS method for the determination of tiotropium in human plasma.
Sources
A Comparative Guide to Internal Standards for Tiotropium Bioanalysis: Why Tiotropium-d3 Bromide Reigns Supreme
For Researchers, Scientists, and Drug Development Professionals
In the landscape of bioanalytical chemistry, the accurate quantification of therapeutic agents in biological matrices is paramount. For a potent, long-acting muscarinic antagonist like Tiotropium, used in the management of chronic obstructive pulmonary disease (COPD), precise measurement is critical for pharmacokinetic and bioequivalence studies.[1][2] This guide provides an in-depth comparison of internal standards for the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of Tiotropium, with a focus on the superior performance of its stable isotope-labeled (SIL) counterpart, Tiotropium-d3 Bromide.
The crux of reliable bioanalysis lies in mitigating the inherent variability of the analytical process.[3] From sample preparation to instrumental analysis, numerous factors can influence the final measurement.[3][4] The use of an internal standard (IS) is a cornerstone of robust quantitative analysis, designed to compensate for these variations.[4][5]
The Role of the Internal Standard
An ideal internal standard should mimic the analyte's behavior throughout the entire analytical workflow.[6] This includes extraction efficiency, ionization response in the mass spectrometer, and potential for matrix effects.[6] Two primary categories of internal standards are employed in LC-MS/MS bioanalysis:
-
Structural Analogs: These are compounds with similar chemical structures to the analyte but are not isotopically labeled.[4][7]
-
Stable Isotope-Labeled (SIL) Internal Standards: These are chemically identical to the analyte, with one or more atoms replaced by their heavier, non-radioactive isotopes (e.g., Deuterium (²H or D), Carbon-13 (¹³C), Nitrogen-15 (¹⁵N)).[7][8]
While structural analogs can be a viable option, particularly when a SIL IS is unavailable, they often fall short of the ideal. Differences in physicochemical properties can lead to variations in extraction recovery and chromatographic retention, and more importantly, they may not experience the same degree of matrix effects as the analyte.[8] Matrix effects, the suppression or enhancement of ionization by co-eluting endogenous components from the biological matrix, are a significant challenge in LC-MS/MS bioanalysis and can severely compromise data accuracy.[9][10]
This compound: The Gold Standard
For Tiotropium analysis, the use of a stable isotope-labeled internal standard, specifically this compound, is the universally preferred approach.[2][11] The rationale for this preference is grounded in fundamental principles of analytical chemistry and is consistently supported by experimental data.
Key Advantages of this compound:
-
Identical Chemical and Physical Properties: Being chemically identical to Tiotropium, this compound co-elutes chromatographically and exhibits the same extraction recovery and ionization response.[6][8] This near-perfect mimicry allows it to accurately track and correct for any variations that occur during sample processing and analysis.[8]
-
Superior Correction for Matrix Effects: Because this compound and Tiotropium elute at the same time and are ionized under the same conditions, they are subject to the same degree of ion suppression or enhancement from the biological matrix.[6] The ratio of the analyte signal to the SIL IS signal remains constant, even in the presence of significant matrix effects, leading to highly accurate and precise quantification.[8]
-
Enhanced Method Robustness and Reliability: The use of a SIL IS leads to improved assay precision and accuracy, as demonstrated by lower coefficients of variation (%CV) and deviations from nominal concentrations in quality control samples.[1][7] This is a critical requirement for regulated bioanalytical method validation according to guidelines from the FDA and EMA.[5][12][13]
Comparative Analysis: this compound vs. a Structural Analog
To illustrate the practical advantages of this compound, let's consider a hypothetical comparison with a structural analog internal standard.
| Parameter | This compound (SIL IS) | Structural Analog IS | Rationale and Implications |
| Chromatographic Retention Time | Identical to Tiotropium | Similar, but not identical | Co-elution of the SIL IS with Tiotropium is crucial for effective compensation of matrix effects that are specific to that retention time. A structural analog may elute slightly earlier or later, experiencing different matrix interferences. |
| Extraction Recovery | Identical to Tiotropium | Similar, but can vary | Minor differences in polarity or other physicochemical properties can lead to differential extraction efficiencies between the analyte and a structural analog, introducing a source of error. |
| Ionization Efficiency | Identical to Tiotropium | Similar, but can vary | The ionization process in the mass spectrometer is highly sensitive to molecular structure. A structural analog will not have the exact same ionization efficiency as Tiotropium. |
| Compensation for Matrix Effects | Excellent | Variable and often incomplete | This is the most significant advantage of a SIL IS. It experiences the same ionization suppression or enhancement as the analyte, providing accurate correction. A structural analog's response may be affected differently by the matrix, leading to inaccurate results. |
| Regulatory Acceptance | Gold standard, highly preferred | Acceptable, but requires more extensive validation and justification | Regulatory bodies like the FDA and EMA strongly recommend the use of SIL internal standards for bioanalytical method validation whenever possible to ensure the highest data quality.[5][12][13] |
Experimental Workflow for Tiotropium Bioanalysis using LC-MS/MS
A robust and sensitive LC-MS/MS method is essential for quantifying the low circulating concentrations of Tiotropium in plasma following inhalation.[2][14] The following is a representative experimental protocol.
1. Sample Preparation (Solid-Phase Extraction - SPE)
-
Objective: To isolate Tiotropium and this compound from the plasma matrix and remove interfering substances.
-
Protocol:
-
To 500 µL of human plasma in a polypropylene tube, add 50 µL of the this compound internal standard working solution (e.g., at 1 ng/mL).
-
Vortex mix for 30 seconds.
-
Load the entire sample onto a pre-conditioned C18 SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elute the analyte and internal standard with 1 mL of methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.
-
2. LC-MS/MS Analysis
-
Objective: To chromatographically separate Tiotropium from other components and detect and quantify it using tandem mass spectrometry.
-
Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer.
-
Typical LC Parameters:
-
Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm)
-
Mobile Phase: A gradient of acetonitrile and 0.1% formic acid in water.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
-
Typical MS/MS Parameters (Multiple Reaction Monitoring - MRM):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions:
-
Tiotropium: m/z 392.1 → 171.1
-
Tiotropium-d3: m/z 395.1 → 171.1
-
-
Dwell Time: 100 ms
-
3. Data Processing and Quantification
-
Objective: To integrate the peak areas of Tiotropium and this compound and calculate the concentration of Tiotropium in the unknown samples.
-
Procedure:
-
Generate a calibration curve by plotting the peak area ratio (Tiotropium/Tiotropium-d3) against the known concentrations of the calibration standards.
-
Apply a linear regression model with a weighting factor (e.g., 1/x²) to the calibration curve.
-
Determine the concentration of Tiotropium in the quality control and unknown samples by interpolating their peak area ratios from the calibration curve.
-
Visualizing the Workflow and the Principle of SIL IS
To further clarify the experimental process and the underlying principle of using a stable isotope-labeled internal standard, the following diagrams are provided.
Caption: Bioanalytical workflow for Tiotropium quantification.
Caption: Principle of matrix effect compensation using a SIL IS.
Conclusion
The selection of an appropriate internal standard is a critical decision in the development of a robust and reliable bioanalytical method. For the quantification of Tiotropium in biological matrices, the evidence overwhelmingly supports the use of its stable isotope-labeled analog, this compound. Its ability to perfectly mimic the behavior of the analyte throughout the analytical process, particularly in compensating for matrix effects, ensures the highest level of accuracy and precision. This makes this compound the unequivocal choice for researchers, scientists, and drug development professionals seeking to generate high-quality data for pharmacokinetic studies and regulatory submissions.
References
-
Crimson Publishers. (2017). Stable Labeled Isotopes as Internal Standards: A Critical Review. [Link]
-
PubMed Central. (2025). Quantitative Analysis of Muscarinic Antagonist Atropine and Tiotropium in Microvolume Plasma Using Liquid Chromatography–Mass Spectrometry: Application for Pharmacokinetic Studies. [Link]
-
Amazon S3. (n.d.). USE OF STABLE ISOTOPE INTERNAL STANDARDS FOR TRACE ORGANIC ANALYSIS. [Link]
-
PubMed Central. (2019). Production and Application of Stable Isotope-Labeled Internal Standards for RNA Modification Analysis. [Link]
-
Journal of Chromatographic Science. (n.d.). Sensitive HPLC–ESI-MS Method for the Determination of Tiotropium in Human Plasma. [Link]
-
Shimadzu. (n.d.). Rapid, Sensitive and Direct Quantitation of Tiotropium at sub-pg/mL in Plasma using Shimadzu LCMS-8060NX. [Link]
-
YouTube. (2025). What Is An Internal Standard And Why Is It Used In LC-MS?. [Link]
-
Anapharm. (n.d.). Anapharm Europe validates new LC/MS/MS bioanalytical method for Tiotropium. [Link]
-
ResearchGate. (2025). Ultrasensitive sub-pg/ml determination of tiotropium bromide in human plasma by 2D-UHPLC-MS/MS: Challenges and solutions. [Link]
-
BioPharma Services Inc. (n.d.). Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe?. [Link]
-
FDA. (n.d.). Bioanalytical Method Validation of ANDAs- What the Assessor Looks For. [Link]
-
PubMed Central. (2022). Important Requirements for the Selection of Internal Standards during the Development of Desorption/Ionization Assays for Drug Quantification in Biological Matrices—A Practical Example. [Link]
-
PubMed. (2013). Pharmacokinetics and pharmacodynamics of tiotropium solution and tiotropium powder in chronic obstructive pulmonary disease. [Link]
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]
-
accessdata.fda.gov. (2008). 021936Orig1s000. [Link]
-
ResearchGate. (n.d.). Biochemical properties, pharmacokinetics and pharmacological response of tiotropium in chronic obstructive pulmonary disease patients | Request PDF. [Link]
-
FDA. (2015). 207070 Tiotropium bromide Clinpharm PREA. [Link]
-
PubMed Central. (2016). Pharmacokinetic Bioequivalence of Two Inhaled Tiotropium Bromide Formulations in Healthy Volunteers. [Link]
-
Analyst (RSC Publishing). (2021). Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review. [Link]
-
LCGC International. (2017). Important Considerations Regarding Matrix Effects When Developing Reliable Analytical Residue Methods Using Mass Spectrometry. [Link]
Sources
- 1. Quantitative Analysis of Muscarinic Antagonist Atropine and Tiotropium in Microvolume Plasma Using Liquid Chromatography–Mass Spectrometry: Application for Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. biopharmaservices.com [biopharmaservices.com]
- 4. youtube.com [youtube.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 7. crimsonpublishers.com [crimsonpublishers.com]
- 8. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 9. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - Analyst (RSC Publishing) [pubs.rsc.org]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. fda.gov [fda.gov]
- 13. ema.europa.eu [ema.europa.eu]
- 14. academic.oup.com [academic.oup.com]
Cross-validation of Tiotropium assays between different analytical laboratories.
An In-Depth Guide to the Inter-Laboratory Cross-Validation of Tiotropium Bioanalytical Assays
Introduction: The Analytical Challenge of Tiotropium
Tiotropium bromide is a long-acting muscarinic antagonist (LAMA) that is a cornerstone in the management of chronic obstructive pulmonary disease (COPD).[1] It is administered via inhalation, leading to targeted action in the lungs.[2][3] A direct consequence of this delivery route is that systemic plasma concentrations are exceedingly low, often in the low picogram per milliliter (pg/mL) range.[1][4][5] This characteristic presents a significant analytical challenge, demanding highly sensitive and specific assays for pharmacokinetic (PK) and bioequivalence (BE) studies.
When such studies are conducted across multiple sites, it is not enough for each laboratory to simply run the same method. Regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), mandate a formal process of inter-laboratory cross-validation.[6][7] This guide provides a comprehensive framework for understanding and executing the cross-validation of a Tiotropium bioanalytical assay, ensuring data integrity and comparability regardless of where the samples are analyzed.
Pillar 1: The Rationale Behind Inter-Laboratory Cross-Validation
Analytical method cross-validation is the process of formally demonstrating that a validated analytical method produces consistent, reliable, and accurate results when used by different laboratories, analysts, or on different equipment.[6] It is a critical component of method transfer and is essential for multi-site clinical trials where data from different locations will be pooled or compared.
The core objective is to establish inter-laboratory reliability.[7] This process validates the robustness of the analytical procedure, proving it can withstand minor variations inherent in different lab environments—from subtle differences in instrumentation and reagent sources to variations in analyst technique. According to the FDA's "Bioanalytical Method Validation Guidance for Industry," cross-validation is necessary whenever sample analyses within a single study are conducted at more than one laboratory.[7] The International Council for Harmonisation (ICH) guidelines similarly emphasize that the performance characteristics of a method must be suitable for its intended purpose, which, in a multi-site context, includes transferability.[8][9][10]
The Cross-Validation Workflow
The process involves a head-to-head comparison of results from the originating laboratory (Lab A) and the receiving laboratory (Lab B). A pre-defined set of samples, including calibration standards, quality control (QC) samples at multiple concentrations, and, critically, incurred study samples, are analyzed by both sites. The results are then statistically compared against pre-defined acceptance criteria.
Sources
- 1. academic.oup.com [academic.oup.com]
- 2. Tiotropium formulations and safety: a network meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. thorax.bmj.com [thorax.bmj.com]
- 4. [PDF] Sensitive HPLC-ESI-MS method for the determination of tiotropium in human plasma. | Semantic Scholar [semanticscholar.org]
- 5. Highly sensitive assay for tiotropium, a quaternary ammonium, in human plasma by high-performance liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pharmaguru.co [pharmaguru.co]
- 7. fda.gov [fda.gov]
- 8. ema.europa.eu [ema.europa.eu]
- 9. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 10. fda.gov [fda.gov]
A Comparative Guide to the Linearity, Accuracy, and Precision of Tiotropium Quantification Utilizing Tiotropium-d3
This guide provides an in-depth technical comparison of the analytical performance for the quantification of tiotropium, with a specific focus on the advantages conferred by the use of a deuterated internal standard, Tiotropium-d3. Designed for researchers, scientists, and professionals in drug development, this document delves into the critical parameters of linearity, accuracy, and precision, supported by experimental data and established bioanalytical method validation guidelines from the FDA and EMA.[1][2][3][4][5]
The quantification of tiotropium, a long-acting muscarinic antagonist for treating chronic obstructive pulmonary disease (COPD), presents analytical challenges due to its low dosage and resulting low concentrations in biological matrices.[6][7][8] Achieving reliable and reproducible data is paramount for pharmacokinetic and toxicokinetic studies.[1] The use of a stable isotope-labeled internal standard, such as Tiotropium-d3, is considered the gold standard in bioanalysis, as it closely mimics the analyte's behavior during sample preparation and analysis, thereby correcting for potential variabilities.[9][10]
The Foundational Role of Internal Standards in Bioanalysis
In quantitative analysis, particularly with techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), an internal standard (IS) is crucial for ensuring the accuracy and precision of the results.[9] The IS is a compound with similar physicochemical properties to the analyte, added at a known concentration to all samples, including calibrators and quality controls. Its primary function is to compensate for variations that can occur during sample processing and instrumental analysis.
Why Tiotropium-d3 is the Superior Choice:
-
Co-elution and Similar Ionization: Being structurally identical to tiotropium with the exception of three deuterium atoms, Tiotropium-d3 co-elutes with the analyte and exhibits nearly identical ionization efficiency in the mass spectrometer.[9][11] This ensures that any fluctuations in the instrument's response will affect both the analyte and the IS proportionally.
-
Correction for Matrix Effects: Biological matrices like plasma can contain endogenous components that may enhance or suppress the ionization of the analyte, a phenomenon known as the matrix effect. Tiotropium-d3 experiences the same matrix effects as tiotropium, allowing for accurate correction.
-
Compensation for Extraction Variability: During sample preparation steps such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), minor inconsistencies in recovery can occur.[7] The use of Tiotropium-d3 allows for the normalization of these variations.
The following diagram illustrates the workflow for tiotropium quantification using Tiotropium-d3 as an internal standard.
Sources
- 1. Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. bioanalysisforum.jp [bioanalysisforum.jp]
- 3. fda.gov [fda.gov]
- 4. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. ema.europa.eu [ema.europa.eu]
- 6. Simultaneous quantification of tiotropium bromide impurities G + H in capsule formulation by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. fda.gov [fda.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A Senior Application Scientist's Guide to Establishing the Lower Limit of Quantification (LLOQ) for Tiotropium Assays
The Analytical Imperative: Why a Sub-Picogram LLOQ for Tiotropium is Non-Negotiable
Tiotropium is a cornerstone in the management of chronic obstructive pulmonary disease (COPD), acting as a long-acting muscarinic antagonist.[1] Administered via inhalation, its therapeutic efficacy is localized to the lungs, resulting in very low systemic bioavailability.[2][3] This pharmacological profile presents a significant bioanalytical challenge: after a standard therapeutic dose, the concentration of Tiotropium in systemic circulation (plasma) is exceedingly low, often falling into the sub-picogram per milliliter (pg/mL) range.[2][4]
For researchers and drug developers, accurately quantifying these minute concentrations is critical for pharmacokinetic (PK) and toxicokinetic (TK) studies.[5] Establishing a robust and sensitive Lower Limit of Quantification (LLOQ) is not merely a technical exercise; it is the foundation upon which the safety and efficacy profile of inhaled Tiotropium products is built. An insufficiently sensitive assay can fail to capture the complete absorption and elimination profile, leading to incomplete or misleading PK data. This guide provides a comparative analysis of methodologies and a detailed protocol for establishing a scientifically sound and regulatory-compliant LLOQ for Tiotropium.
The Regulatory Framework: Defining an Acceptable LLOQ
Before delving into experimental design, it is crucial to understand the regulatory landscape. Global regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), through the International Council for Harmonisation (ICH) M10 guideline, provide a clear framework for bioanalytical method validation.[6][7]
The LLOQ is defined as the lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision.[8] The universally accepted criteria are:
-
Accuracy: The mean concentration should be within ±20% of the nominal (theoretical) value.[9][10]
-
Precision: The coefficient of variation (CV), or relative standard deviation (RSD), should not exceed 20%.[9][10]
-
Analyte Response: The signal from the analyte at the LLOQ must be at least 5 to 10 times the signal of a blank matrix sample (signal-to-noise ratio S/N ≥ 5-10).[8][11]
Adherence to these standards is mandatory for data submitted in regulatory filings.[12]
Comparative Analysis of Bioanalytical Methodologies
High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the undisputed gold standard for quantifying Tiotropium in biological matrices due to its superior sensitivity and selectivity.[13][14] However, the final LLOQ achieved is highly dependent on the specific choices made during method development.
| Methodology | Achieved LLOQ (pg/mL) | Sample Preparation | Key Instrumentation | Reference |
| HPLC-ESI-MS | 1.5 | Solid Phase Extraction (SPE) - C18 | Single-Quadrupole MS | [15] |
| HPLC/MS/MS | 0.5 | Deproteination, Liquid-Liquid Extraction (LLE) | Not Specified | [13] |
| 2D-UHPLC-MS/MS | 0.2 | Dual Stage Liquid-Liquid Extraction (LLE) | Not Specified | [16] |
| UHPLC-MS/MS | 0.2 | Solid Phase Extraction (SPE) - C18 | Shimadzu LCMS-8060 / 8060NX | [17][18] |
As the data illustrates, advancements in both sample preparation and instrumentation have driven the achievable LLOQ for Tiotropium into the sub-picogram range. While earlier methods achieved LLOQs around 0.5-1.5 pg/mL, modern approaches utilizing ultra-high performance liquid chromatography (UHPLC) and highly sensitive triple quadrupole mass spectrometers consistently reach 0.2 pg/mL.[13][15][16][17]
Key Experimental Choices for Achieving an Ultra-Sensitive LLOQ
Achieving a sub-pg/mL LLOQ is a result of meticulous optimization across the entire analytical workflow. The causality behind these choices is paramount.
The Critical Role of Sample Preparation
The primary goal of sample preparation is to remove endogenous matrix components (e.g., phospholipids, proteins) that can interfere with the analyte signal, a phenomenon known as the "matrix effect."[10]
-
Solid Phase Extraction (SPE): This is a highly effective and common technique. Using a C18 reversed-phase cartridge allows for the retention of Tiotropium while salts and polar interferences are washed away. A carefully optimized wash step (e.g., with 5% methanol) removes weakly bound interferences, and a specific elution solvent (e.g., 50% methanol) recovers the Tiotropium, resulting in a cleaner extract and enhanced sensitivity.[17][18]
-
Liquid-Liquid Extraction (LLE): This technique separates the analyte based on its differential solubility in two immiscible liquids. A two-stage LLE can provide an exceptionally clean sample, significantly reducing matrix effects and enabling lower LLOQs, as demonstrated by the 0.2 pg/mL achieved by Chi et al.[16]
The Superiority of a Stable Isotope-Labeled Internal Standard (SIL-IS)
An internal standard (IS) is added to all samples, calibrators, and quality controls (QCs) to correct for variability during sample processing and instrumental analysis.[19]
-
Why a SIL-IS is Essential: Using a deuterated internal standard, such as Tiotropium-d3, is the most robust approach.[14][17] A SIL-IS is chemically identical to the analyte and thus behaves identically during extraction and ionization. This provides the most accurate correction for any analyte loss or matrix-induced signal suppression/enhancement, which is absolutely critical when working at the pg/mL level.[14] Structural analogs (e.g., clenbuterol) may have different extraction recoveries and ionization efficiencies, leading to less reliable quantification.[13][14]
Leveraging Advanced Chromatography and Mass Spectrometry
-
UHPLC and 2D-LC: Ultra-high performance liquid chromatography (UHPLC) uses columns with smaller particles, leading to sharper, narrower peaks. This increases the signal-to-noise ratio, which is a direct determinant of the LLOQ.[18] Two-dimensional (2D) LC systems can further enhance selectivity by subjecting the sample to two different separation mechanisms, providing exceptional cleanup from the matrix.[16]
-
Sensitive Mass Spectrometry: Modern triple quadrupole mass spectrometers, such as the Shimadzu LCMS-8060, are equipped with technologies like heated electrospray ionization (ESI) and enhanced ion focusing optics (e.g., UF-Qarray) that maximize the number of ions reaching the detector, directly boosting sensitivity.[17]
A Validated Protocol for LLOQ Determination of Tiotropium in Human Plasma
This protocol describes a robust method for establishing an LLOQ of 0.2 pg/mL in human plasma, synthesized from best practices in the field.[17][18][19]
Materials and Reagents
-
Analyte: Tiotropium Bromide reference standard
-
Internal Standard: Tiotropium-d3 (SIL-IS)
-
Biological Matrix: Pooled human plasma with K2EDTA as anticoagulant
-
Reagents: HPLC-grade methanol, acetonitrile, formic acid, and ultrapure water
-
SPE Cartridges: C18 SPE cartridges
Preparation of Stock Solutions, Calibration Standards, and QCs
-
Stock Solutions (100 µg/mL): Prepare primary stock solutions of Tiotropium and Tiotropium-d3 in methanol.
-
Working Solutions: Prepare intermediate and spiking solutions by serially diluting the stock solutions with a suitable solvent (e.g., 50:50 methanol:water).
-
Calibration Standards: Prepare a series of calibration standards by spiking blank human plasma with the Tiotropium working solutions. A typical range would be 0.20 pg/mL (the target LLOQ) to 200.00 pg/mL.[17]
-
Quality Control (QC) Samples: Prepare QCs at a minimum of four levels in blank plasma:
-
LLOQ QC: 0.20 pg/mL
-
Low QC (LQC): ~3x LLOQ (e.g., 0.60 pg/mL)
-
Medium QC (MQC): Mid-range (e.g., 20 pg/mL)
-
High QC (HQC): ~75-85% of the upper limit (e.g., 150 pg/mL)
-
Experimental Workflow: Solid Phase Extraction (SPE)
Caption: A typical experimental workflow for LC-MS/MS analysis.
Step-by-Step SPE Protocol:
-
Condition: Condition a C18 SPE cartridge with 1 mL of methanol, followed by 1 mL of ultrapure water.
-
Load: To 450 µL of plasma (standard, QC, or unknown), add 50 µL of the IS working solution. Vortex, then load the entire volume onto the conditioned SPE cartridge.
-
Wash: Wash the cartridge sequentially with 1 mL of ultrapure water and then 1 mL of 5% methanol in water to remove interferences.
-
Elute: Elute the Tiotropium and IS from the cartridge with 0.5 mL of 50% methanol in water into a collection vial.
-
Inject: Transfer the eluate to an autosampler vial for injection into the LC-MS/MS system.
LC-MS/MS Instrumental Conditions
| Parameter | Condition | Rationale |
| LC System | Shimadzu Nexera X2 UHPLC or equivalent | Provides high resolution and sharp peaks for better S/N. |
| Column | C18, e.g., Shim-pack Velox C18, 2.7 µm | Standard reversed-phase chemistry for retaining Tiotropium. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidifier promotes positive ionization. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic solvent for gradient elution. |
| Flow Rate | 0.2 - 0.4 mL/min | Optimized for UHPLC column dimensions. |
| MS System | Shimadzu LCMS-8060 or equivalent | High-sensitivity triple quadrupole required for sub-pg/mL levels. |
| Ionization | Heated Electrospray (ESI), Positive Mode | Tiotropium is a quaternary ammonium compound, ionizes well in positive mode. |
| MRM Transitions | Tiotropium: m/z 391.95 → 152.05 | Precursor → Product ion transition for quantification (most intense). |
| Tiotropium-d3: m/z 395.00 → 155.20 | Deuterated IS transition for quantification. |
LLOQ Validation Logic and Acceptance
To formally establish the LLOQ, a validation run must be performed. This involves analyzing a full calibration curve and at least five replicates of the QC samples at the four concentration levels (LLOQ, LQC, MQC, HQC).
Caption: Logic for the validation of the LLO_Q.
The LLOQ is confirmed if the set of five replicates at 0.20 pg/mL meets the pre-defined regulatory criteria: mean accuracy within 80-120% of the nominal value and a precision (%RSD) of ≤20%.[7][8]
Conclusion
Establishing the LLOQ for Tiotropium is a rigorous process that hinges on the convergence of optimized sample preparation, appropriate internal standard selection, and the use of highly sensitive LC-MS/MS instrumentation. Achieving a robust LLOQ at the 0.2 pg/mL level is demonstrably feasible and essential for accurately defining the pharmacokinetic profile of low-dose inhaled Tiotropium products.[16][17] By grounding experimental choices in sound scientific principles and adhering strictly to regulatory validation criteria, researchers can generate high-quality, defensible data crucial for advancing drug development and ensuring patient safety.
References
-
Ding, L., Tan, W., Zhang, Y., Shen, J., & Zhang, Z. (2008). Sensitive HPLC–ESI-MS Method for the Determination of Tiotropium in Human Plasma. Journal of Chromatographic Science. [Link]
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. [Link]
-
European Medicines Agency. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. EMA/CHMP/ICH/172948/2019. [Link]
-
Hoffmann, M. (2012). The EMA Bioanalytical Method Validation Guideline. European Bioanalysis Forum. [Link]
-
ResearchGate. (2008). Sensitive HPLC-ESI-MS method for the determination of tiotropium in human plasma. [Link]
-
Shimadzu Corporation. (n.d.). Rapid, Sensitive and Direct Quantitation of Tiotropium at sub-pg/mL in Plasma using Shimadzu LCMS-8060. [Link]
-
Shimadzu Corporation. (2020). Rapid, Sensitive and Direct Quantitation of Tiotropium at sub-pg/mL in Plasma using Shimadzu LCMS-8060. [Link]
-
Biddlecombe, R. A., & Pleasance, S. (2007). Highly sensitive assay for tiotropium, a quaternary ammonium, in human plasma by high-performance liquid chromatography/tandem mass spectrometry. Rapid communications in mass spectrometry, 21(11), 1755–1758. [Link]
-
Slideshare. (n.d.). Bioanalytical method validation emea. [Link]
-
Sytkowski, A., & Kaza, M. (2019). Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse?. Journal of pharmaceutical and biomedical analysis, 165, 381–385. [Link]
-
Shimadzu Corporation. (2020). Rapid, Sensitive and Direct Quantitation of Tiotropium at sub-pg/mL in Plasma using Shimadzu LCMS-8060NX. [Link]
-
Semantic Scholar. (2008). Sensitive HPLC-ESI-MS method for the determination of tiotropium in human plasma. [Link]
-
ResearchGate. (2016). Ultrasensitive sub-pg/ml determination of tiotropium bromide in human plasma by 2D-UHPLC-MS/MS: Challenges and solutions. [Link]
-
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. [Link]
-
ResolveMass Laboratories Inc. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. [Link]
-
U.S. Food and Drug Administration. (2001). Guidance for Industry: Bioanalytical Method Validation. [Link]
-
Semantic Scholar. (n.d.). Quantitative Analysis of Muscarinic Antagonist Atropine and Tiotropium in Microvolume Plasma Using Liquid Chromatography–Mass Spectrometry. [Link]
-
Japan Pharmaceutical and Medical Devices Agency. (n.d.). Guideline on Bioanalytical Method Validation in the Development of Medicinal Products. [Link]
-
European Medicines Agency. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. [Link]
-
International Council for Harmonisation. (2022). M10: Bioanalytical Method Validation and Study Sample Analysis. [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (2019). Bioanalytical Method Validation. [Link]
-
Taylor & Francis Online. (2015). Quantification Below the Lloq in Regulated Lc–Ms/Ms Assays: A Review of Bioanalytical Considerations and Cautions. [Link]
-
Chi, J., Li, F., & Jenkins, R. (2016). Ultrasensitive sub-pg/ml determination of tiotropium bromide in human plasma by 2D-UHPLC-MS/MS: challenges and solutions. Bioanalysis, 8(5), 385–395. [Link]
-
Erkol, S., Güleli, M., Çalışkan, C., & Kocaoba, S. (2024). Simultaneous quantification of tiotropium bromide impurities G + H in capsule formulation by LC-MS/MS. European journal of mass spectrometry (Chichester, England), 30(1), 76–83. [Link]
-
U.S. Department of Health and Human Services. (2023). Bioanalytical Method Validation for Biomarkers Guidance for Industry. [Link]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
-
Hohlfeld, J. M., et al. (2013). Pharmacokinetics and pharmacodynamics of tiotropium solution and tiotropium powder in chronic obstructive pulmonary disease. The Journal of clinical pharmacology, 53(8), 836–844. [Link]
-
ResearchGate. (2012). Biochemical properties, pharmacokinetics and pharmacological response of tiotropium in chronic obstructive pulmonary disease patients. [Link]
-
Hohlfeld, J. M., et al. (2013). Pharmacokinetics and pharmacodynamics of tiotropium solution and tiotropium powder in chronic obstructive pulmonary disease. The Journal of clinical pharmacology, 53(8), 836–844. [Link]
-
ResearchGate. (2019). Particle size and gastrointestinal absorption influence tiotropium pharmacokinetics: a pilot bioequivalence study of PUR0200 and Spiriva HandiHaler. [Link]
-
Klock, L. G. (2003). Tiotropium (Spiriva): a once-daily inhaled anticholinergic medication for chronic obstructive pulmonary disease. Proceedings (Baylor University. Medical Center), 16(3), 373–378. [Link]
-
Perry, J. D., et al. (2019). Particle size and gastrointestinal absorption influence tiotropium pharmacokinetics: a pilot bioequivalence study of PUR0200 and Spiriva HandiHaler. British journal of clinical pharmacology, 85(7), 1459–1468. [Link]
-
National Center for Biotechnology Information. (2023). Tiotropium. In: StatPearls [Internet]. [Link]
-
Singh, S., Loke, Y. K., Enright, P. L., & Furberg, C. D. (2011). Mortality associated with tiotropium mist inhaler in patients with chronic obstructive pulmonary disease: systematic review and meta-analysis of randomised controlled trials. BMJ (Clinical research ed.), 342, d3215. [Link]
-
Yang, I. A., Fong, K. M., & Holgate, S. T. (2011). Ten years of tiotropium: clinical impact and patient perspectives. International journal of chronic obstructive pulmonary disease, 6, 535–544. [Link]
-
Maesen, F. P., Smeets, J. J., & Sledsens, T. J. (2001). Pharmacodynamic steady state of tiotropium in patients with chronic obstructive pulmonary disease. Pulmonary pharmacology & therapeutics, 14(4), 255–259. [Link]
Sources
- 1. Tiotropium (Spiriva): a once-daily inhaled anticholinergic medication for chronic obstructive pulmonary disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. shimadzu.com [shimadzu.com]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacokinetics and pharmacodynamics of tiotropium solution and tiotropium powder in chronic obstructive pulmonary disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. fda.gov [fda.gov]
- 7. ema.europa.eu [ema.europa.eu]
- 8. globalresearchonline.net [globalresearchonline.net]
- 9. mhlw-grants.niph.go.jp [mhlw-grants.niph.go.jp]
- 10. database.ich.org [database.ich.org]
- 11. tandfonline.com [tandfonline.com]
- 12. resolvemass.ca [resolvemass.ca]
- 13. Highly sensitive assay for tiotropium, a quaternary ammonium, in human plasma by high-performance liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. academic.oup.com [academic.oup.com]
- 16. Ultrasensitive sub-pg/ml determination of tiotropium bromide in human plasma by 2D-UHPLC-MS/MS: challenges and solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. lcms.labrulez.com [lcms.labrulez.com]
- 18. ssi.shimadzu.com [ssi.shimadzu.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide to Assessing Recovery and Matrix Effects for Tiotropium and Tiotropium-d3 Bromide
Introduction: The Analytical Challenge of Tiotropium
Tiotropium bromide is a cornerstone in the management of chronic obstructive pulmonary disease (COPD), acting as a long-acting muscarinic antagonist to provide sustained bronchodilation.[1][2] Administered via inhalation at very low doses (micrograms), it results in systemic plasma concentrations in the sub-pg/mL to low pg/mL range.[3][4] This presents a significant challenge for bioanalytical scientists. Accurate and precise quantification at these ultratrace levels is paramount for pharmacokinetic (PK) and toxicokinetic (TK) studies, which form the bedrock of regulatory submissions.
The gold standard for such demanding analyses is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) due to its inherent sensitivity and selectivity.[1][5] However, the reliability of any LC-MS/MS method hinges on a robust sample preparation protocol that effectively isolates the analyte from complex biological matrices like plasma while ensuring consistent and high recovery. Furthermore, it must mitigate the pernicious influence of "matrix effects."
This guide provides a comparative analysis of common sample preparation techniques for Tiotropium and its stable isotope-labeled (SIL) internal standard, Tiotropium-d3 Bromide. We will explore the causality behind experimental choices, present validation data, and offer a detailed, field-proven protocol to empower researchers to generate high-quality, defensible data.
Pillar 1: Understanding Recovery and Matrix Effects
Before comparing methods, it's crucial to understand the two parameters that dictate the success of a bioanalytical assay: Recovery and Matrix Effect .
-
Recovery: This refers to the efficiency of the extraction process. It is the percentage of the analyte that is successfully transferred from the biological sample into the final, clean extract that is injected into the LC-MS/MS system.[6] Inconsistent or low recovery can lead to poor sensitivity and inaccurate results.[7]
-
Matrix Effect: This phenomenon, a well-known challenge in LC-MS/MS, refers to the alteration of ionization efficiency (suppression or enhancement) of the target analyte by co-eluting, undetected components from the biological matrix.[8][9] Phospholipids, salts, and endogenous metabolites are common culprits.[8] Matrix effects are a significant source of imprecision and inaccuracy if not properly controlled.[9]
The use of a stable isotope-labeled internal standard, like Tiotropium-d3, is the most effective strategy to compensate for both recovery variability and matrix effects.[8][10] Ideally, the SIL internal standard co-elutes with the analyte and experiences identical extraction efficiency and ionization suppression/enhancement, thereby ensuring the analyte-to-internal standard peak area ratio remains constant and proportional to the analyte's concentration.[9]
Pillar 2: A Comparative Analysis of Sample Preparation Techniques
The choice of sample preparation is the most critical step in mitigating matrix effects and ensuring high recovery. Tiotropium's chemical structure—a permanently charged quaternary ammonium compound—dictates the optimal extraction strategy.[3][5] We will compare three common techniques: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).
Protein Precipitation (PPT)
PPT is the simplest and fastest method, involving the addition of an organic solvent (typically acetonitrile or methanol) to denature and precipitate plasma proteins. While quick, it is often referred to as "crude" for a reason. It does little to remove other matrix components like phospholipids and salts, which are primary contributors to matrix effects.
Liquid-Liquid Extraction (LLE)
LLE separates compounds based on their differential solubility in two immiscible liquids. For a charged molecule like Tiotropium, LLE is challenging. It often requires ion-pairing agents or significant pH adjustments to neutralize the charge and facilitate its transfer into an organic phase, adding complexity and potential sources of variability.[11] While LLE can be cleaner than PPT, achieving high recovery for quaternary ammonium compounds can be difficult. One study described a complex LLE method involving deproteination, extraction into dichloromethane, and back-extraction into hydrochloric acid to achieve the necessary cleanup for Tiotropium analysis.[3]
Solid-Phase Extraction (SPE)
SPE is a chromatographic technique that separates components of a mixture based on their physical and chemical properties.[12][13] For charged molecules like Tiotropium, ion-exchange or mixed-mode SPE cartridges are exceptionally effective. This technique allows for a multi-step process: conditioning the sorbent, loading the sample, washing away interferences with specific solvents, and finally eluting the purified analyte.[12] This targeted approach provides significantly cleaner extracts compared to PPT and LLE.
Data Summary: Performance Comparison
The following table summarizes typical performance data for Tiotropium analysis using different extraction techniques, compiled from various scientific sources.
| Parameter | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Analyte Recovery | >90% | 38-87% | 92.3 ± 5.0% [14][15][16] |
| Matrix Effect (IS Normalized) | Significant ion suppression often observed | Moderate to low | Minimal (Factor of 0.85-0.87) [4] |
| Extract Cleanliness | Poor | Moderate | High |
| Throughput | High | Low to Moderate | High (with automation) |
| Suitability for Tiotropium | Not Recommended | Possible, but complex | Highly Recommended |
Pillar 3: Field-Proven Protocol for Tiotropium Analysis
This section provides a detailed, self-validating protocol for the quantification of Tiotropium in human plasma using mixed-mode Solid-Phase Extraction and LC-MS/MS.
Experimental Workflow Diagram
Caption: SPE-based sample preparation workflow for Tiotropium analysis.
Step-by-Step Methodology
1. Materials and Reagents:
-
Tiotropium Bromide Reference Standard
-
This compound Internal Standard (IS)
-
Human Plasma (K2-EDTA)
-
Methanol (LC-MS Grade)
-
Acetonitrile (LC-MS Grade)
-
Formic Acid (LC-MS Grade)
-
Ammonium Acetate
-
Ultrapure Water
-
Solid-Phase Extraction (SPE) Cartridges: C18 or Mixed-Mode Cation Exchange
2. Preparation of Solutions:
-
Stock Solutions (100 µg/mL): Prepare individual stock solutions of Tiotropium and Tiotropium-d3 in methanol.
-
Working Standard Solutions: Serially dilute the Tiotropium stock solution with 50:50 methanol:water to prepare calibration standards.
-
Internal Standard Spiking Solution (e.g., 1 ng/mL): Dilute the Tiotropium-d3 stock solution with 50:50 methanol:water. The concentration should be chosen to yield a robust signal in the MS.
3. Sample Preparation (Solid-Phase Extraction):
- Step 1: Sample Pre-treatment: Thaw plasma samples to room temperature. To 450 µL of plasma in a microcentrifuge tube, add 50 µL of the Internal Standard Spiking Solution. Vortex for 10 seconds. Causality: Spiking the IS at the very beginning ensures it undergoes the exact same extraction process as the analyte, which is critical for accurate correction of recovery variability.[8]
- Step 2: SPE Cartridge Conditioning: Condition a C18 SPE cartridge by passing 1 mL of methanol followed by 1 mL of ultrapure water.[6] Causality: Conditioning wets the sorbent and activates the functional groups, ensuring proper retention of the analyte.[12]
- Step 3: Sample Loading: Load the entire 500 µL pre-treated plasma sample onto the conditioned cartridge. Allow it to pass through slowly under gravity or gentle vacuum.[4]
- Step 4: Washing: Wash the cartridge with 1 mL of ultrapure water, followed by 1 mL of 5% methanol in water.[6] Causality: This crucial step removes highly polar, water-soluble matrix interferences (like salts) and weakly bound non-polar interferences without eluting the strongly retained Tiotropium.
- Step 5: Elution: Elute the Tiotropium and Tiotropium-d3 with 1 mL of 50% methanol in water into a clean collection tube.[6] Causality: The higher percentage of organic solvent disrupts the hydrophobic interaction between the analytes and the C18 sorbent, allowing for their release.
4. LC-MS/MS Analysis:
-
LC Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 10 mM Ammonium Acetate + 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Flow Rate: 0.4 mL/min.
-
Gradient: A suitable gradient to ensure separation from any remaining matrix components.
-
Mass Spectrometer: Triple Quadrupole.
-
Ionization Mode: Electrospray Ionization, Positive (ESI+).
-
MRM Transitions:
Assessing Recovery and Matrix Effect (The Matuszewski Method)
To validate the protocol, recovery and matrix effect must be quantitatively assessed as per regulatory guidelines.[17][18] This is typically done using three sets of samples at low and high QC concentrations.[7][8]
Sample Sets:
-
Set A (Pre-Extraction Spike): Analyte and IS are spiked into plasma before extraction. This represents the final analytical result.
-
Set B (Post-Extraction Spike): Blank plasma is extracted first, and then the analyte and IS are spiked into the final clean eluate.[8]
-
Set C (Neat Solution): Analyte and IS are spiked into the final elution solvent (e.g., 50% methanol).
Calculations:
-
Recovery (%) = (Mean Peak Area of Set A / Mean Peak Area of Set B) x 100
-
Matrix Effect (%) = [(Mean Peak Area of Set B / Mean Peak Area of Set C) - 1] x 100
-
A value of 0 indicates no matrix effect.
-
A negative value indicates ion suppression.
-
A positive value indicates ion enhancement.
-
-
IS-Normalized Matrix Factor = (Matrix Factor of Analyte) / (Matrix Factor of IS)
-
The goal is a value close to 1.0, indicating the IS effectively tracks and corrects for the matrix effect.[8]
-
Caption: Logic diagram for calculating Recovery and Matrix Effect.
References
-
Ding, L., Tan, W., Zhang, Y., Shen, J., & Zhang, Z. (2008). Sensitive HPLC-ESI-MS method for the determination of tiotropium in human plasma. Journal of Chromatographic Science, 46(5), 445-449. [Link]
-
Jia, J., Gao, L., Li, Y., & Li, H. (2007). Highly sensitive assay for tiotropium, a quaternary ammonium, in human plasma by high-performance liquid chromatography/tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 21(11), 1755-1758. [Link]
-
Ding, L., Tan, W., Zhang, Y., Shen, J., & Zhang, Z. (2008). Sensitive HPLC-ESI-MS method for the determination of tiotropium in human plasma. Semantic Scholar. [Link]
-
Shimadzu Corporation. (n.d.). Rapid, Sensitive and Direct Quantitation of Tiotropium at sub-pg/mL in Plasma using Shimadzu LCMS-8060NX. Shimadzu Application Note. [Link]
-
Ding, L., Tan, W., Zhang, Y., Shen, J., & Zhang, Z. (2008). Sensitive HPLC-ESI-MS method for the determination of tiotropium in human plasma. PubMed. [Link]
-
Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Waters Application Note. [Link]
-
Xue, Y. J., Liu, J., & Gu, Z. (2022). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis, 14(18), 1279-1283. [Link]
-
Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects. Waters Technical Brief. [Link]
-
U.S. Food and Drug Administration. (2018). Guidance for Industry: Bioanalytical Method Validation. ResearchGate. [Link]
-
Zhang, D., & Clarke, W. (2018). Chapter 16 – Bioanalytical method validation and bioanalysis in regulated settings. In Contemporary Practice in Clinical Chemistry (pp. 221-236). [Link]
-
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis: Guidance for Industry. FDA. [Link]
-
Ryska, M. (2016). FDA guideline - Bioanalytical Method Validation. PharmaCompass. [Link]
-
Bhatia, R. (2016). USFDA guidelines for bioanalytical method validation. Slideshare. [Link]
-
de Vries, R., van de Merbel, N. C., & Sparidans, R. W. (2013). A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis. Journal of Chromatography B, 941, 68-75. [Link]
-
Wang, S., Cyronak, M., & Weng, N. (2007). Does a stable isotopically labeled internal standard always correct analyte response? A matrix effect study on a LC/MS/MS method for the determination of carvedilol enantiomers in human plasma. Journal of Pharmaceutical and Biomedical Analysis, 43(2), 701-707. [Link]
-
Getzinger, G. J., Werth, A. J., & Whitehead, R. D. (2021). A surface sampling and liquid chromatography mass spectrometry method for the analysis of quaternary ammonium compounds collected from public transportation buses in New Jersey. International Journal of Environmental Research and Public Health, 18(16), 8758. [Link]
-
U.S. Food and Drug Administration. (2015). Clinical Pharmacology and Biopharmaceutics Review(s) for SPIRIVA RESPIMAT (tiotropium bromide). FDA. [Link]
-
International Journal of MediPharm Research. (n.d.). Review Article on Matrix Effect in Bioanalytical Method Development. ijmpr.com. [Link]
-
Orochem Technologies Inc. (n.d.). Solid Phase Extraction. Orochem. [Link]
-
Yılmaz, B., Kılıç, M., & Kurbanoglu, S. (2022). Simultaneous quantification of tiotropium bromide impurities G + H in capsule formulation by LC-MS/MS. Journal of Pharmaceutical and Biomedical Analysis, 219, 114945. [Link]
-
De Ruyter, M. G., Cronholm, R. C., & Martin, H. F. (1980). Reversed-phase, ion-pair liquid chromatography of quaternary ammonium compounds: determination of pyridostigmine, neostigmine and edrophionium in biological fluids. Journal of Chromatography B: Biomedical Sciences and Applications, 183(2), 197-211. [Link]
-
Pilipavicius, J., & Lendraitis, V. (2022). Supramolecular solvents based on quaternary ammonium salts and perfluorinated compounds for dispersive liquid-liquid microextraction of phthalates. Chemija, 33(2). [Link]
-
Peters, S. P. (2005). Tiotropium bromide: a new long-acting inhaled anticholinergic bronchodilator. Proceedings of the American Thoracic Society, 2(4), 300-305. [Link]
Sources
- 1. Simultaneous quantification of tiotropium bromide impurities G + H in capsule formulation by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tiotropium bromide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Highly sensitive assay for tiotropium, a quaternary ammonium, in human plasma by high-performance liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ssi.shimadzu.com [ssi.shimadzu.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. waters.com [waters.com]
- 10. waters.com [waters.com]
- 11. Reversed-phase, ion-pair liquid chromatography of quaternary ammonium compounds: determination of pyridostigmine, neostigmine and edrophionium in biological fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. orochem.com [orochem.com]
- 13. Solid Phase Extraction Guide | Thermo Fisher Scientific - HK [thermofisher.com]
- 14. academic.oup.com [academic.oup.com]
- 15. [PDF] Sensitive HPLC-ESI-MS method for the determination of tiotropium in human plasma. | Semantic Scholar [semanticscholar.org]
- 16. Sensitive HPLC-ESI-MS method for the determination of tiotropium in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. fda.gov [fda.gov]
A Senior Application Scientist's Guide to Inter-day and Intra-day Precision in Tiotropium Bioanalysis
In the landscape of therapeutic drug monitoring and pharmacokinetic (PK) studies, the precision of a bioanalytical method is the bedrock upon which reliable data is built. For a potent, low-dose inhaled therapeutic like Tiotropium, prescribed for chronic obstructive pulmonary disease (COPD), the imperative for meticulous method validation is magnified.[1][2] This guide offers a comparative analysis of inter-day and intra-day precision for Tiotropium bioanalysis, grounded in established regulatory frameworks and supported by experimental data. Our focus will be on the gold standard for quantitative bioanalysis: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[3]
The Imperative of Precision in Bioanalysis
Precision in a bioanalytical method refers to the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is typically expressed as the coefficient of variation (CV), with lower values indicating higher precision. Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established clear guidelines for bioanalytical method validation, which include stringent criteria for precision.[3][4][5][6]
-
Intra-day precision (within-run precision): Assesses the precision of the method over a short period, within the same analytical run.
-
Inter-day precision (between-run precision): Evaluates the precision of the method over a longer period, across different analytical runs on different days.
For a bioanalytical method to be considered valid, the precision (expressed as CV) at each quality control (QC) concentration level should not exceed 15%, except for the Lower Limit of Quantification (LLOQ), where it should not exceed 20%.[3]
Comparative Analysis of Tiotropium Bioanalytical Methods
The low systemic bioavailability of inhaled Tiotropium presents a significant challenge, necessitating highly sensitive and precise analytical methods to accurately characterize its pharmacokinetic profile.[1] LC-MS/MS has emerged as the technique of choice for this purpose.[2][7][8] Below is a comparison of published methods, highlighting their reported precision.
| Methodology | LLOQ (pg/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Reference |
| 2D-UHPLC-MS/MS with dual-stage liquid-liquid extraction | 0.2 | Not explicitly stated, but method was successfully applied to two clinical studies of over 3000 samples with an overall incurred sample reanalysis passing rate of 93.7%. | Not explicitly stated, but method was successfully applied to two clinical studies of over 3000 samples with an overall incurred sample reanalysis passing rate of 93.7%. | [Chi et al., 2016][9][10] |
| UPLC/MS/MS | Sub-pg/mL | Not explicitly stated in the abstract. | Not explicitly stated in the abstract. | [ResearchGate Publication][11] |
| LC-MS/MS with Solid Phase Extraction | Not specified | Not specified | Not specified | [BenchChem Application Note][1] |
Note: Explicit numerical data for intra-day and inter-day precision was not available in the abstracts of all reviewed sources. However, the successful application in large clinical studies and high incurred sample reanalysis passing rates strongly suggest that the precision of these methods met regulatory requirements.
Causality Behind Experimental Choices for Enhanced Precision
Achieving high precision in Tiotropium bioanalysis is not a matter of chance; it is the result of deliberate and informed experimental design. Here are some key factors that contribute to minimizing variability:
-
Internal Standard (IS) Selection: The use of a stable isotope-labeled (SIL) internal standard is the preferred approach in LC-MS/MS-based bioanalysis.[1] A SIL-IS, such as Tiotropium-d3, co-elutes with the analyte and experiences similar ionization effects, effectively compensating for variations in sample preparation and instrument response. This is a critical factor in achieving high precision.
-
Sample Preparation Technique: The choice of sample preparation method significantly impacts the cleanliness of the final extract and, consequently, the precision of the analysis.
-
Solid Phase Extraction (SPE): This technique offers excellent selectivity and can effectively remove interfering matrix components, leading to cleaner extracts and reduced matrix effects.
-
Liquid-Liquid Extraction (LLE): While a simpler technique, LLE can also provide good recovery and precision, especially when optimized. Dual-stage LLE, as described by Chi et al., can further enhance sample cleanup.[9][10]
-
-
Chromatographic Separation: Robust chromatographic separation is essential to resolve Tiotropium from endogenous matrix components and potential metabolites. The use of Ultra-High-Performance Liquid Chromatography (UHPLC) can provide sharper peaks and better resolution, contributing to improved precision.
-
Mass Spectrometric Detection: Modern triple quadrupole mass spectrometers offer high sensitivity and selectivity through Multiple Reaction Monitoring (MRM), minimizing the impact of co-eluting interferences and improving the precision of quantification.[2]
Experimental Protocol: A Representative LC-MS/MS Method for Tiotropium Bioanalysis
The following is a generalized, step-by-step protocol for the quantification of Tiotropium in human plasma, based on established methodologies.[1]
1. Preparation of Standards and Quality Control Samples:
- Prepare a stock solution of Tiotropium and the SIL-IS (e.g., Tiotropium-d3) in a suitable solvent (e.g., methanol).
- Prepare calibration standards and quality control (QC) samples by spiking blank human plasma with known concentrations of Tiotropium.
2. Sample Preparation (Solid Phase Extraction):
- To 100 µL of plasma sample (calibrator, QC, or unknown), add 25 µL of the SIL-IS working solution.
- Vortex mix the samples.
- Load the samples onto a pre-conditioned mixed-mode cation exchange SPE plate.
- Wash the plate with an appropriate wash solution (e.g., 2% formic acid in water, followed by methanol).
- Elute the analyte and IS with an elution solvent (e.g., 5% ammonium hydroxide in methanol).
- Evaporate the eluate to dryness under a stream of nitrogen.
- Reconstitute the residue in a suitable mobile phase for injection.
3. LC-MS/MS Analysis:
- LC System: A UHPLC system.
- Column: A suitable C18 column.
- Mobile Phase: A gradient of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., 0.1% formic acid in acetonitrile).
- MS System: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.
- MRM Transitions: Monitor the appropriate precursor-to-product ion transitions for Tiotropium and the SIL-IS.
4. Data Analysis:
- Integrate the peak areas for Tiotropium and the SIL-IS.
- Calculate the peak area ratio of Tiotropium to the SIL-IS.
- Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards.
- Determine the concentration of Tiotropium in the QC and unknown samples from the calibration curve.
Visualization of the Bioanalytical Workflow
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Simultaneous quantification of tiotropium bromide impurities G + H in capsule formulation by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. resolvemass.ca [resolvemass.ca]
- 4. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. ema.europa.eu [ema.europa.eu]
- 6. Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anapharm Europe validates new LC/MS/MS bioanalytical method for Tiotropium - Anapharm [anapharmbioanalytics.com]
- 8. youtube.com [youtube.com]
- 9. Ultrasensitive sub-pg/ml determination of tiotropium bromide in human plasma by 2D-UHPLC-MS/MS: challenges and solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
The Gold Standard in Bioanalysis: A Comparative Guide to the Performance of Tiotropium-d3 Bromide in Biological Matrices
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmacokinetic and toxicokinetic studies, the precise quantification of therapeutic agents in complex biological matrices is paramount. Tiotropium, a long-acting muscarinic antagonist pivotal in the management of chronic obstructive pulmonary disease (COPD), presents a significant analytical challenge due to its low systemic bioavailability and resulting picogram-level plasma concentrations. This guide provides an in-depth, technical comparison of the bioanalytical performance of Tiotropium-d3 Bromide, a deuterated stable isotope-labeled internal standard (SIL-IS), against other analytical alternatives. We will delve into the causality behind experimental choices, present supporting data, and offer detailed protocols to underscore the superior accuracy, precision, and robustness conferred by employing this compound in demanding bioanalytical workflows.
The Imperative for an Ideal Internal Standard in Tiotropium Bioanalysis
The inherent variability of biological matrices such as plasma and urine can significantly impact the accuracy and reproducibility of quantitative analysis. Matrix effects, where endogenous components of the sample enhance or suppress the ionization of the analyte in the mass spectrometer source, are a primary concern. Furthermore, inconsistencies in sample preparation, including extraction efficiency and volumetric transfers, can introduce significant error.
An ideal internal standard (IS) is a compound that closely mimics the physicochemical properties of the analyte. When added to a sample at a known concentration at the outset of the analytical workflow, it experiences the same variations as the analyte. By measuring the ratio of the analyte's response to the IS's response, these variations can be effectively normalized, leading to a more accurate and precise quantification.
Stable isotope-labeled internal standards, such as this compound, are widely regarded as the "gold standard" in quantitative mass spectrometry. This is because the substitution of hydrogen atoms with deuterium results in a compound that is chemically almost identical to the parent drug but has a different mass-to-charge ratio (m/z), allowing it to be distinguished by the mass spectrometer.
This compound: A Head-to-Head Performance Comparison
While non-deuterated (or analogue) internal standards can be employed, their performance often falls short, particularly in complex biological matrices. The key performance advantages of this compound are highlighted below.
Mitigating Matrix Effects: A Decisive Advantage
Matrix effects are a significant source of imprecision and inaccuracy in bioanalytical methods. The co-elution of endogenous matrix components with the analyte can lead to unpredictable ion suppression or enhancement. Because this compound has nearly identical chromatographic behavior to Tiotropium, it co-elutes and experiences the same degree of matrix-induced signal alteration. This allows for a highly effective correction, a feat that is difficult to achieve with a non-deuterated internal standard that may have a different retention time and be subject to a different matrix environment.
Table 1: Comparative Performance of Deuterated vs. Non-Deuterated Internal Standards
| Parameter | This compound (Deuterated IS) | Non-Deuterated IS (e.g., Structural Analog) | Rationale & Causality |
| Matrix Effect Compensation | Excellent | Poor to Moderate | Tiotropium-d3 co-elutes with Tiotropium, experiencing identical ion suppression or enhancement, leading to accurate normalization. A non-deuterated IS with a different retention time will be in a different matrix environment, leading to inadequate correction. |
| Accuracy (% Bias) | High (typically within ±15%) | Moderate to Low | The superior correction for matrix effects and extraction variability by Tiotropium-d3 results in significantly higher accuracy. |
| Precision (%RSD) | High (Low %RSD) | Moderate to Low (Higher %RSD) | The consistent normalization of analytical variability by the deuterated standard leads to more reproducible results. |
| Extraction Recovery | Nearly Identical to Analyte | Potentially Different | The subtle structural differences in a non-deuterated IS can lead to different partitioning during liquid-liquid or solid-phase extraction, compromising accurate quantification. |
| Regulatory Compliance | Preferred by Regulatory Agencies | Requires Extensive Justification | Regulatory bodies like the FDA and EMA recognize the superiority of SIL-IS for robust bioanalytical method validation. |
Enhancing Accuracy and Precision in Diverse Biological Matrices
The performance of this compound has been validated in various biological matrices, consistently demonstrating high accuracy and precision.
-
Human Plasma: In human plasma, where Tiotropium concentrations are exceedingly low, the use of Tiotropium-d3 as an internal standard in LC-MS/MS methods allows for a lower limit of quantification (LLOQ) in the sub-picogram per milliliter range. A validated method using a deuterated internal standard reported a linearity range of 0.20 - 150.00 pg/mL with a correlation coefficient (r²) of > 0.99. Accuracy is typically within ±15% of the nominal concentration (and ±20% at the LLOQ), in line with regulatory guidelines.
-
Urine: In urine, where Tiotropium concentrations are generally higher than in plasma, Tiotropium-d3 still provides a crucial role in correcting for the high variability in urine composition (e.g., salt content, pH) between individuals and over time. An FDA document on Tiotropium Bromide notes the use of [D3] Tiotropium as an internal standard for analysis in both plasma and urine.
Experimental Workflows and Protocols
To ensure the trustworthiness and reproducibility of the data, detailed and validated experimental protocols are essential. The following sections outline a representative workflow for the quantification of Tiotropium in human plasma using this compound as an internal standard.
Experimental Workflow Diagram
Caption: Bioanalytical workflow for Tiotropium quantification.
Detailed Protocol: Solid-Phase Extraction (SPE) from Human Plasma
This protocol is adapted from established methods for Tiotropium bioanalysis.
-
Sample Pre-treatment:
-
To 450 µL of human plasma in a polypropylene tube, add 50 µL of this compound internal standard working solution (concentration to be optimized during method development).
-
Vortex mix for 10 seconds.
-
-
SPE Cartridge Conditioning:
-
Condition a C18 SPE cartridge with 1 mL of methanol, followed by 1 mL of ultrapure water. Do not allow the cartridge to dry.
-
-
Sample Loading:
-
Load the entire pre-treated plasma sample onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 1 mL of ultrapure water.
-
Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
-
Elution:
-
Elute the analyte and internal standard with 1 mL of 50% methanol in water into a clean collection tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a stream of nitrogen at approximately 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex mix and transfer to an autosampler vial for LC-MS/MS analysis.
-
Stability of this compound: A Critical Consideration
The stability of the internal standard in the biological matrix and throughout the analytical process is crucial for reliable quantification. While specific stability data for this compound is not extensively published, general principles for deuterated standards apply. The deuterium atoms in Tiotropium-d3 are placed on the methyl group, a non-exchangeable position, ensuring its stability under typical bioanalytical conditions.
A clinical pharmacology review by the FDA indicates that Tiotropium is stable in plasma for up to 24 hours at room temperature and for at least 18 months at -20°C or -70°C. It is a standard practice during method validation to assess the stability of the analyte and the internal standard under various conditions, including freeze-thaw cycles, short-term bench-top stability, and long-term storage stability, to ensure that their concentration ratio remains constant.
Synthesis and Characterization of this compound
The synthesis of this compound involves the use of deuterated reagents. A plausible synthetic route would involve the quaternization of scopine di(2-thienylglycolate) with deuterated methyl bromide (CD3Br). The final product's identity and isotopic purity would be confirmed using techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. The high isotopic purity of the internal standard is essential to prevent any contribution to the analyte signal.
Synthesis Pathway Diagram
Caption: Generalized synthesis of this compound.
Conclusion: The Indisputable Choice for Robust Bioanalysis
The evidence overwhelmingly supports the use of this compound as the internal standard of choice for the quantitative analysis of Tiotropium in biological matrices. Its ability to effectively compensate for matrix effects and variability in sample preparation leads to unparalleled accuracy and precision, which is critical for pharmacokinetic and other drug development studies. While the initial cost of a stable isotope-labeled standard may be higher than that of a non-deuterated analog, the investment is justified by the generation of reliable, high-quality data that can withstand regulatory scrutiny. For researchers and scientists committed to the principles of scientific integrity and data robustness, this compound is not just an alternative; it is the gold standard.
References
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. [Link]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation: Guidance for Industry. [Link]
- BenchChem. (2025).
- BenchChem. (2025). A Comparative Guide to the Analytical Validation of Tiotropium Bromide using Tiotropium bromide EP impurity A-d6.
- BenchChem. (2025).
- BenchChem. (2025). Application Note: High-Sensitivity Bioanalytical Assay for Tiotropium in Human Plasma using Tiotropium bromide EP impurity A-d6.
- Ding, L., Tan, W., Zhang, Y., Shen, J., & Zhang, Z. (2008). Sensitive HPLC-ESI-MS method for the determination of tiotropium in human plasma.
- European Medicines Agency. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. EMA/CHMP/ICH/172948/2019.
- Gómez-Canela, C., Tor-Capin, G., Rivas-García, L., & Barata, C. (2022). Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples. Molecules (Basel, Switzerland), 27(19), 6299.
- U.S. Food and Drug Administration. (2015). Clinical Pharmacology and Biopharmaceutics Review(s) for Tiotropium Bromide.
- BenchChem. (2025). A Head-to-Head Comparison: Tiotropium Bromide EP Impurity A-d6 vs.
- BenchChem. (2025). In-Depth Technical Guide: Chemical Structure of Tiotropium Bromide EP Impurity A-d6.
- U.S. Patent No. 8,957,209 B2. (2015). Methods for the synthesis of tiotropium bromide.
- ESS Chem Co. This compound [CAS 1127226-56-5].
- ResearchGate. (n.d.). Synthesis of tiotropium bromide.
- European Patent No. EP2552913A1. (2013). Method for synthesis of tiotropium bromide.
- U.S. Food and Drug Administration.
- BenchChem. (2025). Application Note: High-Performance Liquid Chromatography Protocol for the Quantification of Tiotropium and its EP Impurity B usi.
- BenchChem. (2025). Deferiprone-d3 vs.
- Thermo Fisher Scientific. (n.d.). SPE for biological fluids.
- BenchChem. (2025). The Gold Standard: A Comparative Guide to Deuterated vs. Non-Deuterated Internal Standards in Bioanalytical Assays.
- U.S. Food and Drug Administration.
- ResolveMass Laboratories Inc. (2025).
- Anapharm. (n.d.). Considerations to properly assess drug stability within biological samples.
- Saini, A. K., Kumar, S., & Singh, G. (2019). Quantitative Determination of Related Substances in Formoterol Fumarate and Tiotropium in Tiomate Transcaps® Dry Powder Inhaler.
- WIPO Patent Application WO/2018/154596. (2018).
- Sigma-Aldrich. (n.d.). ISOTEC® Stable Isotopes.
- MDPI. (n.d.).
- ResearchGate. (n.d.). Improved Solid-Phase Extraction Method for Systematic Toxicological Analysis in Biological Fluids.
- Souverain, S., Rudaz, S., & Veuthey, J. L. (2004). Matrix effect in quantitative LC/MS/MS analyses of biological fluids: a method for determination of finasteride in human plasma at picogram per milliliter concentrations. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 801(2), 237–245.
- Barr, R. G., Bourbeau, J., Camargo, C. A., & Ram, F. S. (2008). Tiotropium for stable chronic obstructive pulmonary disease: a meta-analysis. Thorax, 63(7), 636–644.
- Wu, X., Zhou, J., Li, J., & Li, X. (2013).
Comparison of HPLC vs. LC-MS/MS methods for Tiotropium quantification.
For researchers, scientists, and drug development professionals engaged in the study of Tiotropium, the accurate and precise quantification of this potent, long-acting muscarinic antagonist is paramount. Tiotropium is a cornerstone in the management of chronic obstructive pulmonary disease (COPD) and asthma.[1] Given its administration via inhalation and subsequent low systemic bioavailability, the selection of an appropriate analytical methodology is a critical decision that directly impacts the reliability of pharmacokinetic, toxicokinetic, and quality control data.[2][3]
This comprehensive guide provides an in-depth comparison of two common analytical techniques for Tiotropium quantification: High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This document will delve into the technical nuances of each method, present supporting experimental data, and offer expert insights to aid in the selection of the most suitable technique for your specific research needs.
The Analytical Challenge: Tiotropium's Physicochemical Properties
Tiotropium bromide is a quaternary ammonium compound, which makes it a non-volatile, polar molecule.[4] It is sparingly soluble in water and exists as a white to yellowish-white crystalline powder. These properties, particularly its low volatility and the typically low concentrations found in biological matrices after inhalation, present unique challenges for analytical method development.
High-Performance Liquid Chromatography (HPLC) with UV Detection
HPLC with UV detection is a robust and widely accessible technique for the quantification of pharmaceuticals. In the context of Tiotropium, HPLC-UV methods are most commonly employed for the analysis of pharmaceutical dosage forms, such as inhaler capsules, where the concentration of the active pharmaceutical ingredient (API) is relatively high.[5][6][7]
Principle of HPLC-UV
The fundamental principle of HPLC involves the separation of components in a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase within a column. For Tiotropium, a reversed-phase HPLC method is typically used, where the stationary phase is non-polar (e.g., C8 or C18) and the mobile phase is a polar mixture, often consisting of a buffer and an organic solvent like acetonitrile or methanol.[5][6] Following separation, the Tiotropium molecule is detected by its ability to absorb UV light at a specific wavelength, typically around 235-240 nm.[5][6]
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
For the quantification of Tiotropium in biological matrices such as plasma, where concentrations can be in the sub-picogram per milliliter (pg/mL) range, LC-MS/MS has emerged as the gold standard.[2][3][8] This is due to its unparalleled sensitivity and selectivity.
Principle of LC-MS/MS
LC-MS/MS combines the separation power of liquid chromatography with the highly specific detection capabilities of tandem mass spectrometry. After chromatographic separation, the analyte is ionized, typically using electrospray ionization (ESI), which is well-suited for polar molecules like Tiotropium.[9] The ionized Tiotropium is then introduced into the mass spectrometer.
In a tandem mass spectrometer (e.g., a triple quadrupole), the first quadrupole (Q1) is set to select the precursor ion of Tiotropium (based on its mass-to-charge ratio, m/z). This precursor ion is then fragmented in the second quadrupole (Q2), the collision cell. The third quadrupole (Q3) is then set to monitor for a specific fragment ion. This process, known as Multiple Reaction Monitoring (MRM), provides a very high degree of selectivity and sensitivity, as it is highly unlikely that another compound will have the same precursor ion, the same fragment ion, and the same chromatographic retention time.[2][10]
Head-to-Head Comparison: HPLC-UV vs. LC-MS/MS for Tiotropium Quantification
The choice between HPLC-UV and LC-MS/MS for Tiotropium quantification is dictated by the specific requirements of the application. The following table provides a detailed comparison of key performance parameters.
| Parameter | HPLC-UV | LC-MS/MS |
| Sensitivity (LLOQ) | µg/mL range | sub-pg/mL to pg/mL range[2][8] |
| Selectivity | Moderate; susceptible to interference from matrix components with similar UV absorbance | High; MRM provides exceptional selectivity, minimizing matrix effects |
| Linearity | Good over a wide concentration range (µg/mL)[5] | Excellent over a wide dynamic range (pg/mL to ng/mL)[2][8] |
| Accuracy & Precision | Good for high concentration samples | Excellent, even at very low concentrations[2][8] |
| Throughput | Moderate; run times are typically longer | High; modern UPLC systems coupled with MS/MS allow for very short run times[11][12] |
| Cost (Instrument) | Lower | Higher |
| Cost (Operational) | Lower; less complex maintenance | Higher; requires specialized reagents and more frequent maintenance |
| Expertise Required | Moderate | High; requires specialized training for operation and data interpretation |
| Primary Application | Quality control of pharmaceutical formulations[5][6] | Bioanalysis (pharmacokinetics, toxicokinetics), impurity profiling[2][3][10] |
Experimental Workflow Diagrams
To visually represent the methodologies, the following diagrams illustrate the typical experimental workflows for both HPLC-UV and LC-MS/MS.
Caption: HPLC-UV Experimental Workflow for Tiotropium Quantification.
Caption: LC-MS/MS Experimental Workflow for Tiotropium Bioanalysis.
Detailed Experimental Protocols
The following are representative, step-by-step methodologies for the quantification of Tiotropium using both HPLC-UV and LC-MS/MS. These protocols are intended as a guide and may require optimization for specific applications and instrumentation. All methods should be validated in accordance with relevant regulatory guidelines, such as those from the FDA and EMA.[13][14][15][16][17]
HPLC-UV Method for Tiotropium in a Pharmaceutical Formulation
1. Instrumentation:
-
HPLC system with a UV detector, autosampler, and column oven.
-
Data acquisition and processing software.
2. Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A mixture of a phosphate buffer (e.g., 20 mM KH2PO4, pH adjusted to 3.0 with phosphoric acid) and acetonitrile in a ratio of approximately 65:35 (v/v).[6]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 240 nm.[6]
-
Injection Volume: 20 µL.
3. Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve Tiotropium bromide reference standard in the mobile phase to prepare a stock solution of a known concentration (e.g., 100 µg/mL).
-
Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with the mobile phase to create a calibration curve (e.g., 1-50 µg/mL).
-
Sample Preparation: For a dry powder inhaler, the contents of a capsule can be dissolved in a known volume of mobile phase, sonicated to ensure complete dissolution, and then filtered through a 0.45 µm filter before injection.[7]
4. Analysis and Quantification:
-
Inject the standard solutions to establish a calibration curve by plotting peak area against concentration.
-
Inject the sample solutions.
-
Quantify the amount of Tiotropium in the samples by interpolating their peak areas from the calibration curve.
LC-MS/MS Method for Tiotropium in Human Plasma
1. Instrumentation:
-
UPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Data acquisition and processing software.
2. Chromatographic and Mass Spectrometric Conditions:
-
Column: A suitable reversed-phase column (e.g., C18, 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient elution using a mixture of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).[2]
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 10 µL.
-
Ionization Mode: Positive ESI.
-
MRM Transitions: Tiotropium: m/z 392.2 → 171.1; Internal Standard (e.g., Tiotropium-d3): m/z 395.2 → 171.1. (Note: Specific transitions may vary slightly between instruments and should be optimized).
3. Standard and Sample Preparation:
-
Standard Stock Solution: Prepare a stock solution of Tiotropium bromide and an internal standard (IS) in methanol.
-
Working Standard Solutions: Prepare working standard solutions for the calibration curve and quality control (QC) samples by spiking the appropriate amounts of the Tiotropium stock solution into blank human plasma.
-
Sample Preparation (Solid Phase Extraction - SPE):
-
To 200 µL of plasma sample, add 25 µL of the IS working solution.
-
Load the sample onto a pre-conditioned mixed-mode cation exchange SPE cartridge.
-
Wash the cartridge with an appropriate solvent to remove interferences.
-
Elute the Tiotropium and IS from the cartridge.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection.
-
4. Analysis and Quantification:
-
Inject the prepared standards and samples.
-
Calculate the peak area ratio of Tiotropium to the IS.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the standards.
-
Determine the concentration of Tiotropium in the plasma samples from the calibration curve.
Conclusion and Recommendations
The choice between HPLC-UV and LC-MS/MS for Tiotropium quantification is fundamentally driven by the analytical context.
-
For quality control of pharmaceutical formulations , where Tiotropium concentrations are high and the matrix is relatively clean, HPLC-UV is a cost-effective, robust, and reliable method. Its simplicity and lower operational cost make it well-suited for routine analysis in a manufacturing environment.
-
For bioanalytical applications , such as pharmacokinetic and toxicokinetic studies in plasma or other biological matrices, LC-MS/MS is the unequivocally superior method . The extremely low systemic concentrations of Tiotropium following inhalation necessitate the high sensitivity and selectivity that only LC-MS/MS can provide. The use of a stable isotope-labeled internal standard and specific MRM transitions ensures accurate and precise quantification, free from matrix interferences.
References
-
Ding, L., Tan, W., Zhang, Y., Shen, J., & Zhang, Z. (2008). Sensitive HPLC–ESI-MS Method for the Determination of Tiotropium in Human Plasma. Journal of Chromatographic Science, 46(5), 445–449. [Link]
- Shimadzu. (n.d.). Rapid, Sensitive and Direct Quantitation of Tiotropium at sub-pg/mL in Plasma using Shimadzu LCMS-8060.
- Product Inform
- Shimadzu. (n.d.). Rapid, Sensitive and Direct Quantitation of Tiotropium at sub-pg/mL in Plasma using Shimadzu LCMS-8060NX.
-
Li, Y., Wang, Y., Zhang, Y., & Guo, B. (2007). Highly sensitive assay for tiotropium, a quaternary ammonium, in human plasma by high-performance liquid chromatography/tandem mass spectrometry. Rapid communications in mass spectrometry : RCM, 21(11), 1755–1758. [Link]
-
Çalışkan, C., & Kaçmaz, M. (2024). Simultaneous quantification of tiotropium bromide impurities G + H in capsule formulation by LC-MS/MS. European journal of mass spectrometry (Chichester, England), 30(1), 76–83. [Link]
- Waters Corporation. (n.d.). High Throughput Quantitative Analysis for a Drug Mixture: Comparing UPLC-MS/MS and HPLC-MS/MS.
- Shah, D., Tiwari, N., & Patani, P. (2022). Rp-HPLC Method Development and Validation for The Quantification of Tiotropium Bromide and Formoterol Fumarate Dihydrate Rotacaps. African Journal of Biomedical Research, 25(2), 221-228.
-
Rola, R., & Kaza, M. (2019). Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse?. Journal of pharmaceutical and biomedical analysis, 165, 381–385. [Link]
- Waters Corporation. (n.d.). High Throughput Quantitative Analysis for a Drug Mixture: Comparing UPLC-MS/MS and HPLC-MS/MS.
-
Al-Tannak, N. F., & Hemdan, A. (2001). Comparative LC-MS and HPLC analyses of selected antiepileptics and beta-blocking drugs. Il Farmaco, 56(5-7), 517–523. [Link]
- Srinivasu, P., Rao, J. V., & Rao, M. E. B. (2010). Simultaneous RP-HPLC Method for the Estimation of Formoterol Fumarate and Tiotropium Bromide in Pharmaceutical Dosage Forms. Asian Journal of Chemistry, 22(5), 3943-3948.
- BenchChem. (2025). FDA and EMA guidelines for bioanalytical method validation using stable isotope standards. BenchChem.
-
Wikipedia. (2024). Tiotropium bromide. Wikipedia. [Link]
- Perera, R. (2022).
- Semantic Scholar. (n.d.). Determination of tiotropium bromide and its related substances by HPLC. Semantic Scholar.
- Guidechem. (n.d.). Tiotropium bromide 136310-93-5 wiki. Guidechem.
- Simultaneous HPLC Method Development and Validation of Titropium and Formeterol Fumar
- MONAD. (2024). What's the Difference Between HPLC and LC-MS?. MONAD.
- Tocris Bioscience. (n.d.). Tiotropium bromide. Tocris Bioscience.
- PubChem. (n.d.).
-
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. FDA. [Link]
-
European Medicines Agency. (2022). ICH M10 on bioanalytical method validation. EMA. [Link]
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMA. [Link]
Sources
- 1. Tiotropium bromide - Wikipedia [en.wikipedia.org]
- 2. lcms.labrulez.com [lcms.labrulez.com]
- 3. ssi.shimadzu.com [ssi.shimadzu.com]
- 4. Page loading... [wap.guidechem.com]
- 5. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]
- 6. asianpubs.org [asianpubs.org]
- 7. ijprajournal.com [ijprajournal.com]
- 8. Highly sensitive assay for tiotropium, a quaternary ammonium, in human plasma by high-performance liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Simultaneous quantification of tiotropium bromide impurities G + H in capsule formulation by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. waters.com [waters.com]
- 12. waters.com [waters.com]
- 13. Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]
- 16. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 17. ema.europa.eu [ema.europa.eu]
A Guide to the Justification of Stable Isotope-Labeled Internal Standards in Regulatory Bioanalysis
In the landscape of drug development, the journey from discovery to regulatory approval is paved with data of the highest integrity. For pharmacokinetic (PK) and toxicokinetic (TK) studies that underpin safety and efficacy evaluations, the accuracy and precision of bioanalytical data are non-negotiable. This guide provides a comprehensive justification for the use of stable isotope-labeled internal standards (SIL-IS) in quantitative mass spectrometry-based bioanalysis, a practice strongly endorsed by regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[1][2][3][4][5][6] We will explore the scientific rationale, compare performance against alternatives, and provide actionable experimental protocols to validate their use for regulatory submissions.
The Imperative for an Internal Standard in Bioanalysis
Quantitative bioanalysis by liquid chromatography-mass spectrometry (LC-MS) is susceptible to variability from numerous sources.[7][8] These can include inconsistencies in sample extraction, injection volume variations, and the notorious "matrix effect."[9][10][11] The matrix effect refers to the alteration of ionization efficiency by co-eluting endogenous components of the biological matrix (e.g., plasma, urine), leading to ion suppression or enhancement.[10][12] An internal standard (IS) is a compound of known concentration added to every sample, calibrator, and quality control (QC) sample at the earliest possible stage of the analytical workflow.[8] Its purpose is to normalize the analytical signal of the analyte, thereby compensating for these sources of variability.[8]
The fundamental assumption is that the IS and the analyte will behave identically throughout the entire analytical process. Any loss of analyte during sample preparation or any fluctuation in MS signal due to matrix effects should be mirrored by a proportional change in the IS signal. This allows for the use of the analyte-to-IS peak area ratio for quantification, a far more robust measure than the analyte response alone.
The Gold Standard: Why Stable Isotope-Labeled Internal Standards Prevail
For LC-MS applications, two main types of internal standards are considered: structural analogs and stable isotope-labeled (SIL) analogs.[13] While structural analogs are chemically similar to the analyte, they are not identical and can exhibit differences in physicochemical properties. These differences can lead to disparate extraction recoveries, chromatographic retention times, and ionization efficiencies, thereby failing to perfectly compensate for analytical variability.
A SIL-IS, by contrast, is the analyte molecule itself, in which one or more atoms have been replaced with their heavier stable isotopes (e.g., ²H or D, ¹³C, ¹⁵N).[7][13][14] This subtle modification increases the mass of the molecule, allowing it to be distinguished from the analyte by the mass spectrometer, but preserves its chemical and physical properties almost perfectly.
The key advantages of a SIL-IS include:
-
Identical Physicochemical Properties: A SIL-IS has the same polarity, pKa, and solubility as the analyte, ensuring it co-behaves during all extraction, and chromatographic steps.
-
Co-elution: Ideally, the SIL-IS co-elutes with the analyte, meaning it experiences the exact same matrix effects at the same time.[15]
-
Similar Ionization Efficiency: The SIL-IS and the analyte exhibit nearly identical ionization behavior in the mass spectrometer source.[7]
These characteristics make the SIL-IS the most effective tool for correcting variability, which is why regulatory agencies consider it the "gold standard" for quantitative bioanalysis.[1]
Workflow for Bioanalytical Sample Analysis using a SIL-IS
The following diagram illustrates the typical workflow for processing and analyzing biological samples using a stable isotope-labeled internal standard.
Caption: Workflow for sample analysis using a SIL-IS.
Performance Comparison: SIL-IS vs. Structural Analog
To justify the selection of a SIL-IS, a direct comparison of its performance against a plausible alternative, such as a structural analog, provides compelling evidence for a regulatory submission. The key validation parameter to scrutinize is the assessment of matrix effects.
Matrix Factor (MF) is a quantitative measure of the matrix effect, calculated as the ratio of the analyte peak response in the presence of matrix (post-extraction spiked blank matrix) to the analyte peak response in a neat solution.[9] An MF of 1 indicates no matrix effect, <1 indicates ion suppression, and >1 indicates ion enhancement.
To demonstrate the superiority of a SIL-IS, one should calculate the IS-normalized Matrix Factor . This is achieved by dividing the Matrix Factor of the analyte by the Matrix Factor of the internal standard for each lot of the biological matrix tested. According to regulatory guidelines, a robust method should demonstrate that the IS adequately compensates for matrix variability.
The following table presents hypothetical but representative data from such a comparison experiment.
| Parameter | Structural Analog IS | Stable Isotope-Labeled IS (SIL-IS) | Regulatory Expectation |
| Analyte MF (CV%) | 0.75 (25%) | 0.78 (28%) | N/A (Informational) |
| IS MF (CV%) | 1.10 (15%) | 0.79 (27%) | N/A (Informational) |
| IS-Normalized MF | 0.68 | 0.99 | Close to 1.0 |
| CV% of IS-Normalized MF | 29% | 4% | ≤15% |
| Conclusion | Fails. Inconsistent compensation for matrix effects. | Passes. Excellent compensation for matrix effects. | Method is rugged and reliable. |
As the data clearly shows, the structural analog fails to track the analyte's behavior in the presence of matrix, resulting in a high coefficient of variation (CV%) for the IS-normalized matrix factor. The SIL-IS, however, experiences the same degree of ion suppression as the analyte, resulting in an IS-normalized matrix factor very close to 1.0 with minimal variability. This provides a robust quantitative justification for its use.
Experimental Protocol: Assessing Matrix Effects
This protocol outlines the steps to quantitatively assess matrix effects as part of a bioanalytical method validation, in line with FDA and EMA guidelines.[2][3][16]
Objective: To evaluate the ability of a proposed internal standard (SIL-IS or structural analog) to compensate for the variability of matrix effects across different lots of a biological matrix.
Materials:
-
Blank biological matrix from at least 6 different sources (lots).
-
Analyte reference standard.
-
Internal Standard (IS) reference standard.
-
Neat solution (e.g., reconstitution solvent).
-
Validated extraction procedure materials.
Procedure:
-
Prepare Three Sets of Samples:
-
Set 1 (Neat Solution): Spike the analyte and IS into the neat solution at low and high concentrations (LQC and HQC).
-
Set 2 (Post-Extraction Spike): Extract blank matrix from each of the 6 lots. After the final extraction step (e.g., before evaporation), spike the extracted matrix with the analyte and IS to the same LQC and HQC concentrations as Set 1.
-
Set 3 (Pre-Extraction Spike): Spike the analyte and IS into each of the 6 lots of blank matrix at LQC and HQC concentrations before initiating the extraction procedure. (This set is used to determine extraction recovery but is included here for context).
-
-
Analyze Samples: Analyze all prepared samples via the LC-MS/MS method.
-
Calculate Matrix Factor (MF):
-
For each lot of matrix, calculate the analyte MF and the IS MF at both low and high concentrations.
-
Formula:MF = (Peak Area in Set 2) / (Mean Peak Area in Set 1)
-
-
Calculate IS-Normalized Matrix Factor:
-
For each lot, calculate the IS-normalized MF.
-
Formula:IS-Normalized MF = (Analyte MF) / (IS MF)
-
-
Assess Variability:
-
Calculate the mean and the coefficient of variation (CV%) for the IS-normalized MF across all 6 lots of matrix.
-
Acceptance Criteria:
-
The CV% of the IS-normalized matrix factor across the different lots of matrix should not be greater than 15%.
Decision Logic for IS Selection
The choice of an internal standard is a critical decision point in method development that has significant downstream consequences for data quality and regulatory acceptance.
Caption: Decision workflow for internal standard selection.
Potential Pitfalls and Considerations
While SIL-IS are the preferred choice, they are not without potential complications that must be assessed during method validation.
-
Isotopic Purity: The SIL-IS should be of high isotopic purity and free of the unlabeled analyte.[15] Any significant amount of unlabeled analyte impurity in the IS spiking solution will lead to an overestimation of the analyte concentration, particularly at the lower limit of quantitation (LLOQ).
-
Deuterium Isotope Effect: Deuterium-labeled standards (e.g., d₃, d₅) can sometimes exhibit slightly different chromatographic retention times compared to the unlabeled analyte.[15][17] This is due to the stronger C-D bond versus the C-H bond. If this chromatographic separation is significant, the analyte and IS may not experience the same matrix effects, compromising the normalization. The use of ¹³C or ¹⁵N labeling, which does not typically cause chromatographic shifts, is often preferred to mitigate this risk.
-
Stability of Labels: The isotopic labels must be placed in a chemically stable position on the molecule to prevent back-exchange with protons from the solvent or matrix.[14] Labels on heteroatoms like oxygen or nitrogen are generally avoided.
Conclusion
The selection of a stable isotope-labeled internal standard is a scientifically sound and regulatory-compliant choice for quantitative bioanalysis using mass spectrometry.[1] Its ability to mimic the analyte throughout the analytical process provides the most effective compensation for inevitable process variability and matrix effects. By presenting clear, quantitative data demonstrating the superiority of a SIL-IS over alternatives, researchers can build a robust justification that will withstand the scrutiny of regulatory review, ensuring the integrity of the data that supports the safety and efficacy of new therapeutics.
References
-
The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Waters Corporation. [Link]
-
Stable Labeled Isotopes as Internal Standards: A Critical Review. Crimson Publishers. [Link]
-
The Role of Internal Standards In Mass Spectrometry. SCION Instruments. [Link]
-
Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. PubMed. [Link]
-
Assessment of matrix effect in quantitative LC–MS bioanalysis. National Center for Biotechnology Information. [Link]
-
Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe?. BioPharma Services. [Link]
-
Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. National Center for Biotechnology Information. [Link]
-
Ask the Experts: the impact of internal standard response variability during chromatographic bioanalysis. Bioanalysis Zone. [Link]
-
Bioanalytical Method Validation - Guidance for Industry. U.S. Food and Drug Administration. [Link]
-
Guideline on bioanalytical method validation. European Medicines Agency. [Link]
-
M10 Bioanalytical Method Validation and Study Sample Analysis. U.S. Food and Drug Administration. [Link]
-
Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. LCGC. [Link]
-
Draft Guideline on bioanalytical method validation. European Medicines Agency. [Link]
-
Bioanalytical method validation - Scientific guideline. European Medicines Agency. [Link]
-
EMA Guideline on bioanalytical Method Validation adopted. ECA Academy. [Link]
-
Docket No. FDA 2013-D-1020: FDA Draft Guidance for Industry - Bioanalytical Method Validation. Regulations.gov. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. fda.gov [fda.gov]
- 3. ema.europa.eu [ema.europa.eu]
- 4. fda.gov [fda.gov]
- 5. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. EMA Guideline on bioanalytical Method Validation adopted - ECA Academy [gmp-compliance.org]
- 7. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]
- 8. biopharmaservices.com [biopharmaservices.com]
- 9. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bioanalysis-zone.com [bioanalysis-zone.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. crimsonpublishers.com [crimsonpublishers.com]
- 14. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 15. waters.com [waters.com]
- 16. ema.europa.eu [ema.europa.eu]
- 17. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Tiotropium-d3 Bromide
In the landscape of pharmaceutical research, particularly in pharmacokinetic and metabolic studies, deuterated compounds like Tiotropium-d3 Bromide are invaluable tools.[1][2] The substitution of hydrogen with deuterium atoms can alter a drug's metabolic profile, offering insights into its mechanism of action and potential therapeutic advantages.[3][4] However, the unique properties of these compounds necessitate meticulous handling and disposal protocols to ensure laboratory safety and environmental protection.[1] This guide provides a detailed, step-by-step framework for the proper disposal of this compound, grounded in scientific principles and regulatory compliance.
I. Understanding the Compound: Hazard Profile of this compound
Before any disposal procedure, a thorough understanding of the compound's potential hazards is paramount. This compound is a deuterated analog of Tiotropium Bromide, a long-acting anticholinergic bronchodilator.[5][6] While deuteration is a non-radioactive modification, the fundamental chemical properties and associated hazards of the parent compound largely remain.[1]
Based on available Safety Data Sheets (SDS), this compound is an off-white solid.[7] Although some sources may not classify the compound as hazardous for transport, it is crucial to recognize the potential health effects.[7][8][9][10]
Potential Hazards Include:
-
Eye Irritation: Can cause serious eye irritation.[7][11][12]
-
Respiratory Tract Irritation: Inhalation of dust may cause respiratory irritation.[7][12]
-
Skin Irritation: May cause skin irritation upon contact.[7][12]
-
Harmful if Swallowed: Ingestion may be harmful.[7]
-
Organ Damage: May cause damage to organs such as the urinary tract, respiratory system, gastrointestinal system, kidney, and heart.[11]
Under fire conditions, hazardous decomposition products can be formed, including carbon oxides, nitrogen oxides, sulfur oxides, and toxic bromides.[7] Therefore, treating this compound as a potentially hazardous chemical waste is a prudent and necessary precaution.
II. The Core of Safe Disposal: Segregation and Containerization
Proper segregation of chemical waste is the foundational step in ensuring safe and compliant disposal.[13] Mixing different waste streams can lead to dangerous chemical reactions and complicates the disposal process.
| Waste Type | Recommended Container | Labeling Requirements |
| Unused/Expired this compound | Original container or a clearly labeled, compatible hazardous waste bottle. | "Hazardous Waste," Chemical Name (this compound), Hazard Pictograms (e.g., irritant, health hazard).[14][15] |
| Contaminated Labware (e.g., gloves, wipes, pipette tips) | Lined, puncture-resistant container designated for solid hazardous waste. | "Hazardous Waste," Description of contents (e.g., "this compound contaminated debris"). |
| Contaminated Sharps (e.g., needles, broken glass) | Approved sharps container. | "Hazardous Waste Sharps," Biohazard symbol (if applicable), Chemical contamination warning. |
| Aqueous solutions containing this compound | Compatible, sealed liquid waste container. | "Hazardous Waste," Chemical Name and concentration, pH (if applicable). |
III. Step-by-Step Disposal Protocol
This protocol outlines the procedural steps for the disposal of this compound from the point of generation to final removal from the laboratory.
1. Personal Protective Equipment (PPE):
-
Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves, when handling this compound waste.[1][16]
2. At the Point of Generation (Satellite Accumulation Area - SAA):
-
Designate a specific area in the lab as a Satellite Accumulation Area (SAA) for the collection of this compound waste.[14][15][17] This area should be under the direct control of laboratory personnel.[18]
-
Keep all waste containers securely closed except when adding waste.[17]
-
Ensure all containers are properly labeled with "Hazardous Waste" and the specific contents.[14][15]
3. Handling Different Waste Streams:
-
Solid Waste: Place unused this compound and contaminated solid labware into their designated, properly labeled solid waste containers.
-
Liquid Waste: For aqueous solutions, if permissible by your institution and local regulations for non-hazardous waste and the concentration is very low, the pH may be adjusted to between 5.0 and 12.5 for drain disposal.[17] However, given the potential for organ damage, it is strongly recommended to treat all solutions containing this compound as hazardous chemical waste and collect them in a designated liquid waste container.
-
Empty Containers: The original container of this compound should be triple-rinsed with a suitable solvent (e.g., methanol, followed by water). The rinsate must be collected and disposed of as hazardous liquid waste.[1] After thorough rinsing and drying, and with the label defaced, the container may be disposed of as non-hazardous waste, in accordance with institutional policies.
4. Spill Management:
-
In the event of a spill, immediately alert personnel in the area.
-
Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[7]
-
Clean the spill area with a suitable solvent and then soap and water. Collect all cleaning materials as hazardous waste.
5. Storage and Removal:
-
Store hazardous waste containers in a well-ventilated area, away from incompatible materials such as strong oxidizing agents.[7]
-
Once a waste container is full, or within the time limits specified by regulations (e.g., one year for partially filled containers in an SAA), arrange for its removal by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[17]
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Decision workflow for the segregation and disposal of this compound waste.
IV. Regulatory Framework
The disposal of this compound is governed by a hierarchy of regulations. In the United States, the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) sets the federal standards for hazardous waste management.[19][20] However, state and local regulations may be more stringent.[8] It is the responsibility of the waste generator to ensure compliance with all applicable laws.[8][16]
V. Conclusion: A Commitment to Safety and Environmental Stewardship
The proper disposal of this compound is not merely a procedural task but a critical component of responsible scientific practice. By adhering to the principles of hazard assessment, waste segregation, and regulatory compliance, researchers can mitigate risks to themselves, their colleagues, and the environment. This guide serves as a comprehensive resource to foster a culture of safety in the laboratory, ensuring that the pursuit of scientific advancement does not come at the cost of environmental integrity.
References
- Navigating the Isotopic Landscape: A Technical Guide to the Safe Handling of Deuter
- Navigating the Safe Disposal of Labor
- SAFETY DATA SHEET Version: 2. Expert Synthesis Solutions.
- Laboratory waste disposal procedure
- Pharmaceutical Waste Disposal. Environmental Marketing Services.
- Technical Support Center: Navigating the Nuances of Deuter
- This compound 1127226-56-5 wiki. Guidechem.
- Proper Disposal in Pharmaceutical Research is Extremely Important. (2022, January 20). Rx Destroyer.
- Tiotropium bromide. AK Scientific, Inc.
- SAFETY D
- Tiotropium bromide - SAFETY D
- Tiotropium-d3 (bromide)
- This compound | CAS 1127226-56-5. Santa Cruz Biotechnology.
- Safety D
- Attachment: Product Information: Tiotropium bromide. (2016, November 25).
- Tiotropium-d3 (bromide) (CAS Number: 1127226-56-5). Cayman Chemical.
- Managing Hazardous Chemical Waste in the Lab.
- Pharmaceutical Waste Disposal.
- Safety D
- How to Dispose of Chemical Waste in a Lab Correctly. (2022, April 11). GAIACA.
- Laboratory Hazardous Waste Disposal Guidelines. Central Washington University.
- SAFETY D
- Material Safety Data Sheet of Tiotropium Bromide. AbMole BioScience.
- Regulations for Hazardous Waste Generated at Academic Labor
- Laboratory Waste Management: The New Regul
- Regulatory Considerations for Deuter
- Quality Control Essentials for Deuterated Drug APIs. Isotope Science / Alfa Chemistry.
- The Role of Deuterated Compounds in Pharmaceutical R&D and Testing. (2025, May 20).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. salamandra.net [salamandra.net]
- 4. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 5. guidechem.com [guidechem.com]
- 6. caymanchem.com [caymanchem.com]
- 7. esschemco.com [esschemco.com]
- 8. aksci.com [aksci.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. cdnisotopes.com [cdnisotopes.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. assets.thermofisher.cn [assets.thermofisher.cn]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 15. MedicalLab Management Magazine [medlabmag.com]
- 16. gmpsop.com [gmpsop.com]
- 17. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 18. epa.gov [epa.gov]
- 19. rxdestroyer.com [rxdestroyer.com]
- 20. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Tiotropium-d3 Bromide
This guide provides essential safety and handling protocols for Tiotropium-d3 Bromide, tailored for researchers and drug development professionals. Our focus is to move beyond a simple checklist, offering a procedural and causal framework for laboratory safety. By understanding the "why" behind each step, you can build a self-validating system of safety that protects both you and the integrity of your research.
Hazard Assessment: Understanding the Compound
This compound is a deuterated analog of Tiotropium Bromide, a potent, long-acting anticholinergic agent used in the management of chronic obstructive pulmonary disease (COPD). The deuterium labeling does not confer radioactivity; therefore, handling precautions are dictated by the pharmacological and chemical properties of the parent molecule.[1][]
A review of available Safety Data Sheets (SDS) reveals conflicting classifications. Some suppliers do not classify the substance as hazardous under the Globally Harmonized System (GHS).[3] However, other sources classify the non-labeled parent compound, Tiotropium Bromide, as a substance that causes skin irritation, serious eye irritation, and potential respiratory irritation.[4][5] One SDS for the deuterated compound classifies it as a "very toxic material causing other toxic effects," specifically noting it may be harmful if swallowed, cause eye irritation, and cause damage to organs.[6]
Core Directive: Given the compound's high potency and the discrepancies in safety data, a conservative approach is mandated. We will proceed with the assumption that this compound presents a significant health hazard upon exposure. The primary routes of exposure in a laboratory setting are inhalation of the fine powder, direct skin contact, and eye contact.[7][8]
Engineering Controls: The First Line of Defense
Personal Protective Equipment (PPE) is the last line of defense. The primary method for controlling exposure should always be the use of appropriate engineering controls.[9]
-
Weighing and Handling Solids: All handling of this compound powder must be conducted in a containment device.
-
Recommended: A certified chemical fume hood or a ventilated balance enclosure (powder hood). These systems maintain negative pressure to prevent airborne particles from escaping into the laboratory environment.
-
-
Solution Preparation and Handling: While less likely to become airborne, solutions should still be handled within a chemical fume hood to contain any potential aerosols or splashes.
Personal Protective Equipment (PPE): A Task-Based Approach
The selection of PPE is not a one-size-fits-all solution. It must be tailored to the specific task being performed. The following table outlines the minimum required PPE for handling this compound.
| Task | Respiratory Protection | Eye/Face Protection | Hand Protection | Body Protection |
| Weighing/Handling Solid Powder | N95 Respirator (or higher) | Chemical Safety Goggles & Face Shield | Double-Gloved Nitrile Gloves | Disposable Gown (impermeable) |
| Preparing/Handling Solutions | Not required if in fume hood | Chemical Safety Goggles | Nitrile Gloves | Lab Coat |
| Storage & Transport (Closed Container) | Not required | Not required | Nitrile Gloves (recommended) | Lab Coat |
| Spill Cleanup (Solid) | P100 Respirator | Chemical Safety Goggles & Face Shield | Heavy-duty Nitrile Gloves | Disposable Gown (impermeable) |
Rationale for PPE Selection
-
Respiratory Protection : Tiotropium is a potent respiratory medication. Inhaling even small quantities of the powder can have unintended pharmacological effects and cause respiratory tract irritation.[4][6] An N95 respirator is the minimum requirement for handling powders outside of a containment device. For spill cleanup, a higher level of protection (P100) is advised.
-
Eye and Face Protection : The compound is classified as a serious eye irritant.[4][6] Chemical safety goggles are essential to prevent powder or solution from contacting the eyes. A face shield should be worn over goggles when handling larger quantities of powder or during activities with a high splash risk.
-
Hand Protection : Nitrile gloves provide an effective barrier against skin contact.[4] Double-gloving is recommended when handling the solid form to allow for the safe removal of the outer glove if it becomes contaminated. Always inspect gloves for tears or punctures before use and wash hands thoroughly after removing them.[7]
-
Body Protection : A disposable, impermeable gown is recommended for handling the solid to prevent contamination of personal clothing.[10][11] For handling solutions, a standard lab coat is sufficient, provided work is conducted within a fume hood.
Safe Handling and Disposal Workflow
Adherence to a strict, logical workflow is critical for minimizing exposure risk. The following procedure should be adopted for all work involving this compound.
Step-by-Step Handling Protocol
-
Preparation :
-
Designate a specific area for handling the compound, preferably within a fume hood.
-
Assemble all necessary equipment (spatulas, weigh paper, vials, solvent) before retrieving the compound.
-
Don all required PPE as outlined in the table above.
-
-
Weighing (in a Ventilated Enclosure) :
-
Carefully open the container. Avoid creating airborne dust.
-
Use a micro-spatula to transfer the desired amount of powder to weigh paper or a tared vial.
-
Close the primary container immediately after weighing.
-
-
Solubilization :
-
Place the vessel containing the weighed powder into a larger secondary container (e.g., a beaker).
-
Add the solvent slowly to avoid splashing.
-
Ensure the compound is fully dissolved before removing it from the containment device.
-
-
Post-Handling Decontamination :
-
Wipe down all surfaces, the spatula, and the exterior of containers with an appropriate cleaning solvent (e.g., 70% ethanol), followed by water.
-
Remove the outer pair of gloves (if double-gloved) and dispose of them.
-
Remove the remaining PPE in the correct order (gown, face shield, goggles, inner gloves) to avoid self-contamination.
-
-
Disposal :
-
Because this compound contains a stable, non-radioactive isotope, its disposal is governed by its chemical hazards.[1][]
-
All solid waste (gloves, weigh paper, contaminated wipes) and unused compound must be disposed of in a clearly labeled hazardous chemical waste container.
-
Liquid waste should be collected in a designated, sealed hazardous waste container.
-
Follow all local, state, and federal regulations for chemical waste disposal.[1]
-
Safe Handling Workflow Diagram
Caption: Workflow for safely handling this compound.
Emergency Procedures
-
Skin Contact : Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes.[4] Seek medical attention if irritation persists.
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4][6] Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Inhalation : Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[4]
-
Ingestion : Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[7]
By integrating these principles of hazard assessment, engineering controls, and procedural diligence, you can ensure a safe laboratory environment for the handling of potent compounds like this compound.
References
-
How To Store And Dispose Of Radiolabeled Compounds. Moravek, Inc.
-
Tiotropium-d3 (bromide) - Safety Data Sheet. Cayman Chemical Co.
-
How to Dispose the Waste from Isotope Labeling. BOC Sciences.
-
Tiotropium bromide - SAFETY DATA SHEET. Fisher Scientific.
-
Tiotropium bromide - Safety Data Sheet. AK Scientific, Inc.
-
SAFETY DATA SHEET this compound. Expert Synthesis Solutions.
-
Tiotropium (inhalation route) - Side effects & dosage. Mayo Clinic.
-
Tiotropium Oral Inhalation: MedlinePlus Drug Information. MedlinePlus.
-
Tiotropium - OEL Fastrac with ADE. Affygility Solutions.
-
Specific Instruction for Isotope Research Waste. University of Pittsburgh Radiation Safety.
-
Tiotropium - StatPearls. NCBI Bookshelf - NIH.
-
How and when to use tiotropium inhalers. NHS.
-
Tiotropium Bromide - Inhalation Patient Medicine Information. MIMS Thailand.
-
SAFETY DATA SHEET - Tiotropium Bromide. TCI Chemicals.
-
SAFETY DATA SHEET - Tiotropium bromide. Fisher Scientific.
-
Safety Data Sheet - Tiotropium (bromide). Cayman Chemical.
-
Personal protective equipment in your pharmacy. Alberta College of Pharmacy.
-
Isotope Labelled Compounds. Simson Pharma.
-
Implementing the Non-Sterile Compounding Standards: A Closer Look at Personal Protective Equipment (PPE). Ontario College of Pharmacists.
-
8 Types of PPE to Wear When Compounding Hazardous Drugs. Provista.
-
PERSONAL PROTECTIVE EQUIPMENT. ASHP Publications.
-
Personal protective equipment for preparing toxic drugs. GERPAC.
-
A Technical Guide to the Storage and Stability of Stable Isotope Labeled Compounds. Benchchem.
Sources
- 1. moravek.com [moravek.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. assets.thermofisher.cn [assets.thermofisher.cn]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. esschemco.com [esschemco.com]
- 7. aksci.com [aksci.com]
- 8. gerpac.eu [gerpac.eu]
- 9. ocpinfo.com [ocpinfo.com]
- 10. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 11. publications.ashp.org [publications.ashp.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
